Product packaging for 5-(Diethylamino)pentan-1-ol(Cat. No.:CAS No. 2683-57-0)

5-(Diethylamino)pentan-1-ol

Cat. No.: B1297517
CAS No.: 2683-57-0
M. Wt: 159.27 g/mol
InChI Key: RUQDFMATAGUGMU-UHFFFAOYSA-N
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Description

5-(Diethylamino)pentan-1-ol is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of amino alcohols, a group known for their utility as key intermediates and building blocks in synthetic chemistry. This compound serves as a versatile precursor in the preparation of more complex molecules. For instance, its structural analogs are used in the synthesis of active pharmaceutical ingredients, such as certain antimalarial drugs . The synthesis of this compound and related compounds can be achieved through catalytic hydrogenation methods. One established route involves the hydrogenation of an alkyne precursor, 5-(diethylamino)pent-3-yn-2-ol, using a catalyst such as Raney nickel in the presence of an alkaline compound like sodium hydroxide . Compounds with similar amino-alcohol scaffolds are actively investigated in neuroscience research, particularly in the development of potential multitarget small molecules for complex neurodegenerative diseases . As a supplier, we provide this chemical for research and development purposes. This product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO B1297517 5-(Diethylamino)pentan-1-ol CAS No. 2683-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(diethylamino)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQDFMATAGUGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334304
Record name 5-(diethylamino)pentan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-57-0
Record name 5-(diethylamino)pentan-1-ol
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Record name 5-Diethylamino-1-pentanol
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Foundational & Exploratory

In-Depth Technical Guide: 5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-(Diethylamino)pentan-1-ol, CAS number 2683-57-0. This bifunctional molecule, incorporating both a tertiary amine and a primary alcohol, serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical active ingredients (APIs). This document consolidates its chemical and physical properties, outlines a detailed, representative experimental protocol for its synthesis, discusses its applications, and presents relevant safety and handling information. The guide is structured to provide researchers and drug development professionals with the critical data and methodologies necessary for its effective use in a laboratory and developmental setting.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Data has been aggregated from multiple chemical data repositories.

Table 1: Chemical Identity and Physical Properties

PropertyValueReference(s)
CAS Number 2683-57-0[1][]
Molecular Formula C₉H₂₁NO[1][3]
Molecular Weight 159.27 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[1][]
Boiling Point 224 °C[1][3]
Density 0.875 - 0.88 g/cm³[1][][3]
Refractive Index 1.4510 - 1.4550[1][4]
Flash Point 73 °C[1][4]
Vapor Pressure 0.0185 mmHg at 25°C[1]
pKa (Predicted) 15.17 ± 0.10[1][4]
Purity Min. 98.0% (GC)[]

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary StatementReference(s)
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.[5][6]
H318/H319: Causes serious eye damage/irritation.P280: Wear protective gloves/eye protection/face protection.[5][6]
H332: Harmful if inhaled.P261: Avoid breathing mist or vapors.[5][6]
H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.[5][6]
H226: Flammable liquid and vapor.P210: Keep away from heat, sparks, open flames.[5]

Note: Hazard data is based on similar compounds and general safety data sheets. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.

Synthesis and Experimental Protocols

This compound is not commonly found in nature and is produced synthetically. A primary route for its synthesis is the nucleophilic substitution of a halogenated pentanol with diethylamine. This method is a standard amine alkylation reaction.

Hypothetical Synthesis Protocol: Nucleophilic Substitution

This protocol describes a representative method for the synthesis of this compound from 5-chloro-1-pentanol and diethylamine. This procedure is based on established chemical principles for N-alkylation of amines.

Objective: To synthesize this compound via N-alkylation.

Materials:

  • 5-Chloro-1-pentanol (1.0 eq)

  • Diethylamine (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base (1.5 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-1-pentanol (1.0 eq) and the chosen solvent (e.g., acetonitrile, approx. 5-10 mL per gram of starting material).

  • Addition of Reagents: Add the base (e.g., potassium carbonate, 1.5 eq) to the flask. Subsequently, add diethylamine (2.5 eq) to the stirred suspension. Using an excess of the amine helps to drive the reaction to completion and minimize the formation of quaternary ammonium salts.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic base (e.g., K₂CO₃). c. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent. d. Resuspend the residue in a suitable extraction solvent like dichloromethane or ethyl acetate and deionized water. e. Transfer the mixture to a separatory funnel. Separate the organic layer. f. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. c. If necessary, purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Research and Drug Development

As a functionalized amino alcohol, this compound is a valuable building block for more complex molecules, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediates: The compound's structure is analogous to the side chains of several known APIs. For instance, the diethylaminoethyl side chain is a common feature in many drug classes. This molecule provides a five-carbon spacer between the amine and alcohol, offering a scaffold for modification. It is particularly relevant in the synthesis of antimalarial drugs, such as analogues of chloroquine, where a diaminoalkane side chain is crucial for activity.

  • Local Anesthetics: The lipophilic dialkylamino group combined with the hydrophilic alcohol moiety provides a classic pharmacophore structure found in some local anesthetics. The terminal hydroxyl group can be esterified or etherified to produce a variety of derivatives for screening.

  • Specialty Chemicals: Beyond pharmaceuticals, it can be used in the synthesis of surfactants, corrosion inhibitors, and as a ligand in coordination chemistry.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and potential application workflow for this compound.

G cluster_start Starting Materials cluster_process Process cluster_product Product 5_Chloro_1_pentanol 5-Chloro-1-pentanol Reaction N-Alkylation (Reflux, 12-24h) 5_Chloro_1_pentanol->Reaction Diethylamine Diethylamine Diethylamine->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., CH₃CN) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

G Start This compound (Building Block) Reaction Chemical Modification (Esterification, Etherification, etc.) Start->Reaction Library Library of Derivative Compounds Reaction->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role as an intermediate in a drug discovery workflow.

References

An In-depth Technical Guide to 5-(Diethylamino)pentan-1-ol: Structural Elucidation and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(diethylamino)pentan-1-ol, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines relevant experimental protocols.

Structural Formula of this compound

This compound is an amino alcohol with a linear five-carbon chain. A primary alcohol group (-OH) is located at one terminus (carbon 1), and a diethylamino group (-N(CH₂CH₃)₂) is attached to the other end (carbon 5).

Molecular Formula: C₉H₂₁NO[1]

Molecular Weight: 159.27 g/mol [1][2]

SMILES: CCN(CC)CCCCCO[2][3]

InChI: InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3[1][3]

2D Structural Formula:

Isomers of this compound

The molecular formula C₉H₂₁NO allows for a variety of structural (constitutional) isomers and stereoisomers. These isomers can be broadly categorized as positional isomers, skeletal isomers, and functional group isomers.

2.1. Positional Isomers

Positional isomers have the same carbon skeleton and the same functional groups but differ in the position of these groups on the chain.

  • Varying the position of the hydroxyl group: The hydroxyl group can be moved to other carbons of the pentyl chain. For example, 5-(diethylamino)pentan-2-ol is a known positional isomer.[4]

    • 5-(Diethylamino)pentan-2-ol

    • 5-(Diethylamino)pentan-3-ol

  • Varying the position of the diethylamino group: The diethylamino group can also be relocated along the carbon chain.

    • 1-(Diethylamino)pentan-2-ol

    • 2-(Diethylamino)pentan-1-ol

    • 3-(Diethylamino)pentan-1-ol

    • 4-(Diethylamino)pentan-1-ol

2.2. Skeletal Isomers

Skeletal isomers have different arrangements of the carbon atoms in the main chain. The five-carbon chain can be rearranged into branched structures, such as methylbutane or dimethylpropane backbones.

  • Methylbutane skeleton:

    • 4-(Diethylamino)-3-methylbutan-1-ol

    • 4-(Diethylamino)-2-methylbutan-1-ol

    • 3-(Diethylamino)-3-methylbutan-1-ol

  • Dimethylpropane skeleton:

    • 3-(Diethylamino)-2,2-dimethylpropan-1-ol

2.3. Functional Group Isomers

Functional group isomers have the same molecular formula but different functional groups. For the formula C₉H₂₁NO, isomers could include ethers or different classes of amines.

  • Ethers: e.g., 1-ethoxy-3-(propylamino)propane.

  • Tertiary amines with different alkyl groups: e.g., N-butyl-N-methyl-aminoethanol.

2.4. Stereoisomers

Chirality can arise in isomers where a carbon atom is bonded to four different groups. For instance, in 5-(diethylamino)pentan-2-ol, the carbon atom bearing the hydroxyl group (C2) is a chiral center, leading to (R)- and (S)-enantiomers.

A logical workflow for the identification of these isomers is presented in the following diagram.

Isomer_Identification_Workflow start Molecular Formula C₉H₂₁NO constitutional Constitutional Isomers start->constitutional stereoisomers Stereoisomers start->stereoisomers sub_constitutional constitutional->sub_constitutional sub_stereo stereoisomers->sub_stereo positional Positional Isomers (Varying -OH and -NEt₂ positions) sub_constitutional->positional skeletal Skeletal Isomers (Branched carbon chains) sub_constitutional->skeletal functional Functional Group Isomers (Ethers, other amines) sub_constitutional->functional enantiomers Enantiomers (e.g., R/S at chiral centers) sub_stereo->enantiomers diastereomers Diastereomers (Multiple chiral centers) sub_stereo->diastereomers

Caption: Logical workflow for identifying isomers of C₉H₂₁NO.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below.

PropertyValueSource
Identifiers
CAS Number2683-57-0[1][2][5]
PubChem CID520284[1]
Molecular Properties
Molecular FormulaC₉H₂₁NO[1][2][5]
Molecular Weight159.27 g/mol [1][2]
Monoisotopic Mass159.16231 Da[3]
Physicochemical Data
AppearanceColorless to slightly yellow liquid[6]
SolubilitySoluble in water and common organic solvents[6]
Octanol/Water Partition Coefficient (logP)1.4 (Predicted)[3]
Chemical PropertiesBasic compound, reacts with acid to form salts[6]

Experimental Protocols

4.1. Synthesis of this compound

A general method for the synthesis of this compound involves the reductive amination of a precursor aldehyde with diethylamine.

Protocol:

  • Reaction Setup: Valeraldehyde (pentanal) is reacted with an excess of diethylamine. The reaction can be carried out in a suitable solvent or neat.

  • Reductive Amination: A reducing agent is required to convert the intermediate imine/enamine to the final amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂).

  • Temperature Control: The reaction is typically conducted at a controlled temperature, which may range from room temperature to elevated temperatures depending on the specific reagents and catalysts used.[6]

  • Purification: After the reaction is complete, the crude product is worked up to remove unreacted starting materials, reagents, and byproducts. Purification is commonly achieved by distillation under reduced pressure to obtain the pure this compound.[6]

The following diagram illustrates the general synthesis workflow.

Synthesis_Workflow reactants Reactants: Valeraldehyde + Diethylamine reaction Reductive Amination (e.g., NaBH₄ or H₂/Pd-C) reactants->reaction workup Aqueous Workup (Extraction and washing) reaction->workup purification Purification (Distillation under vacuum) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

4.2. Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound, which would show characteristic absorptions for the O-H stretch of the alcohol (broad peak around 3300 cm⁻¹) and C-N stretching of the amine.[5]

  • Mass Spectrometry (MS): Mass spectral data (electron ionization) is also available, which would show the molecular ion peak and characteristic fragmentation patterns useful for structural confirmation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the carbon skeleton and the number of protons on each carbon.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its related isomers. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

References

Synthesis of 5-(Diethylamino)pentan-1-ol from Valeraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for producing 5-(diethylamino)pentan-1-ol from valeraldehyde. The core of this synthesis involves a one-pot reductive amination reaction, a robust and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3] This document outlines the reaction pathway, provides a detailed experimental protocol, and tabulates key quantitative data for the starting material and the final product.

Synthetic Pathway

The synthesis of this compound from valeraldehyde can be efficiently achieved in a single operational step through a one-pot reaction. This process involves two key transformations:

  • Reductive Amination: Valeraldehyde reacts with diethylamine to form an enamine intermediate.

  • Reduction: The enamine intermediate and the original aldehyde functionality are subsequently reduced in the same pot to yield the final amino alcohol product.

A common and effective reducing agent for this type of transformation is sodium borohydride (NaBH₄), which is known to reduce both imines/enamines and aldehydes.[4]

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Starting Material ValeraldehydePentanal110-62-3C₅H₁₀O86.13103
Final Product This compound2683-57-0C₉H₂₁NO159.272240.875[5]

Note: Yield for this specific reaction is not explicitly reported in the literature, but similar reductive amination reactions typically proceed in good to excellent yields.

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound from valeraldehyde. This protocol is based on established procedures for reductive amination of aliphatic aldehydes.

Materials:

  • Valeraldehyde (1.0 eq)

  • Diethylamine (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve valeraldehyde (1.0 eq) and diethylamine (1.2 eq) in methanol.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic.

    • Wash the aqueous layer with diethyl ether or dichloromethane to remove any unreacted starting material.

    • Basify the aqueous layer with a sodium hydroxide solution until the pH is greater than 10.

    • Extract the aqueous layer with three portions of diethyl ether or dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield the final product as a colorless to slightly yellow liquid.[6]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Data
¹H NMR Predicted chemical shifts (δ, ppm): ~3.6 (t, 2H, -CH₂OH), ~2.5 (q, 4H, -N(CH₂CH₃)₂), ~2.4 (t, 2H, -CH₂N-), ~1.5 (m, 4H, -CH₂CH₂CH₂-), ~1.3 (m, 2H, -CH₂CH₂OH), ~1.0 (t, 6H, -N(CH₂CH₃)₂)
¹³C NMR Predicted chemical shifts (δ, ppm): ~62 (-CH₂OH), ~52 (-CH₂N-), ~47 (-N(CH₂)₂), ~32, ~28, ~23 (alkane chain carbons), ~12 (-CH₃)
IR (Infrared Spectroscopy) Broad peak around 3300 cm⁻¹ (O-H stretch), C-H stretching peaks around 2800-3000 cm⁻¹, C-N stretching around 1000-1200 cm⁻¹
Mass Spectrometry (MS) Molecular Ion (M⁺) peak at m/z = 159.27

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Valeraldehyde Valeraldehyde Mix Mixing and Imine/Enamine Formation Valeraldehyde->Mix Diethylamine Diethylamine Diethylamine->Mix Methanol Methanol (Solvent) Methanol->Mix NaBH4 Sodium Borohydride (Reducing Agent) Reduction Reduction NaBH4->Reduction Mix->Reduction Intermediate Workup Aqueous Workup Reduction->Workup Purification Vacuum Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

References

Spectroscopic Profile of 5-(Diethylamino)pentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 5-(Diethylamino)pentan-1-ol (CAS No. 2683-57-0). The information presented herein is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a dialkylamino alcohol that serves as a versatile intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This document summarizes the available NMR, IR, and MS data and provides standardized experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, predicted NMR data is provided below. These predictions are generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.63t2HH-1
3.58s (broad)1H-OH
2.52q4H-N(CH₂)₂
2.43t2HH-5
1.55m2HH-2
1.37m4HH-3, H-4
1.01t6H-N(CH₂CH₃)₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
62.9C-1
52.5C-5
47.7-N(CH₂)₂
32.7C-2
27.0C-4
23.6C-3
11.8-N(CH₂CH₃)₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadO-H stretch (alcohol)
2965-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1200-1000StrongC-N stretch (amine) & C-O stretch (alcohol)
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The data is provided by the NIST Chemistry WebBook.[1]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Putative Fragment
159~5[M]⁺ (Molecular Ion)
86100[CH₂=N(CH₂CH₃)₂]⁺
72~20[CH₂=NCH₂CH₃]⁺
58~15[CH₂=NHCH₂CH₃]⁺
44~10[CH₂=NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of around 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection, after which it is vaporized.

  • Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: An electron multiplier detector is used to record the abundance of each ion.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Data_NMR Chemical Shifts Multiplicity Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight Fragmentation Pattern MS->Data_MS Conclusion Structural Elucidation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Spectroscopic Analysis Workflow for this compound.

References

Navigating the Solubility Landscape of 5-(Diethylamino)pentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 5-(diethylamino)pentan-1-ol in various organic solvents. In the absence of extensive experimentally-derived quantitative data in publicly accessible literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's solubility. This methodology provides a robust framework for solvent selection and formulation development in research and pharmaceutical applications.

Executive Summary

This compound, a versatile amino alcohol, is generally characterized as soluble in water and common organic solvents.[1] However, for specialized applications in drug development and chemical synthesis, a more nuanced, quantitative understanding of its solubility is crucial. This guide bridges the current information gap by providing predicted solubility data based on the well-established Hansen Solubility Parameter (HSP) model. The HSP methodology allows for the characterization of a solute's and a solvent's intermolecular forces, enabling a prediction of their mutual affinity.

Predicted Solubility of this compound

The solubility of this compound has been predicted for a range of common organic solvents using the Hansen Solubility Parameter (HSP) distance. The HSP values for this compound were calculated using a group contribution method. A smaller HSP distance (Ra) between the solute and the solvent indicates a higher likelihood of good solubility.

SolventHansen Dispersion (δD) (MPa⁰.⁵)Hansen Polar (δP) (MPa⁰.⁵)Hansen Hydrogen Bonding (δH) (MPa⁰.⁵)Predicted HSP Distance (Ra) from this compoundPredicted Relative Solubility
This compound (Calculated) 16.5 6.5 11.1 - -
n-Hexane14.90.00.011.8Poor
Toluene18.01.42.09.8Moderate
Diethyl Ether14.52.95.17.0Good
Acetone15.510.47.06.0Good
Ethyl Acetate15.85.37.24.6Very Good
Isopropanol15.86.116.45.4Good
Ethanol15.88.819.48.8Moderate
Methanol15.112.322.311.9Poor
Chloroform17.83.15.76.3Good
Dichloromethane18.26.36.15.4Good

Disclaimer: The solubility data presented in this table are predicted values based on a theoretical model and have not been experimentally verified. These predictions should be used as a guide for solvent screening and further experimental validation is highly recommended.

Methodologies

Hansen Solubility Parameter (HSP) Theory

Hansen Solubility Parameters are a widely used tool for predicting the solubility of materials in various solvents.[2][3] The underlying principle is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

  • δD (Dispersion forces): Arising from atomic interactions.

  • δP (Polar forces): Arising from dipole moments.

  • δH (Hydrogen bonding forces): Arising from the donation and acceptance of protons.

Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these three parameters.[2] The distance (Ra) between a solute and a solvent in this space is a measure of their affinity. A smaller distance implies a higher likelihood of solubility. The distance is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively.

Calculation of HSP for this compound

In the absence of experimentally determined HSP values for this compound, a group contribution method was employed for their estimation. This method calculates the HSP values by summing the contributions of the individual functional groups within the molecule. The following functional groups were identified in this compound: -CH3, -CH2-, -N< (tertiary amine), and -OH (alcohol). The contributions for these groups were sourced from established literature and software.

Experimental and Predictive Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the conceptual workflow for both experimental solubility determination and the predictive approach used in this guide.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis solute This compound mixture Saturated Solution (Excess Solute) solute->mixture solvent Organic Solvent solvent->mixture equilibration Constant Temperature & Agitation mixture->equilibration separation Phase Separation (Filtration/Centrifugation) equilibration->separation analysis Concentration Measurement (e.g., HPLC, GC, UV-Vis) separation->analysis data Quantitative Solubility Data analysis->data

Caption: Experimental workflow for determining the solubility of a compound.

predictive_workflow cluster_input Input Data cluster_calculation Calculation cluster_output Output solute_structure Molecular Structure of This compound group_contribution Group Contribution Method solute_structure->group_contribution solvent_hsp Known Solvent HSPs hsp_distance HSP Distance (Ra) Calculation solvent_hsp->hsp_distance solute_hsp Calculated Solute HSPs (δD, δP, δH) group_contribution->solute_hsp solute_hsp->hsp_distance predicted_solubility Predicted Relative Solubility hsp_distance->predicted_solubility

Caption: Predictive workflow for estimating solubility using Hansen Solubility Parameters.

Conclusion

While experimental data remains the gold standard, predictive models like Hansen Solubility Parameters offer a valuable and efficient tool for screening and prioritizing solvents in the early stages of research and development. The predicted solubility data and the outlined methodologies in this guide provide a foundational understanding of the solubility characteristics of this compound, empowering researchers to make more informed decisions in their formulation and synthesis efforts. Further experimental work is encouraged to validate and refine these predictions.

References

An In-depth Technical Guide to 5-(Diethylamino)pentan-1-ol: Synonyms, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(diethylamino)pentan-1-ol, a valuable chemical intermediate. This document consolidates its various synonyms and alternative names, presents its known physicochemical properties in a structured format, and outlines potential synthetic and derivatization protocols based on established chemical principles and literature on related compounds.

Chemical Identity and Synonyms

This compound is an organic compound featuring a tertiary amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis. A comprehensive list of its identifiers, synonyms, and alternative names is provided in Table 1 for clear identification and literature searching.

Table 1: Synonyms, Alternative Names, and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
CAS Number 2683-57-0[1][2]
Molecular Formula C₉H₂₁NO[2]
Molecular Weight 159.27 g/mol [2]
InChI InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3[2]
InChIKey RUQDFMATAGUGMU-UHFFFAOYSA-N[2]
SMILES CCCN(CC)CCCCCO
Synonyms 1-Pentanol, 5-(diethylamino)-[1]
5-diethylamino-l-pentanol[2]
N,N-Diethyl-5-aminopentan-1-ol
5-(N,N-Diethylamino)pentanol
Diethyl(5-hydroxypentyl)amine

Physicochemical and Spectral Data

Table 2: Physicochemical and Spectral Data

PropertyValueData TypeSource
Boiling Point 224 °C[3]ExperimentalChemBK[3]
Density 0.875 g/cm³[3]ExperimentalChemBK[3]
Flash Point 73 °C[3]ExperimentalChemBK[3]
Refractive Index 1.4510-1.4550[3]ExperimentalChemBK[3]
Mass Spectrum Electron Ionization spectrum availableExperimentalNIST WebBook[1]
IR Spectrum Spectrum availableExperimentalNIST WebBook[4]
¹H NMR Data available for 5-(dimethylamino)pentan-1-olExperimentalSpectraBase, PubChem[5][6]
¹³C NMR Data available for 5-(dimethylamino)pentan-1-olExperimentalPubChem[6]

Experimental Protocols: Synthesis and Derivatization

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on general organic chemistry principles and published methods for analogous compounds, a plausible synthetic route can be outlined.

3.1. Proposed Synthesis of this compound

A common method for the synthesis of amino alcohols is the reaction of an amine with a haloalkanol. In this case, diethylamine can be reacted with 5-chloro-1-pentanol.

  • Reaction: (C₂H₅)₂NH + Cl(CH₂)₅OH → (C₂H₅)₂N(CH₂)₅OH + HCl

  • Detailed Methodology:

    • To a solution of 5-chloro-1-pentanol in a suitable solvent such as acetonitrile or ethanol, add an excess of diethylamine (typically 2-3 equivalents).

    • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with the addition of a base like sodium hydroxide to deprotonate the ammonium salt.

    • The aqueous layer is then extracted with an organic solvent such as diethyl ether or dichloromethane.

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

    • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

3.2. Derivatization to 5-Chloro-N,N-diethylpentan-1-amine

The primary alcohol group of this compound can be converted to a chloride, a useful intermediate for further functionalization, using thionyl chloride (SOCl₂).

  • Reaction: (C₂H₅)₂N(CH₂)₅OH + SOCl₂ → (C₂H₅)₂N(CH₂)₅Cl + SO₂ + HCl

  • Detailed Methodology:

    • In a fume hood, this compound is dissolved in a dry, inert solvent like dichloromethane or chloroform.

    • The solution is cooled in an ice bath.

    • Thionyl chloride (typically 1.1-1.5 equivalents) is added dropwise to the cooled solution with stirring. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).[7][8]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by TLC.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude 5-chloro-N,N-diethylpentan-1-amine.

    • The product can be purified by vacuum distillation.

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, the broader class of amino alcohols is of significant interest in medicinal chemistry and drug development.[9]

  • Antimicrobial Activity: Various amino alcohol derivatives have been investigated for their potential as antibiotic and antifungal agents.[10][11] The presence of both a lipophilic alkyl chain and a polar amino group could facilitate interaction with microbial cell membranes.

  • Pharmacological Scaffolds: Amino alcohols are key structural motifs in many pharmacologically active compounds.[12][13] They are found in local anesthetics, antiarrhythmic drugs, and other agents targeting the central nervous system. The diethylamino group can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes.

Further research is required to elucidate any specific biological or pharmacological properties of this compound and its derivatives.

Visualized Workflow

The following diagram illustrates a potential synthetic and derivatization workflow for this compound.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Potential Application A Diethylamine C This compound A->C Nucleophilic Substitution B 5-Chloro-1-pentanol B->C Nucleophilic Substitution E 5-Chloro-N,N-diethylpentan-1-amine C->E Chlorination D Thionyl Chloride (SOCl₂) D->E F Further Functionalization / Drug Analogue Synthesis E->F Intermediate

Caption: Synthetic and derivatization workflow for this compound.

References

A Technical Guide to the Reactivity of the Hydroxyl Group in 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Diethylamino)pentan-1-ol is a bifunctional organic compound featuring a primary hydroxyl (-OH) group and a tertiary amine (-NEt₂) group. This structure imparts a dual chemical reactivity, making it a versatile intermediate in organic synthesis.[1] The hydroxyl group, as a primary alcohol, undergoes a range of characteristic reactions including oxidation, esterification, etherification, and conversion to alkyl halides. The presence of the basic diethylamino group can influence these reactions, particularly under acidic conditions, by forming ammonium salts.[1][2] This guide provides an in-depth analysis of the hydroxyl group's reactivity, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₂₁NO[3][4]
Molecular Weight 159.27 g/mol [3][5]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point (Predicted) 509.94 K (236.79 °C)[3]
Solubility Soluble in water and common organic solvents[2]
logP (Octanol/Water) 1.491 (Predicted)[3]
InChIKey RUQDFMATAGUGMU-UHFFFAOYSA-N[3][4]
CAS Number 2683-57-0[3]

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is the site of several important chemical transformations. The tertiary amine is generally unreactive under neutral or basic conditions but will be protonated under acidic conditions.

Oxidation

The oxidation of the primary alcohol can selectively yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.[6][7]

  • To Aldehyde (5-(Diethylamino)pentanal): This transformation requires mild oxidizing agents to prevent over-oxidation. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are effective.[6][7]

  • To Carboxylic Acid (5-(Diethylamino)pentanoic Acid): Stronger oxidizing agents are necessary to convert the primary alcohol to a carboxylic acid. Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic choice, though the acidic conditions will protonate the amine. A two-step, one-pot TEMPO-catalyzed oxidation can also be employed under milder conditions.[7]

Esterification

The hydroxyl group readily reacts with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters.[8] This reaction is typically catalyzed by an acid or promoted by a coupling agent. The use of an acyl chloride in the presence of a non-nucleophilic base (like triethylamine or pyridine) is a common and efficient method.

Conversion to Alkyl Halide

A crucial transformation for further functionalization is the conversion of the hydroxyl group into a good leaving group, such as a halide.

  • Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for converting the alcohol to the corresponding 5-(diethylamino)pentyl chloride.[9][10] The reaction with thionyl chloride is particularly common and often proceeds with the formation of the hydrochloride salt of the amine.[9]

Summary of Key Reactions

The table below summarizes the primary transformations of the hydroxyl group in this compound.

Reaction TypeProductTypical Reagents
Oxidation (Mild) 5-(Diethylamino)pentanalPyridinium Chlorochromate (PCC); (COCl)₂, DMSO, Et₃N (Swern)
Oxidation (Strong) 5-(Diethylamino)pentanoic AcidCrO₃/H₂SO₄ (Jones); TEMPO, NaOCl
Esterification 5-(Diethylamino)pentyl esterR-COCl, Pyridine; R-COOH, DCC/DMAP
Chlorination 5-Chloro-N,N-diethylpentan-1-amineThionyl Chloride (SOCl₂); Phosphorus Pentachloride (PCl₅)

Mandatory Visualizations

Key Reaction Pathways

The following diagram illustrates the principal synthetic pathways originating from the hydroxyl group of this compound.

G cluster_main Reactivity of this compound A This compound B 5-(Diethylamino)pentanal (Aldehyde) A->B  Mild Oxidation  (e.g., PCC) C 5-(Diethylamino)pentanoic Acid (Carboxylic Acid) A->C  Strong Oxidation  (e.g., Jones Reagent) D 5-(Diethylamino)pentyl Ester A->D  Esterification  (e.g., RCOCl) E 5-Chloro-N,N-diethylpentan-1-amine (Alkyl Chloride) A->E  Chlorination  (e.g., SOCl₂) G start Start: This compound in an inert solvent (e.g., Benzene) step1 Cool solution (e.g., 0-10 °C) start->step1 step2 Slowly add Thionyl Chloride (SOCl₂) dropwise under external cooling step1->step2 step3 Allow to warm to room temperature, then reflux (e.g., 75 °C) for 2-3 hours step2->step3 step4 Cool the reaction mixture step3->step4 step5 Purification: Cool, add water, adjust pH to basic (e.g., pH 10 with NaOH) step4->step5 step6 Extract with organic solvent (e.g., Benzene) step5->step6 step7 Dry organic layer, filter, and distill under reduced pressure step6->step7 end Product: 5-Chloro-N,N-diethylpentan-1-amine step7->end

References

An In-depth Technical Guide to 5-diethylamino-1-pentanol: Core Characteristics and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-diethylamino-1-pentanol is an amino alcohol that holds potential as a versatile chemical intermediate in various synthetic processes. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, safety and handling guidelines, and a summary of its current, albeit limited, publicly available research applications. Due to the scarcity of specific data on its direct role in drug development, this document also explores the applications of the closely related compound, 5-amino-1-pentanol, to provide a broader context for potential research directions. Detailed spectral data information is also provided to aid in its characterization.

Core Chemical and Physical Properties

5-diethylamino-1-pentanol is a colorless to slightly yellow liquid.[1] It is soluble in water and common organic solvents.[1] As a basic compound, it readily reacts with acids to form corresponding salts.[1]

Table 1: Physical and Chemical Properties of 5-diethylamino-1-pentanol

PropertyValueSource
Molecular Formula C₉H₂₁NO[1][2]
Molecular Weight 159.27 g/mol [1][2]
CAS Number 2683-57-0[1][2]
Appearance Colorless to slightly yellow liquid[1]
Density 0.875 g/cm³[1]
Boiling Point 224 °C[1]
Flash Point 73 °C[1]
Refractive Index 1.4510-1.4550[1]
Vapor Pressure 0.0185 mmHg at 25°C[1]
Purity Min. 98.0% (GC, T)[3]

Synthesis and Reactions

General Synthesis

A general method for the synthesis of 5-diethylamino-1-pentanol involves the reaction of valeraldehyde with an excess of diethylamine at an appropriate temperature. The resulting product can then be purified by distillation.[1]

Synthesis_Workflow Valeraldehyde Valeraldehyde Reaction Reaction Valeraldehyde->Reaction Diethylamine Diethylamine Diethylamine->Reaction Purification Purification (Distillation) Reaction->Purification Final_Product 5-diethylamino-1-pentanol Purification->Final_Product

A general workflow for the synthesis of 5-diethylamino-1-pentanol.
Common Reactions

As a bifunctional molecule with both a hydroxyl and a tertiary amine group, 5-diethylamino-1-pentanol can participate in a variety of chemical reactions. The hydroxyl group can undergo esterification, etherification, and oxidation, while the tertiary amine can act as a base or a nucleophile.

Applications in Research and Development

Currently, there is limited specific information in the public domain regarding the direct application of 5-diethylamino-1-pentanol in drug development. It is primarily utilized as a chemical intermediate for the synthesis of other compounds, such as dyes and rubber processing aids.[1]

However, the structural motif of a dialkylamino alcohol is present in a number of biologically active molecules. For context, the closely related compound, 5-amino-1-pentanol (note: this is a different chemical entity), has been investigated for a wider range of applications in the pharmaceutical field. It is used as an intermediate in the synthesis of anticancer and anti-inflammatory drugs and has applications in drug modification and screening.[4] For instance, 5-amino-1-pentanol is a starting material for the synthesis of the alkaloid manzamine and has been used in the synthesis of S-glycosyl amino-acid building blocks.[4]

Derivatives of structurally similar compounds have also shown biological activity. For example, a series of 5-(diethylamino)-2-formylphenyl naphthalene-2-sulfonate based thiosemicarbazones have been synthesized and evaluated as potent inhibitors of cholinesterase and monoamine oxidase, enzymes relevant to Alzheimer's disease.[5][6]

Conceptual_Applications cluster_starting_material 5-diethylamino-1-pentanol cluster_derivatives Potential Derivatives Start 5-diethylamino-1-pentanol Derivative1 Pharmaceutical Intermediates Start->Derivative1 Synthesis Derivative2 Biologically Active Molecules Start->Derivative2 Synthesis Derivative3 Novel Scaffolds Start->Derivative3 Synthesis

Conceptual use of 5-diethylamino-1-pentanol as a chemical intermediate.

Experimental Protocols

Due to the lack of detailed, published experimental protocols specifically for 5-diethylamino-1-pentanol, a general procedure for a common reaction, such as esterification, is provided below as an illustrative example.

General Protocol for Fischer Esterification

This protocol describes a general method for the esterification of an alcohol, such as 5-diethylamino-1-pentanol, with a carboxylic acid.

Materials:

  • 5-diethylamino-1-pentanol

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-diethylamino-1-pentanol and a slight excess of the carboxylic acid in the anhydrous solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for reflux, including a Dean-Stark trap if used to remove water and drive the equilibrium towards the product.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the resulting ester by column chromatography or distillation.

Analytical Data

Accurate characterization of 5-diethylamino-1-pentanol is crucial for its use in research and synthesis. The following table summarizes the available spectral data.

Table 2: Spectral Data for 5-diethylamino-1-pentanol

Analytical Technique Data Availability
Mass Spectrometry (MS) Available; see NIST Chemistry WebBook
Infrared Spectroscopy (IR) Available; see NIST Chemistry WebBook
¹H Nuclear Magnetic Resonance (¹H NMR) Data available for the benzoate ester derivative.
¹³C Nuclear Magnetic Resonance (¹³C NMR) No direct data found; data available for the isomer 5-diethylamino-2-pentanol.

Safety and Handling

5-diethylamino-1-pentanol should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Safety Information for 5-diethylamino-1-pentanol

Hazard Statement Precautionary Statement
May be irritating to skin and eyes.[1]Wear suitable protective clothing, gloves, and eye/face protection.[1]
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Store in a sealed container away from fire and oxidizing agents.[1]

Conclusion

5-diethylamino-1-pentanol is a chemical intermediate with well-defined physical and chemical properties. While its direct application in drug development is not extensively documented, its structure suggests potential as a building block for more complex, biologically active molecules. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthetic utility of this compound. Further investigation is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

A Technical Guide to the Potential Research Applications of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Diethylamino)pentan-1-ol is a difunctional organic compound containing both a tertiary amine and a primary alcohol. This unique structure makes it a versatile building block and intermediate in various chemical syntheses. This technical guide explores the potential research applications of this compound, focusing on its role as a precursor in the development of novel pharmaceuticals and as a functional molecule in materials science. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, and prospective applications, supported by detailed hypothetical experimental protocols and data presented for closely related compounds to illustrate its potential.

Introduction

This compound, with the chemical formula C₉H₂₁NO, is a colorless to slightly yellow liquid soluble in water and common organic solvents.[1] Its structure, featuring a hydrophilic alcohol group and a basic diethylamino group, imparts amphiphilic properties, suggesting its potential use as a surfactant or detergent.[1] However, its most significant potential lies in its utility as a key intermediate in the synthesis of more complex molecules with specific biological or material properties. The presence of both a nucleophilic amine (after deprotonation of the alcohol) and a reactive hydroxyl group allows for a wide range of chemical modifications.

This guide will delve into the prospective applications of this compound in two primary areas: as a pharmaceutical intermediate, particularly in the synthesis of local anesthetics, and as a corrosion inhibitor for metals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₂₁NO[2]
Molecular Weight 159.27 g/mol [2]
CAS Number 2683-57-0[2]
Appearance Colorless to slightly yellow liquid[1]
Solubility Soluble in water and common organic solvents[1]
Chemical Properties Basic compound, reacts with acid to form salts[1]

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step, one-pot reaction where 5-hydroxypentanal is first condensed with diethylamine to form an enamine intermediate, which is then reduced in situ to the desired product.

G A 5-Hydroxypentanal C Condensation A->C B Diethylamine B->C D Enamine Intermediate C->D F Reduction D->F E Reducing Agent (e.g., NaBH4) E->F G This compound F->G

Proposed workflow for the synthesis of this compound.
Hypothetical Experimental Protocol: Reductive Amination

Materials:

  • 5-Hydroxypentanal (1.0 eq)

  • Diethylamine (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of 5-hydroxypentanal in methanol in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add diethylamine dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the enamine intermediate.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride portion-wise over 30 minutes, controlling any effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Expected Outcome: This procedure is expected to yield the target compound with good purity. The yield would be dependent on the specific reaction conditions and scale.

Potential Research Applications

Pharmaceutical Intermediate for Local Anesthetics

The structure of this compound makes it an excellent starting material for the synthesis of local anesthetics. Local anesthetics typically consist of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. This compound provides the hydrophilic amine portion.

A hypothetical procaine analog can be synthesized by the esterification of this compound with 4-aminobenzoyl chloride.

G A This compound C Esterification (Schotten-Baumann conditions) A->C B 4-Aminobenzoyl chloride B->C D Procaine Analog C->D

Synthesis of a hypothetical procaine analog.

Materials:

  • This compound (1.0 eq)

  • 4-Aminobenzoyl chloride hydrochloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM) (solvent)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve this compound and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Add 4-aminobenzoyl chloride hydrochloride portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the procaine analog.

Corrosion Inhibition

Amino alcohols are known to be effective corrosion inhibitors for metals in acidic and neutral environments. They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. While no specific data for this compound was found, data for other amino alcohols demonstrate their potential efficacy.

The following tables summarize the performance of general amino alcohol inhibitors in protecting steel from corrosion. This data is intended to be illustrative of the potential performance of this compound.

Table 2: Corrosion Current Density of Reinforced Steel in 3.5 wt% NaCl Solution with and without an Amino Alcohol Inhibitor

SpecimenExposure Time (days)Corrosion Current Density (icorr, µA/cm²)Reference
Control (no inhibitor)10.87[1]
Control (no inhibitor)2000.82[1]
With Amino Alcohol Admixture10.7782[1]
With Amino Alcohol Admixture2000.6882[1]

Table 3: Molar Ratio for Effective Corrosion Inhibition by Amino Alcohol

Inhibitor TypeMolar Ratio of Inhibitor to Chloride for Anti-Corrosion PropertiesReference
Amino Alcohol Inhibitor≥ 0.3[3]

The diethylamino group can be protonated in acidic solution, leading to electrostatic interaction with the negatively charged metal surface. The lone pair of electrons on the nitrogen and oxygen atoms can also coordinate with the vacant d-orbitals of iron, leading to chemisorption. This forms a protective barrier against corrosive species.

G cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Metal Surface (Fe) A H+ D Cathodic Reaction: 2H+ + 2e- -> H2 A->D B Cl- C Anodic Reaction: Fe -> Fe2+ + 2e- B->C E This compound F Adsorption onto Metal Surface E->F G Protective Film Formation F->G H Inhibition of Anodic and Cathodic Reactions G->H H->C H->D

General mechanism of corrosion inhibition by an amino alcohol.

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid

  • This compound

  • Potentiodynamic polarization setup

  • Electrochemical impedance spectroscopy (EIS) setup

Procedure:

  • Prepare solutions of 1 M HCl containing various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

  • Polish mild steel coupons to a mirror finish, degrease with acetone, and dry.

  • Immerse the steel coupons in the test solutions for a specified period (e.g., 1 hour) to allow for the formation of a stable open-circuit potential.

  • Perform potentiodynamic polarization measurements by scanning the potential from -250 mV to +250 mV with respect to the open-circuit potential at a scan rate of 1 mV/s.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100.

  • Perform EIS measurements at the open-circuit potential over a frequency range of 100 kHz to 0.01 Hz.

  • Analyze the Nyquist plots to determine the charge transfer resistance (Rct) and calculate the inhibition efficiency.

Conclusion

This compound is a promising chemical intermediate with significant potential in both pharmaceutical development and materials science. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, leading to the creation of novel compounds with desired biological activities or material properties. While specific research on this compound is limited, the data available for structurally similar molecules, particularly in the areas of local anesthetics and corrosion inhibition, strongly suggest that this compound is a valuable target for further investigation. The hypothetical experimental protocols provided in this guide offer a starting point for researchers interested in exploring the synthetic utility and potential applications of this versatile compound. Further studies are warranted to fully elucidate its pharmacological profile and performance as a corrosion inhibitor.

References

Methodological & Application

Application of 5-(Diethylamino)pentan-1-ol Derivatives in the Synthesis of Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The global fight against malaria, a life-threatening disease caused by Plasmodium parasites, relies heavily on the availability of effective and affordable chemotherapeutic agents. Among these, the 4-aminoquinoline class of drugs, with chloroquine as its most prominent member, has been a cornerstone of antimalarial treatment for decades. A key structural feature of many 4-aminoquinoline antimalarials is the flexible diaminoalkyl side chain attached at the 4-position of the quinoline ring. This side chain is crucial for the drug's accumulation in the parasite's digestive vacuole and its mechanism of action. While not directly used in its native form, derivatives of 5-(diethylamino)pentan-1-ol serve as critical building blocks for synthesizing these vital side chains, leading to the production of potent antimalarial agents.

This document provides detailed application notes and experimental protocols for the use of a derivative of this compound, specifically 5-(diethylamino)pentan-2-amine, in the synthesis of a chloroquine analog.

Application Notes

The diaminoalkyl side chain of 4-aminoquinoline antimalarials plays a pivotal role in their therapeutic efficacy. The terminal tertiary amine, in this case, a diethylamino group, and the secondary amine within the chain are essential for the drug's mechanism of action. It is understood that the basic nature of these amino groups leads to the protonation and accumulation of the drug in the acidic digestive vacuole of the malaria parasite.[1] This accumulation is a critical step that ultimately interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.

The length and branching of the alkyl chain also influence the drug's activity, particularly against resistant strains of Plasmodium falciparum. Modifications to the side chain have been a key strategy in the development of new 4-aminoquinoline derivatives to overcome chloroquine resistance.[2][3] The use of building blocks like derivatives of this compound allows for the systematic variation of the side chain structure to optimize antimalarial activity and pharmacokinetic properties.

Synthetic Workflow and Mechanism of Action

The synthesis of 4-aminoquinoline antimalarials generally involves the condensation of a suitable diaminoalkane side chain with 4,7-dichloroquinoline. The key intermediate derived from a this compound precursor is 5-(diethylamino)pentan-2-amine. This intermediate is synthesized and then reacted with 4,7-dichloroquinoline to yield the final drug candidate.

G cluster_0 Synthesis of the Diamine Side Chain cluster_1 Synthesis of the Chloroquine Analog start 5-(Diethylamino)pentan-2-one reductive_amination Reductive Amination (NH3, H2, Ni catalyst) start->reductive_amination side_chain 5-(Diethylamino)pentan-2-amine reductive_amination->side_chain condensation Condensation Reaction side_chain->condensation side_chain->condensation dichloroquinoline 4,7-Dichloroquinoline dichloroquinoline->condensation final_product Chloroquine Analog condensation->final_product

Caption: Synthetic workflow for a chloroquine analog.

The mechanism of action of 4-aminoquinoline drugs is centered on the inhibition of hemozoin formation in the parasite's digestive vacuole.

G cluster_0 Parasite Digestive Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Biocrystallization drug_heme Drug-Heme Complex heme->drug_heme drug 4-Aminoquinoline (Drug) drug->drug_heme Inhibition cell_death Parasite Death drug_heme->cell_death

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Protocols

Protocol 1: Synthesis of 5-(Diethylamino)pentan-2-amine

This protocol describes the synthesis of the key side-chain intermediate via reductive amination of the corresponding ketone.

Materials:

  • 5-(Diethylamino)pentan-2-one

  • Ammonia (in ethanol)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 5-(diethylamino)pentan-2-one in ethanol is placed in a high-pressure autoclave.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • A solution of ammonia in ethanol is introduced into the autoclave.

  • The reaction mixture is stirred at elevated temperature and pressure.

  • After the reaction is complete (monitored by TLC or GC), the autoclave is cooled, and the pressure is released.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by distillation under reduced pressure to yield pure 5-(diethylamino)pentan-2-amine.

ParameterValue
Reactant Molar Ratio (Ketone:Ammonia)1 : 10
Catalyst Loading~5% w/w
Temperature100-120 °C
Pressure50-100 atm
Reaction Time6-8 hours
Expected Yield 70-80%

Protocol 2: Synthesis of N'-(5-(diethylamino)pentan-2-yl)-7-chloroquinolin-4-amine (Chloroquine Analog)

This protocol details the condensation of the synthesized amine side chain with 4,7-dichloroquinoline.[4]

Materials:

  • 4,7-Dichloroquinoline

  • 5-(Diethylamino)pentan-2-amine

  • Phenol (as solvent/catalyst)

Procedure:

  • A mixture of 4,7-dichloroquinoline and phenol is heated until the quinoline derivative dissolves.

  • 5-(Diethylamino)pentan-2-amine is added portion-wise to the hot mixture.

  • The reaction mixture is heated at an elevated temperature for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable solvent (e.g., methanol) and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure chloroquine analog.

ParameterValue
Reactant Molar Ratio (Dichloroquinoline:Amine)1 : 1.2
Temperature120-130 °C
Reaction Time4-6 hours
Expected Yield 60-70%

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of the chloroquine analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar QuantityYield (%)
5-(Diethylamino)pentan-2-oneC9H19NO157.251.0 eq-
5-(Diethylamino)pentan-2-amineC9H22N2158.29-75
4,7-DichloroquinolineC9H5Cl2N198.051.0 eq-
Chloroquine AnalogC18H24ClN3317.86-65

Conclusion

Derivatives of this compound are valuable and versatile building blocks in the synthesis of 4-aminoquinoline antimalarial drugs. The protocols outlined above provide a general framework for the laboratory-scale synthesis of a chloroquine analog. These methods can be adapted and optimized for the synthesis of a variety of analogs with modified side chains, contributing to the ongoing efforts to develop new and effective treatments for malaria. Further research into structure-activity relationships of these compounds is crucial for the design of next-generation antimalarial agents that can overcome the challenge of drug resistance.

References

Application Notes and Protocols: 5-(Diethylamino)pentan-1-ol as a Precursor for Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of 5-(diethylamino)pentan-1-ol as a precursor in the synthesis of novel local anesthetic agents. By leveraging established principles of local anesthetic chemistry, this guide outlines the synthesis of a procaine analogue, 5-(diethylamino)pentyl 4-aminobenzoate, and presents protocols for its characterization and biological evaluation. The information herein is intended to facilitate research and development in the field of medicinal chemistry and pharmacology.

Introduction

Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation. The archetypal local anesthetic structure consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] this compound serves as a versatile hydrophilic building block for the synthesis of new local anesthetic candidates, particularly ester-type anesthetics.

The length of the intermediate chain connecting the lipophilic and hydrophilic moieties can influence the potency, duration of action, and toxicity of the anesthetic. By utilizing a five-carbon chain from this compound, it is hypothesized that the resulting local anesthetic will exhibit modified physicochemical properties, such as increased lipid solubility, compared to shorter-chain analogues like procaine (which is derived from a two-carbon chain alcohol). This alteration is expected to impact the anesthetic's clinical profile.

Data Presentation

The following tables summarize the physicochemical properties of the precursor, a key reagent, and the synthesized local anesthetic, alongside a comparison with the well-established local anesthetic, procaine.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compoundC₉H₂₁NO159.27
4-Aminobenzoic acid4-aminobenzoic acidC₇H₇NO₂137.14
5-(Diethylamino)pentyl 4-aminobenzoate5-(diethylamino)pentyl 4-aminobenzoateC₁₆H₂₆N₂O₂278.39

Table 2: Comparative Physicochemical and Clinical Characteristics of Procaine and the Target Compound

AnestheticpKaLipid Solubility (Partition Coefficient)Protein Binding (%)Relative PotencyOnset of ActionDuration of Action (min)
Procaine8.9Low (0.6)61Slow15-30[2]
5-(Diethylamino)pentyl 4-aminobenzoatePredicted: ~8.9Predicted: ModeratePredicted: >6Predicted: >1Predicted: Slow to ModeratePredicted: >30

Note: The values for 5-(diethylamino)pentyl 4-aminobenzoate are predicted based on structure-activity relationships. Increased carbon chain length generally leads to higher lipid solubility and protein binding, which can increase potency and duration of action.

Experimental Protocols

Synthesis of 5-(Diethylamino)pentyl 4-aminobenzoate

This protocol describes the synthesis of 5-(diethylamino)pentyl 4-aminobenzoate via Fischer esterification. This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3]

Materials:

  • This compound

  • 4-Aminobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-aminobenzoic acid (1.0 equivalent) and this compound (1.2 equivalents).

  • Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate mixing and to facilitate azeotropic removal of water.

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with 10% sodium carbonate solution (to neutralize the acid catalyst) and then with brine.

    • Separate the organic layer.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-(diethylamino)pentyl 4-aminobenzoate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

In Vivo Evaluation of Local Anesthetic Activity (General Protocol)

This protocol outlines a general method for assessing the efficacy of a novel local anesthetic using a rodent model.

Materials:

  • Synthesized 5-(diethylamino)pentyl 4-aminobenzoate hydrochloride salt solution (in sterile saline)

  • Positive control (e.g., Procaine hydrochloride solution)

  • Negative control (sterile saline)

  • Laboratory rats or mice

  • Apparatus for assessing sensory and motor block (e.g., tail-flick apparatus, von Frey filaments)

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental setup.

  • Anesthetic Administration: Inject a standardized volume and concentration of the test compound, positive control, or negative control subcutaneously at the base of the tail or into the sciatic nerve region.

  • Assessment of Anesthetic Onset and Duration:

    • Sensory Block: At regular intervals following injection, assess the sensory block by applying a thermal stimulus (tail-flick test) or a mechanical stimulus (von Frey filaments) to the anesthetized area. The time to the onset of the block (no response to stimulus) and the duration of the block (time until the response returns to baseline) are recorded.

    • Motor Block: Assess motor function by observing the animal's gait and righting reflex at regular intervals.

  • Data Analysis: Compare the onset and duration of sensory and motor blockade produced by 5-(diethylamino)pentyl 4-aminobenzoate with those of the positive and negative controls.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Precursor This compound Catalyst H₂SO₄ (catalyst) Precursor->Catalyst Reagent 4-Aminobenzoic acid Reagent->Catalyst Solvent Toluene (reflux) Catalyst->Solvent Product 5-(Diethylamino)pentyl 4-aminobenzoate Solvent->Product

Caption: Synthesis workflow for 5-(diethylamino)pentyl 4-aminobenzoate.

Mechanism_of_Action cluster_membrane Neuron Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Na+ Channel LA_cation Local Anesthetic (Cation) Na_Channel->LA_cation Ionization Block Conduction Blocked Na_Channel->Block Inactivation LA_base Local Anesthetic (Base) LA_base->Na_Channel Diffusion LA_cation->Na_Channel Binds to receptor site Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel Depolarization

References

Synthetic Protocols Utilizing 5-(Diethylamino)pentan-1-ol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(Diethylamino)pentan-1-ol as a key building block in the synthesis of pharmacologically relevant compounds, particularly in the development of novel antimalarial agents. The unique combination of a primary alcohol and a tertiary amine in its structure makes it a valuable synthon for introducing a diethylaminopentyl side chain, a common feature in several active pharmaceutical ingredients.

Application in the Synthesis of 4-Aminoquinoline Antimalarials

The 4-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine and hydroxychloroquine being prominent examples. The amino alcohol side chain in these molecules is crucial for their biological activity. This compound serves as a readily available precursor for the synthesis of novel 4-aminoquinoline analogues with potential activity against drug-resistant strains of Plasmodium falciparum.

The primary hydroxyl group of this compound can be converted to a primary amine, which can then be coupled with a 4,7-dichloroquinoline core. This approach allows for the systematic modification of the side chain to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.

Logical Workflow for Synthesis of a 4-Aminoquinoline Analogue

The following diagram illustrates the synthetic strategy for incorporating this compound into a 4-aminoquinoline structure. This involves the conversion of the alcohol to an amine, followed by a nucleophilic aromatic substitution reaction.

G A This compound B Functional Group Transformation (e.g., Azide reduction) A->B 1. Tosylation 2. Azide Displacement 3. Reduction C 5-(Diethylamino)pentan-1-amine B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D 4,7-Dichloroquinoline D->E F N-(5-(Diethylamino)pentyl)-7-chloroquinolin-4-amine (Target Analogue) E->F

Caption: Synthetic workflow for a 4-aminoquinoline analogue.

Experimental Protocols

Protocol 1: Synthesis of N-(5-(Diethylamino)pentyl)-7-chloroquinolin-4-amine

This protocol details a plausible synthetic route for the preparation of a novel 4-aminoquinoline derivative using this compound as the starting material for the side chain. The procedure involves a three-step conversion of the alcohol to an amine, followed by coupling with 4,7-dichloroquinoline.

Step 1: Synthesis of 5-(Diethylamino)pentyl-1-azide

  • Materials: this compound, p-toluenesulfonyl chloride, triethylamine, sodium azide, dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tosylate.

    • Dissolve the crude tosylate in DMF and add sodium azide (1.5 eq).

    • Heat the mixture to 80 °C and stir for 6 hours.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

Step 2: Synthesis of 5-(Diethylamino)pentan-1-amine

  • Materials: 5-(Diethylamino)pentyl-1-azide, lithium aluminum hydride (LAH), tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of 5-(Diethylamino)pentyl-1-azide (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-(Diethylamino)pentan-1-amine.

Step 3: Synthesis of N-(5-(Diethylamino)pentyl)-7-chloroquinolin-4-amine

  • Materials: 5-(Diethylamino)pentan-1-amine, 4,7-dichloroquinoline, phenol.

  • Procedure:

    • A mixture of 5-(Diethylamino)pentan-1-amine (1.1 eq), 4,7-dichloroquinoline (1.0 eq), and phenol (2.0 eq) is heated to 120-130 °C for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and dissolve it in dichloromethane (DCM).

    • Wash the organic layer with 1 M NaOH solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target compound.

Reaction Step Product Starting Material Reagents Typical Yield (%)
15-(Diethylamino)pentyl-1-tosylateThis compoundp-TsCl, Et3N85-95
25-(Diethylamino)pentyl-1-azide5-(Diethylamino)pentyl-1-tosylateNaN380-90
35-(Diethylamino)pentan-1-amine5-(Diethylamino)pentyl-1-azideLiAlH470-85
4N-(5-(Diethylamino)pentyl)-7-chloroquinolin-4-amine5-(Diethylamino)pentan-1-amine4,7-Dichloroquinoline, Phenol60-75

Signaling Pathways in Malaria and the Role of 4-Aminoquinolines

4-aminoquinoline antimalarials are thought to exert their effect by interfering with the detoxification of heme in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. 4-aminoquinolines are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and parasite death.

G cluster_0 Parasite Digestive Vacuole A Hemoglobin B Heme (toxic) A->B Digestion C Heme Polymerase B->C F Parasite Death B->F Accumulation Leads to D Hemozoin (non-toxic) C->D Polymerization E 4-Aminoquinoline Analogue E->C Inhibition

Caption: Mechanism of action of 4-aminoquinolines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of antimalarial drug discovery. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of new 4-aminoquinoline analogues and other derivatives. The ability to readily introduce the diethylaminopentyl side chain opens up avenues for the development of new therapeutic agents with improved efficacy and resistance profiles. Further research into the derivatization of both the alcohol and amine functionalities of this building block is encouraged to expand its synthetic utility.

Application of 5-(Diethylamino)pentan-1-ol in the Synthesis of CNS-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Diethylamino)pentan-1-ol is a valuable bifunctional molecule containing both a tertiary amine and a primary alcohol. This unique structure makes it a versatile building block in the synthesis of various organic compounds, particularly pharmaceuticals targeting the central nervous system (CNS). Its diethylamino group can be protonated at physiological pH, enhancing water solubility, while the pentyl chain provides a degree of lipophilicity crucial for traversing the blood-brain barrier. The terminal hydroxyl group offers a reactive site for esterification or etherification, allowing for its incorporation into a wide range of molecular scaffolds.

One of the most direct applications of this compound is in the synthesis of analogs of local anesthetics like procaine and chloroprocaine, which act by blocking sodium channels in nerve membranes. By replacing the 2-(diethylamino)ethanol moiety in these drugs with this compound, novel compounds with potentially altered pharmacokinetic and pharmacodynamic profiles can be generated. The longer alkyl chain may influence lipophilicity, protein binding, and duration of action, making such analogs interesting candidates for new CNS drug discovery.[1][2][3][4][5]

This document provides detailed application notes and protocols for the synthesis of a representative CNS-targeting compound, 5-(diethylamino)pentyl 4-aminobenzoate, an analog of procaine.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundThis compoundC₉H₂₁NO159.27224.30.875
4-Aminobenzoic acid4-aminobenzoic acidC₇H₇NO₂137.14-1.374
Thionyl chlorideThionyl dichlorideSOCl₂118.97791.638

Table 2: Expected Physicochemical Properties of the Final Compound

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
5-(Diethylamino)pentyl 4-aminobenzoate5-(diethylamino)pentyl 4-aminobenzoateC₁₆H₂₆N₂O₂278.39

Experimental Protocols

Synthesis of 5-(Diethylamino)pentyl 4-aminobenzoate

This protocol details a two-step synthesis of 5-(diethylamino)pentyl 4-aminobenzoate, a procaine analog, from 4-aminobenzoic acid and this compound. The first step involves the formation of 4-aminobenzoyl chloride, which is then esterified with this compound. This method is adapted from established procedures for the synthesis of procaine and chloroprocaine.[6][7][8][9][10][11]

Step 1: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride

Materials:

  • 4-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a fume hood, add 13.7 g (0.1 mol) of 4-aminobenzoic acid to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add 25 mL (0.34 mol) of thionyl chloride to the flask. The reaction is exothermic and will release HCl and SO₂ gas. Ensure adequate ventilation.

  • Heat the mixture to reflux and maintain for 2 hours. The solid 4-aminobenzoic acid will gradually dissolve.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into 150 mL of anhydrous diethyl ether in a beaker cooled in an ice bath. This will precipitate the 4-aminobenzoyl chloride as its hydrochloride salt.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two 50 mL portions of anhydrous diethyl ether to remove any excess thionyl chloride.

  • Dry the product under vacuum to yield 4-aminobenzoyl chloride hydrochloride as a white to off-white solid.

Step 2: Esterification of 4-Aminobenzoyl Chloride with this compound

Materials:

  • 4-Aminobenzoyl chloride hydrochloride (from Step 1)

  • This compound

  • Anhydrous toluene

  • Triethylamine

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve 15.9 g (0.1 mol) of this compound and 12.1 g (0.12 mol) of triethylamine in 200 mL of anhydrous toluene.

  • Cool the solution in an ice bath with stirring.

  • Slowly add the 4-aminobenzoyl chloride hydrochloride (approximately 0.1 mol) from Step 1 to the cooled solution in small portions. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 100 mL of water.

  • Separate the organic layer and wash it sequentially with 100 mL of 5% sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 5-(diethylamino)pentyl 4-aminobenzoate can be further purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 4-Aminobenzoic Acid C 4-Aminobenzoyl Chloride HCl A->C Reflux B Thionyl Chloride B->C F 5-(Diethylamino)pentyl 4-aminobenzoate C->F Anhydrous Toluene D This compound D->F E Triethylamine E->F

Caption: Synthetic workflow for 5-(diethylamino)pentyl 4-aminobenzoate.

CNS_Targeting_Relationship cluster_precursor Precursor Molecule cluster_synthesis Synthetic Transformation cluster_product CNS-Targeting Compound cluster_properties Potential CNS Effects Precursor This compound Synthesis Esterification with a Pharmacophore Precursor->Synthesis Product Novel Procaine Analog Synthesis->Product Properties Altered Lipophilicity Modified Duration of Action Novel Pharmacokinetics Product->Properties

Caption: Logical relationship for developing CNS compounds from the precursor.

References

Application Notes and Protocols for the Analytical Characterization of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the characterization of 5-(Diethylamino)pentan-1-ol. Detailed protocols for chromatographic and spectroscopic techniques are presented to ensure accurate identification, quantification, and purity assessment of this compound. The application note is intended to guide researchers and scientists in the pharmaceutical and chemical industries in establishing robust analytical workflows for this and structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for the development and optimization of analytical methods.

PropertyValueSource
Molecular FormulaC₉H₂₁NOCheméo[1]
Molecular Weight159.27 g/mol Acmec Biochemical[2]
AppearanceColorless to slightly yellow liquidChemBK[3]
Boiling Point509.94 K (calculated)Cheméo[1]
SolubilitySoluble in water and common organic solventsChemBK[3]
InChI KeyRUQDFMATAGUGMU-UHFFFAOYSA-NAcmec Biochemical[2]

Analytical Methods

The primary analytical techniques for the comprehensive characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification, High-Performance Liquid Chromatography (HPLC) for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds such as this compound.

Protocol: GC-MS Analysis of this compound

Objective: To determine the purity of this compound and identify potential impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: Agilent CP-Wax for Volatile Amines and Diamines (25 m x 0.32 mm, 1.2 µm film thickness) or equivalent.[4]

Reagents:

  • This compound sample

  • Dichloromethane (CH₂Cl₂), GC grade[4]

  • Helium (carrier gas), 99.999% purity

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

    • Further dilute the stock solution to a final concentration of approximately 0.03% for analysis.[4]

  • Instrumental Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 minutes at 240 °C

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-300

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the peak area of this compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Analyze the mass spectrum of the main peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the identity. The fragmentation of aliphatic amines is characterized by α-cleavage, where the largest alkyl group is preferentially lost.[5]

Expected Quantitative Data:

ParameterExpected Value
Retention Time7 - 10 minutes
Molecular Ion (M+)m/z 159
Key Fragment Ionsm/z 86 (M-C₅H₁₁)
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of this compound, especially in complex matrices. Due to the lack of a strong chromophore in the molecule, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

Protocol: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a UV or ELSD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • This compound standard and sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Degas the mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase A at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.

    • Prepare the sample solution by dissolving it in mobile phase A to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Detection:

      • UV at 210 nm (if derivatized)

      • ELSD: Nebulizer Temperature 40 °C, Evaporator Temperature 60 °C, Gas Flow 1.5 L/min

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Quantitative Data:

ParameterExpected Value
Retention Time5 - 8 minutes
Linearity (R²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~5 µg/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.

Protocol: ¹H and ¹³C NMR Analysis of this compound

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).

Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)

  • Tetramethylsilane (TMS) as an internal standard (for CDCl₃).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ or D₂O in a clean, dry NMR tube.[6]

    • Add a small amount of TMS if using CDCl₃.

    • Filter the sample if any solid particles are present.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

    • For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Expected Spectral Data:

¹H NMR (400 MHz, CDCl₃, δ in ppm):

  • ~3.6 (t, 2H, -CH₂-OH)

  • ~2.5 (q, 4H, -N-(CH₂-CH₃)₂)

  • ~2.4 (t, 2H, -CH₂-N-)

  • ~1.5 (m, 4H, -CH₂-CH₂-CH₂-)

  • ~1.3 (m, 2H, -CH₂-CH₂-OH)

  • ~1.0 (t, 6H, -N-(CH₂-CH₃)₂)

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

  • ~62.5 (-CH₂-OH)

  • ~52.0 (-CH₂-N-)

  • ~47.0 (-N-(CH₂-CH₃)₂)

  • ~32.0 (-CH₂-CH₂-OH)

  • ~27.0 (-CH₂-CH₂-N-)

  • ~23.0 (-CH₂-CH₂-CH₂-)

  • ~11.5 (-N-(CH₂-CH₃)₂)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the rapid identification of functional groups present in the this compound molecule.

Protocol: FTIR Analysis of this compound

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1]

Procedure:

  • Sample Preparation:

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.[1]

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3300-3500 (broad)O-H stretch (alcohol)[7]
2960-2850C-H stretch (alkane)
1200-1000C-N stretch (tertiary amine)[8]
1150-1050C-O stretch (primary alcohol)

Workflow Visualization

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis (Purity & ID) Purification->GCMS HPLC HPLC Analysis (Quantification) Purification->HPLC NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Data_Analysis Data Interpretation & Comparison GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Application Note / Report Data_Analysis->Report

Caption: General workflow for the characterization of this compound.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of identity, purity, and structure. These methodologies are essential for quality control in research, development, and manufacturing settings.

References

Application Notes: 5-(Diethylamino)pentan-1-ol as a Versatile Intermediate for the Synthesis of Novel Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodamine dyes are a class of highly fluorescent molecules widely utilized in various scientific and technological applications, including as tracers, laser dyes, and fluorescent labels for biological imaging. The photophysical properties of rhodamine dyes, such as their absorption and emission wavelengths, quantum yield, and photostability, can be finely tuned by modifying their molecular structure. One common strategy for structural modification is the introduction of different substituents on the xanthene core.

This document outlines the application of 5-(diethylamino)pentan-1-ol as a key intermediate in the synthesis of novel rhodamine dyes. By incorporating a flexible pentoxy chain with a terminal diethylamino group onto the rhodamine scaffold, it is possible to synthesize dyes with unique properties. The long alkyl chain can enhance solubility in less polar environments and potentially influence the dye's interaction with biological membranes, while the terminal tertiary amine can impart pH sensitivity and provide a site for further functionalization.

The proposed synthetic strategy involves a two-step process:

  • Synthesis of the Key Intermediate: 3-(5-(diethylamino)pentyloxy)aniline is prepared via a Williamson ether synthesis between 3-aminophenol and a suitable derivative of this compound.

  • Rhodamine Dye Formation: The synthesized 3-(5-(diethylamino)pentyloxy)aniline is then condensed with phthalic anhydride in a classic acid-catalyzed reaction to form the target rhodamine dye.

This approach offers a straightforward route to novel rhodamine derivatives with potentially desirable characteristics for various applications in materials science and biotechnology.

Experimental Protocols

Protocol 1: Synthesis of 3-(5-(diethylamino)pentyloxy)aniline

This protocol describes the synthesis of the key intermediate, 3-(5-(diethylamino)pentyloxy)aniline, from 3-aminophenol and 5-chloro-N,N-diethylpentan-1-amine.

Materials:

  • 3-Aminophenol

  • 5-Chloro-N,N-diethylpentan-1-amine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the free amine: In a beaker, dissolve 5-chloro-N,N-diethylpentan-1-amine hydrochloride in water and cool in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide with stirring until the pH of the solution is greater than 10. Extract the aqueous solution three times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free amine of 5-chloro-N,N-diethylpentan-1-amine.

  • Reaction setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Addition of solvent and reactant: Add anhydrous acetone to the flask to create a suspension. To this suspension, add the free amine of 5-chloro-N,N-diethylpentan-1-amine (1.2 eq) dissolved in a small amount of anhydrous acetone.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(5-(diethylamino)pentyloxy)aniline.

Protocol 2: Synthesis of Rhodamine Dye via Condensation with Phthalic Anhydride

This protocol details the synthesis of the final rhodamine dye through the condensation of 3-(5-(diethylamino)pentyloxy)aniline with phthalic anhydride.

Materials:

  • 3-(5-(diethylamino)pentyloxy)aniline (from Protocol 1)

  • Phthalic anhydride

  • Propanoic acid or a high-boiling point solvent like o-dichlorobenzene

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap (optional)

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(5-(diethylamino)pentyloxy)aniline (2.0 eq) and phthalic anhydride (1.0 eq).

  • Addition of solvent: Add propanoic acid to the flask to serve as both a solvent and an acid catalyst.

  • Reaction: Heat the reaction mixture to a high temperature (typically 180-200 °C) with stirring. If using a Dean-Stark trap, water formed during the reaction will be removed, driving the reaction to completion. The reaction mixture will typically become deeply colored. The reaction is generally complete within 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of a non-polar solvent like diethyl ether or hexanes to precipitate the crude dye.

  • Purification: Collect the precipitate by filtration and wash it with the non-polar solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure rhodamine dye.

Data Presentation

The following table summarizes the expected quantitative data for a hypothetical rhodamine dye synthesized using the protocols described above. The values are estimations based on known spectroscopic properties of similar rhodamine derivatives.[1][2]

ParameterExpected Value
Chemical Formula C₃₈H₄₄N₂O₃
Molecular Weight 592.77 g/mol
Appearance Dark colored solid
Solubility Soluble in organic solvents like ethanol, DMSO, DMF
Absorption Maximum (λabs) ~550 - 560 nm (in ethanol)
Emission Maximum (λem) ~570 - 580 nm (in ethanol)
Molar Absorptivity (ε) > 80,000 M⁻¹cm⁻¹ (in ethanol)
Fluorescence Quantum Yield (ΦF) 0.3 - 0.7 (in ethanol)

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Dye Synthesis 5_DEAP This compound Halogenation Halogenation (e.g., with SOCl₂) 5_DEAP->Halogenation Step 1a 3_AP 3-Aminophenol Ether_Synthesis Williamson Ether Synthesis (with 3-Aminophenol, K₂CO₃, Acetone) 3_AP->Ether_Synthesis PA Phthalic Anhydride Condensation Condensation Reaction (Propanoic Acid, Heat) PA->Condensation 5_Cl_DEPA 5-Chloro-N,N-diethyl- pentan-1-amine Halogenation->5_Cl_DEPA 5_Cl_DEPA->Ether_Synthesis Intermediate 3-(5-(diethylamino)pentyloxy)aniline Ether_Synthesis->Intermediate Step 1b Intermediate->Condensation Step 2 Final_Dye Novel Rhodamine Dye Condensation->Final_Dye

Caption: Proposed synthetic pathway for a novel rhodamine dye.

Experimental_Workflow Start Start: Synthesis of 3-(5-(diethylamino)pentyloxy)aniline Reaction_1 React 3-Aminophenol with 5-Chloro-N,N-diethylpentan-1-amine in Acetone with K₂CO₃ Start->Reaction_1 Workup_1 Reaction Work-up: Filter and Concentrate Reaction_1->Workup_1 Purification_1 Purification: Column Chromatography Workup_1->Purification_1 Intermediate_Char Characterization of Intermediate: NMR, Mass Spectrometry Purification_1->Intermediate_Char Dye_Synthesis Start: Synthesis of Rhodamine Dye Intermediate_Char->Dye_Synthesis Reaction_2 Condense Intermediate with Phthalic Anhydride in Propanoic Acid at High Temp. Dye_Synthesis->Reaction_2 Workup_2 Reaction Work-up: Precipitate and Filter Reaction_2->Workup_2 Purification_2 Purification: Recrystallization or Column Chromatography Workup_2->Purification_2 Final_Char Characterization of Final Dye: Spectroscopy (UV-Vis, Fluorescence), NMR, Mass Spectrometry Purification_2->Final_Char End End Product: Purified Rhodamine Dye Final_Char->End

Caption: General experimental workflow for dye synthesis.

References

Application Notes and Protocols for Reactions Involving 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for reactions involving 5-(Diethylamino)pentan-1-ol, a versatile intermediate in the synthesis of various organic compounds. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

This compound can be synthesized via the reductive amination of valeraldehyde with diethylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • Valeraldehyde (n-Pentanal)

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of valeraldehyde (1.0 equivalent) in methanol or dichloromethane (5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add diethylamine (1.1 equivalents).

  • If using sodium borohydride, the subsequent addition of the reducing agent should be done carefully in portions at 0 °C. If using sodium triacetoxyborohydride, the reaction can typically be run at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) or sodium borohydride (1.5 equivalents) in portions to the reaction mixture. Control any effervescence by adjusting the rate of addition.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₉H₂₁NO
Molecular Weight 159.27 g/mol
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 84-86 °C at 6 mmHg

Note: Spectral data (¹H NMR, ¹³C NMR, IR) should be acquired and compared with literature values for confirmation.

Application in the Synthesis of Bioactive Molecules: Thiosemicarbazone Derivatives

This compound is a precursor to intermediates like 4-(diethylamino)salicylaldehyde, which are pivotal in the synthesis of compounds with potential therapeutic applications. One such application is the synthesis of 4-(diethylamino)salicylaldehyde-based thiosemicarbazones, which have shown potent inhibitory activity against enzymes implicated in Alzheimer's disease.

Synthetic Workflow for Thiosemicarbazone Derivatives

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Aldehyde Precursor cluster_2 Step 3: Synthesis of Thiosemicarbazone Derivatives Valeraldehyde Valeraldehyde Reductive_Amination Reductive Amination Valeraldehyde->Reductive_Amination Diethylamine Diethylamine Diethylamine->Reductive_Amination 5_DEAP This compound Reductive_Amination->5_DEAP 5_DEAP_2 This compound Oxidation_and_Functionalization Multi-step Synthesis 5_DEAP_2->Oxidation_and_Functionalization DEAS 4-(Diethylamino)salicylaldehyde Oxidation_and_Functionalization->DEAS DEAS_2 4-(Diethylamino)salicylaldehyde Condensation Condensation Reaction DEAS_2->Condensation Thiosemicarbazide Substituted Thiosemicarbazides Thiosemicarbazide->Condensation Thiosemicarbazone Thiosemicarbazone Derivatives Condensation->Thiosemicarbazone

Caption: Synthetic workflow for thiosemicarbazone derivatives.

Experimental Protocol: Synthesis of 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazones

This protocol is adapted from the synthesis of similar thiosemicarbazone derivatives.

Materials:

  • 4-(Diethylamino)salicylaldehyde

  • Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid (glacial, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1.0 equivalent) in methanol or ethanol.

  • Add an equimolar amount of the desired substituted thiosemicarbazide (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold methanol or ethanol and dry it under vacuum to obtain the pure thiosemicarbazone derivative.

Characterization and Yield Data:

The synthesized compounds are typically characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Substituent Yield (%) Melting Point (°C)
TSC-1 Phenyl85-95180-182
TSC-2 4-Chlorophenyl85-95195-197
TSC-3 2,3-Dichlorophenyl85-95210-212

Note: The data presented here are representative and may vary based on the specific substituted thiosemicarbazide used.

Biological Activity of Thiosemicarbazone Derivatives

The synthesized thiosemicarbazone derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A) and B (MAO-B), which are key enzymes in the pathology of Alzheimer's disease.

Mechanism of Action: Enzyme Inhibition

G Thiosemicarbazone Thiosemicarbazone Derivative Thiosemicarbazone->Inhibition1 Thiosemicarbazone->Inhibition2 Thiosemicarbazone->Inhibition3 AChE Acetylcholinesterase (AChE) BChE Butyrylcholinesterase (BChE) MAO Monoamine Oxidase (MAO-A/B) Inhibition1->AChE Inhibition2->BChE Inhibition3->MAO

Caption: Inhibition of key enzymes by thiosemicarbazone derivatives.

Quantitative Biological Activity Data

The inhibitory potency of the compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound AChE IC₅₀ (nM) BChE IC₅₀ (nM) MAO-A IC₅₀ (nM)
TSC-1 (2,3-dichlorophenyl) 12.89124.7296.25
Galantamine (Standard) ---
Clorgyline (Standard) ---

Note: Lower IC₅₀ values indicate higher inhibitory potency. The 2,3-dichloro-substituted compound was found to be a potent inhibitor of AChE and MAO-A, while the 2,3-dichlorophenyl-substituted compound was a powerful inhibitor of BChE.[2]

Potential Antimicrobial Activity

Amino alcohols, the class of compounds to which this compound belongs, have been investigated for their antimicrobial properties. The introduction of lipophilic chains can enhance their activity against various bacterial and fungal strains.

Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity.

Compound Type Test Organism MIC (µg/mL)
Amphiphilic aromatic amino alcohols Staphylococcus aureus2-16
Amphiphilic aromatic amino alcohols Candida albicans2-64

Note: These values are for structurally related amino alcohols and suggest a potential area of application for derivatives of this compound.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compounds in a cool, dry, and well-ventilated area away from incompatible substances.

References

Application Notes and Protocols: 5-(Diethylamino)pentan-1-ol in the Preparation of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-(Diethylamino)pentan-1-ol as a precursor for synthesizing novel corrosion inhibitors. The following sections detail the synthesis, mechanism of action, and evaluation protocols for these inhibitors, supported by representative data and experimental workflows. While specific data for inhibitors derived directly from this compound is not extensively available in public literature, the information presented herein is based on established principles and data from structurally similar long-chain amino alcohols and their derivatives, providing a robust framework for research and development.

Introduction

Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic corrosion inhibitors, particularly those containing nitrogen and oxygen atoms, have proven effective in mitigating corrosion of metals and alloys in aggressive environments. Amino alcohols, such as this compound, are versatile precursors for the synthesis of efficient corrosion inhibitors. Their molecular structure, featuring a hydrophilic head (hydroxyl and amino groups) and a hydrophobic tail (alkyl chain), allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

The tertiary amine group in this compound can be readily quaternized to form quaternary ammonium salts, which often exhibit enhanced solubility and superior corrosion inhibition performance.[1][2] These compounds act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process.

Synthesis of a Representative Corrosion Inhibitor

A common and effective strategy to enhance the corrosion inhibition properties of amino alcohols is through quaternization. This process introduces a permanent positive charge on the nitrogen atom, improving its adsorption characteristics on the negatively charged metal surface in most corrosive media. A typical synthesis involves the reaction of this compound with an alkyl halide.

Reaction Scheme:

G reactant1 This compound product Quaternary Ammonium Salt (Corrosion Inhibitor) reactant1->product Quaternization reactant2 Alkyl Halide (e.g., Benzyl Chloride) reactant2->product

Caption: Synthesis of a quaternary ammonium salt from this compound.

Protocol 1: Synthesis of N-benzyl-5-(diethylamino)-N-ethylpentan-1-aminium chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in a suitable solvent such as acetone or isopropanol.

  • Add an equimolar amount (10 mmol) of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The resulting quaternary ammonium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

  • Characterize the synthesized compound using spectroscopic techniques such as FTIR and NMR to confirm its structure.

Mechanism of Corrosion Inhibition

The synthesized quaternary ammonium salt derived from this compound inhibits corrosion by adsorbing onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is typically a combination of physisorption and chemisorption.

  • Physisorption: Occurs due to the electrostatic interaction between the positively charged quaternary ammonium group and the negatively charged metal surface (in the presence of anions like Cl-).

  • Chemisorption: Involves the sharing of lone pair electrons of the oxygen atom in the hydroxyl group and the pi-electrons of the benzyl group (if used in quaternization) with the vacant d-orbitals of the metal atoms.

This adsorption blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

G cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Fe H_plus H+ H_plus->Metal Blocked Cl_minus Cl- Cl_minus->Metal Blocked Inhibitor Inhibitor Molecule (Quaternary Ammonium Salt) Inhibitor->Metal Adsorption (Protective Film Formation)

Caption: Mechanism of corrosion inhibition by adsorption of inhibitor molecules.

Performance Evaluation of the Corrosion Inhibitor

The effectiveness of the synthesized corrosion inhibitor can be evaluated using various electrochemical and gravimetric techniques.

4.1. Weight Loss Measurements

This is a simple and direct method to determine the corrosion rate and inhibition efficiency.

Protocol 2: Weight Loss Measurement

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm). Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons (W_initial).

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitor.

  • Exposure: Keep the setup at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution), rinse with distilled water and acetone, dry, and weigh again (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year = (87.6 × ΔW) / (A × t × ρ), where ΔW is the weight loss (mg), A is the surface area (cm²), t is the immersion time (hours), and ρ is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

Representative Data (Hypothetical):

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
050.212.5-
5015.13.7669.9
1008.52.1283.0
2004.11.0291.8
4002.50.6295.0

4.2. Electrochemical Measurements

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide faster results and insights into the inhibition mechanism.

Protocol 3: Potentiodynamic Polarization

  • Electrochemical Cell: Set up a three-electrode cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (corrosive medium with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculation: Inhibition Efficiency (IE%) = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculation: Inhibition Efficiency (IE%) = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

Representative Electrochemical Data (Hypothetical):

Inhibitor Conc. (ppm)i_corr (µA/cm²)E_corr (mV vs SCE)R_ct (Ω·cm²)C_dl (µF/cm²)IE (%) (from i_corr)IE (%) (from R_ct)
0550-48050200--
50165-47218011070.072.2
10095-4653508582.785.7
20045-4587506091.893.3
40028-45011004594.995.5

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of corrosion inhibitors derived from this compound.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis start This compound + Alkyl Halide synthesis Quaternization Reaction start->synthesis purification Purification & Drying synthesis->purification characterization FTIR, NMR Analysis purification->characterization specimen_prep Mild Steel Specimen Preparation characterization->specimen_prep weight_loss Weight Loss Measurement specimen_prep->weight_loss electrochemical Electrochemical Tests (PDP & EIS) specimen_prep->electrochemical data_analysis Calculate: - Corrosion Rate - Inhibition Efficiency - Electrochemical Parameters weight_loss->data_analysis electrochemical->data_analysis mechanism Determine Inhibition Mechanism data_analysis->mechanism

Caption: Workflow for synthesis and evaluation of corrosion inhibitors.

Conclusion

This compound serves as a promising and versatile platform for the development of effective corrosion inhibitors. Through straightforward synthetic modifications, such as quaternization, its properties can be tailored to achieve high inhibition efficiencies. The application notes and protocols provided offer a detailed guide for researchers to synthesize, evaluate, and understand the mechanism of action of these inhibitors. The combination of gravimetric and electrochemical methods will provide a comprehensive assessment of their performance, paving the way for the development of new and improved corrosion protection technologies.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and a comprehensive experimental protocol for the laboratory-scale synthesis of 5-(Diethylamino)pentan-1-ol, a valuable intermediate in the development of various pharmaceutical compounds. The described method is an adaptation of a well-established synthetic procedure, ensuring reliability and reproducibility.

Introduction

This compound is a bifunctional molecule containing both a tertiary amine and a primary alcohol. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a dialkylaminoalkyl chain into larger molecules. This moiety is often found in compounds with biological activity, making the efficient synthesis of this intermediate crucial for drug discovery and development programs. The protocol outlined below describes a straightforward nucleophilic substitution reaction between 5-chloropentan-1-ol and diethylamine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1 5-Chloropentan-1-olCommercially Available
Starting Material 2 DiethylamineCommercially Available
Molecular Formula C₉H₂₁NO[1][2]
Molecular Weight 159.27 g/mol [1]
Boiling Point Not specified, but distillation is under reduced pressure.[3]
Typical Yield 68-70% (based on analogous reaction)[3]
Purity High, after distillation[3]

Experimental Protocol

This protocol is adapted from a procedure for a similar compound and should be performed by qualified personnel in a well-ventilated fume hood.[3]

Materials:

  • 5-Chloropentan-1-ol

  • Diethylamine

  • Sodium hydroxide (NaOH)

  • Benzene (or a suitable substitute like toluene or dichloromethane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Deionized water

Equipment:

  • 2 L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or steam bath

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus (including a Claisen flask and a fractionating column)

  • Vacuum source

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 5.2 molar equivalents of diethylamine.

  • Reaction: Heat the diethylamine to a gentle boil using a heating mantle or steam bath. From the dropping funnel, add 4.0 molar equivalents of 5-chloropentan-1-ol over approximately one hour.

  • Reflux: Continue heating the reaction mixture under reflux for an additional eight hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a solution of sodium hydroxide by dissolving 230 g of NaOH in 350 mL of water. Add this solution to the reaction mixture with vigorous shaking. Two layers will form, and sodium chloride will precipitate.

    • Add 400 mL of water to dissolve the precipitated sodium chloride.

    • Add 500 mL of benzene (or a suitable substitute) and stir the mixture mechanically for five minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer three more times with 500 mL portions of benzene.

  • Drying: Combine the organic extracts and dry them over approximately 100 g of anhydrous potassium carbonate with mechanical stirring until the solution is no longer turbid.

  • Purification:

    • Filter the dried organic solution to remove the potassium carbonate.

    • Distill the solution using a 50 cm fractionating column to remove the benzene and excess diethylamine. Continue the distillation until the temperature of the liquid reaches 100°C and the temperature at the top of the column is 85°C.

    • Transfer the residue to a 1 L Claisen flask equipped with a 30 cm column and distill under reduced pressure. Collect the fraction corresponding to this compound. It is advisable to collect fractions and analyze them (e.g., by GC-MS or NMR) to identify the pure product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start reagents 1. Charge Flask: - Diethylamine start->reagents heat1 2. Heat to Boiling reagents->heat1 add_chloroalkanol 3. Add 5-Chloropentan-1-ol (1 hour) heat1->add_chloroalkanol reflux 4. Reflux (8 hours) add_chloroalkanol->reflux cool 5. Cool to RT reflux->cool workup 6. Aqueous Work-up: - Add NaOH solution - Add H₂O cool->workup extraction 7. Extraction: - Add Benzene - Separate layers - Extract aqueous phase (3x) workup->extraction dry 8. Dry Organic Layer: - Anhydrous K₂CO₃ extraction->dry filter 9. Filter dry->filter distill_solvent 10. Distill Solvent: - Remove Benzene & excess Diethylamine filter->distill_solvent vac_distill 11. Vacuum Distillation distill_solvent->vac_distill product This compound vac_distill->product

References

Application Notes and Protocols: Derivatization of 5-(Diethylamino)pentan-1-ol for Further Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Diethylamino)pentan-1-ol is a valuable bifunctional molecule containing both a tertiary amine and a primary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1][2] The tertiary amine moiety can be protonated to form salts, enhancing aqueous solubility, a desirable property for drug candidates. The primary alcohol serves as a handle for various chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

This document provides detailed protocols for the common derivatization reactions of the hydroxyl group of this compound, including esterification, tosylation, and etherification. These transformations yield key intermediates for the synthesis of a wide range of target molecules, including local anesthetics and other bioactive compounds.[2]

Derivatization Strategies

The primary alcohol of this compound can be readily converted into esters, tosylates, and ethers. Each of these derivatives serves a distinct purpose in multi-step syntheses.

  • Esters: Can act as prodrugs, improve lipophilicity, or serve as protecting groups.

  • Tosylates: Excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

  • Ethers: Offer a stable linkage to other molecular fragments, often used to build larger, more complex structures.

The presence of the basic diethylamino group requires careful consideration of reaction conditions. In acidic conditions, the amine will be protonated, which can influence the reactivity of the alcohol. In reactions involving strong bases, the choice of base and solvent is crucial to avoid unwanted side reactions.

Quantitative Data Summary

The following tables summarize typical quantitative data for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Esterification of this compound

MethodCarboxylic AcidCoupling AgentCatalystSolventReaction Time (h)Typical Yield (%)
Steglich EsterificationGeneric R-COOHDCC (1.2 eq)DMAP (0.1 eq)Dichloromethane12-2475-90
Fischer EsterificationAcetic AcidH₂SO₄ (catalytic)NoneToluene (Dean-Stark)4-860-80

Table 2: Tosylation of this compound

ReagentBaseSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
TsCl (1.1 eq)PyridineDichloromethane0 to rt2-480-95

Table 3: Williamson Ether Synthesis from this compound

Alkyl HalideBaseSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
Benzyl BromideNaH (1.2 eq)Tetrahydrofuran0 to rt6-1270-85

Experimental Protocols

Esterification

a) Steglich Esterification

This method is a mild and efficient way to form esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4][5]

Protocol:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Reagents (Alcohol, Acid, DMAP) in DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution cool->add_dcc stir Stir at RT (12-24h) add_dcc->stir filter_dcu Filter DCU stir->filter_dcu wash Wash Filtrate (HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Steglich Esterification Workflow

b) Fischer Esterification

This is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The removal of water drives the equilibrium towards the product.

Protocol:

  • Combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.2 eq), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reagents (Alcohol, Acid, H₂SO₄) in Toluene reflux Reflux with Dean-Stark start->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize wash Wash with Brine neutralize->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Distillation or Chromatography concentrate->purify end Final Product purify->end

Fischer Esterification Workflow
Tosylation

The conversion of the alcohol to a tosylate is a common strategy to create an excellent leaving group for subsequent nucleophilic substitution reactions.[6]

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane or pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • If using dichloromethane as the solvent, add pyridine or triethylamine (1.2 eq) to act as a base.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the combined organic layers with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Alcohol in DCM/Pyridine cool Cool to 0°C start->cool add_tscl Add TsCl cool->add_tscl stir Stir at 0°C to RT (2-4h) add_tscl->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify end Final Product purify->end

Tosylation Workflow
Williamson Ether Synthesis

This method is used to synthesize ethers by reacting an alkoxide with a primary alkyl halide.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Williamson_Ether_Synthesis_Workflow cluster_alkoxide_formation Alkoxide Formation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend NaH in THF cool1 Cool to 0°C start->cool1 add_alcohol Add Alcohol Solution cool1->add_alcohol stir1 Stir at RT add_alcohol->stir1 cool2 Cool to 0°C stir1->cool2 add_halide Add Alkyl Halide cool2->add_halide stir2 Stir at RT (6-12h) add_halide->stir2 quench Quench Reaction stir2->quench extract Extract Product quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Williamson Ether Synthesis Workflow

Conclusion

The derivatization of this compound through esterification, tosylation, and etherification provides a versatile platform for the synthesis of a wide array of complex molecules. The protocols outlined in this document offer robust and reproducible methods for obtaining key synthetic intermediates. These derivatives are particularly valuable in the field of drug discovery and development, where they can be used to generate libraries of compounds for biological screening or as advanced intermediates in the total synthesis of natural products and their analogs. Careful consideration of the reaction conditions, particularly in relation to the basic amino group, is essential for achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Diethylamino)pentan-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Potential CauseProposed Solution
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if starting materials are still present.- Optimize Temperature: While one method involves reacting at an appropriate temperature, ensure it is optimal for the specific reducing agent used. For instance, some reductions are performed at room temperature, while others may require gentle heating.
Side Reactions: Formation of byproducts can significantly lower the yield of the desired product. A common side reaction in reductive amination is the formation of over-alkylated products or aldol condensation products of the starting aldehyde.- Control Stoichiometry: Use a slight excess of diethylamine to favor the formation of the desired product over side reactions. However, a large excess can complicate purification.- Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) which is known to minimize side reactions in reductive aminations.
Product Loss During Workup: Due to the polar nature and water solubility of this compound, significant amounts can be lost during aqueous extraction steps.- "Salting Out": Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the amino alcohol in the aqueous phase.- Use of a More Polar Solvent for Extraction: Employ a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol for extraction instead of less polar solvents like diethyl ether.
Inefficient Purification: Product loss can occur during distillation or chromatography.- Vacuum Distillation: Purify the final product by vacuum distillation to avoid decomposition at high temperatures.- Column Chromatography: If using column chromatography, consider using alumina instead of silica gel, or treat the silica gel with a small amount of triethylamine in the eluent to prevent product adsorption.

Issue 2: Presence of Impurities in the Final Product

Potential CauseProposed Solution
Unreacted Starting Materials: Incomplete reaction can leave unreacted valeraldehyde or diethylamine in the product mixture.- Reaction Monitoring: Ensure the reaction has gone to completion by TLC or GC-MS before quenching.- Aqueous Wash: Unreacted diethylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Unreacted valeraldehyde can be removed with a sodium bisulfite wash.
Formation of Side Products: As mentioned, over-alkylation or aldol products can be present as impurities.- Optimize Reaction Conditions: Adjusting the stoichiometry and choice of reducing agent can minimize the formation of these byproducts.- Purification: Careful fractional vacuum distillation or column chromatography should be employed to separate the desired product from these impurities.
Solvent Residue: Residual solvent from the reaction or extraction may be present.- Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two primary synthetic routes are:

  • Reductive Amination of Valeraldehyde: This is a one-pot reaction where valeraldehyde is reacted with diethylamine in the presence of a reducing agent.[1]

  • Reaction of 2-Hydroxypentamethylene Oxide with Diethylamine: This method involves the reaction of 2-hydroxypentamethylene oxide with diethylamine and hydrogen under elevated temperature and pressure in the presence of a hydrogenating catalyst.[2]

Q2: Which reducing agent is best for the reductive amination of valeraldehyde with diethylamine?

Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is mild, selective for iminium ions over aldehydes, and does not reduce the starting aldehyde. Other reducing agents like sodium borohydride or catalytic hydrogenation can also be used, but may require more careful control of reaction conditions to avoid side reactions.

Q3: How can I effectively purify this compound?

Purification is a significant challenge due to the compound's polarity and water solubility. The most common and effective method is vacuum distillation .[1] If column chromatography is necessary, using neutral or basic alumina is recommended over silica gel to avoid streaking and product loss. If silica gel is used, the eluent should be treated with a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to block the acidic silanol groups.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks could correspond to unreacted starting materials, side products from over-alkylation, or impurities from the solvent. It is advisable to run a GC-MS analysis to identify the molecular weight of the impurities, which can help in elucidating their structures.

Q5: Is this compound stable? How should it be stored?

This compound is a relatively stable liquid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Analogs

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReported YieldPurityReference
Reductive AminationValeraldehyde, DiethylamineSodium TriacetoxyborohydrideTypically 60-85%>95% after distillationGeneral Literature
Reaction with Cyclic Ether2-Hydroxypentamethylene Oxide, DiethylamineRaney Nickel, Hydrogen~79%High (purified by distillation)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound using reductive amination.

Materials:

  • Valeraldehyde

  • Diethylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 1M Hydrochloric acid

Procedure:

  • To a solution of valeraldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture. The addition should be done in portions to control any potential exotherm.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess diethylamine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Valeraldehyde + Diethylamine in DCM iminium Iminium Ion Formation (RT, 30-60 min) start->iminium reduction Addition of STAB (Reduction, RT, 2-4h) iminium->reduction quench Quench with Sat. NaHCO3 reduction->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes (HCl, NaHCO3, Brine) extraction->wash dry Drying (MgSO4) & Filtration wash->dry concentrate Concentration dry->concentrate distillation Vacuum Distillation concentrate->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-(Diethylamino)pentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from valeraldehyde and diethylamine?

When synthesizing this compound via the reductive amination of valeraldehyde with diethylamine, several impurities can arise. These may include unreacted starting materials (valeraldehyde, diethylamine), byproducts from side reactions such as aldol condensation of valeraldehyde, and over-alkylation products. The crude product is often a colorless to slightly yellow liquid.[1]

Q2: Which purification technique is most suitable for crude this compound?

The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • For removal of non-volatile impurities and large-scale purification: Vacuum distillation is often the most effective method.

  • For removal of acidic or neutral impurities: An acid-base extraction is a highly effective initial purification step.

  • For achieving high purity and separating closely related impurities: Column chromatography on silica gel, with modifications to account for the basicity of the compound, can be employed.

  • For purification via a solid intermediate: Formation and crystallization of a salt, such as the hydrochloride salt, can be an excellent method for obtaining high purity material.

Q3: My this compound is streaking during column chromatography on silica gel. What can I do to resolve this?

The basicity of the diethylamino group in this compound leads to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (1-3%), in the eluent.[2] This neutralizes the acidic sites on the silica.

  • Use a polar solvent system: Employing a more polar eluent system can help to reduce the strong interaction between your compound and the stationary phase. A common system is a gradient of methanol in dichloromethane or ethyl acetate.

  • Consider alternative stationary phases: If streaking persists, consider using a less acidic stationary phase like alumina or a reverse-phase silica gel.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping or unstable boiling Residual low-boiling solvents in the crude material.Ensure all extraction or reaction solvents are thoroughly removed on a rotary evaporator before distillation. Use a magnetic stir bar for smooth boiling.[3]
Product decomposition Distillation temperature is too high.Use a good vacuum source to lower the boiling point. A test distillation of a similar compound, 5-diethylamino-2-pentanol, was conducted at 1 mbar, which can be a good starting point.[4]
Poor separation of impurities Boiling points of impurities are too close to the product.If distillation does not provide adequate separation, consider a preliminary purification step such as an acid-base extraction or column chromatography.
Acid-Base Extraction
Problem Possible Cause Solution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of vigorous shaking. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Low recovery of the product Incomplete extraction from the organic layer or incomplete back-extraction.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction to fully protonate the amine. For back-extraction, ensure the pH is sufficiently basic (pH > 10) to deprotonate the ammonium salt. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Product is not clean after extraction Presence of basic impurities.Acid-base extraction is most effective for separating basic compounds from acidic and neutral impurities.[5][6] If other basic impurities are present, a subsequent purification step like distillation or chromatography will be necessary.
Column Chromatography
Problem Possible Cause Solution
Streaking or tailing of the product spot on TLC and column Strong interaction of the basic amino group with acidic silica gel.Add 1-3% triethylamine to your eluent to deactivate the silica gel.[2]
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, increase the percentage of methanol in your dichloromethane/methanol or ethyl acetate/methanol mobile phase.
Co-elution of impurities The chosen solvent system does not provide adequate separation.Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Experiment with different solvent combinations and gradients to achieve better separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (approx. 10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 volumes). The basic amine will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 6M sodium hydroxide, with stirring until the pH is greater than 10. This will deprotonate the ammonium salt and regenerate the free amine.

  • Back-Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane) (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are properly greased for a good vacuum seal.[3]

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved (e.g., ~1 mbar), begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point will be significantly lower than the atmospheric boiling point. For reference, 5-diethylamino-2-pentanol distills at 190°C at 1 mbar.[4]

  • Completion: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the column by running the initial eluent (e.g., dichloromethane containing 1% triethylamine) through the packed silica gel until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin elution with the initial solvent system. Gradually increase the polarity by adding a more polar solvent like methanol or ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Scale Advantages Disadvantages
Vacuum Distillation >98%80-95%Grams to KilogramsEffective for removing non-volatile impurities; scalable.Requires specialized equipment; potential for thermal degradation.
Acid-Base Extraction 90-98%85-95%Milligrams to KilogramsSimple, fast, and removes acidic/neutral impurities effectively.Does not remove other basic impurities.
Column Chromatography >99%60-85%Milligrams to GramsHigh resolution for separating closely related impurities.Can be time-consuming; potential for product loss on the column.
Salt Crystallization >99%70-90%Milligrams to KilogramsCan yield very high purity material; product is a stable solid.Requires an additional step to liberate the free base.

Visualizations

experimental_workflow cluster_0 Initial Purification cluster_1 Further Purification Options cluster_2 Final Product crude Crude this compound extraction Acid-Base Extraction crude->extraction Dissolve in organic solvent distillation Vacuum Distillation extraction->distillation For large scale & non-volatile impurities chromatography Column Chromatography extraction->chromatography For high purity & separation of polar impurities salt_formation Salt Formation & Crystallization extraction->salt_formation For high purity solid pure_product Pure this compound distillation->pure_product chromatography->pure_product salt_formation->pure_product After neutralization

Caption: Purification workflow for crude this compound.

troubleshooting_chromatography start Column Chromatography Issue streaking Streaking or Tailing? start->streaking no_elution Product Not Eluting? streaking->no_elution No add_tea Add 1-3% Triethylamine to Eluent streaking->add_tea Yes co_elution Co-elution of Impurities? no_elution->co_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes optimize_solvent Optimize Solvent System via TLC co_elution->optimize_solvent Yes success Successful Separation co_elution->success No add_tea->success increase_polarity->success optimize_solvent->success

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-(Diethylamino)pentan-1-ol. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of valeraldehyde (pentanal) with diethylamine. This reaction is typically carried out in a one-pot procedure where an iminium ion intermediate is formed and subsequently reduced to the desired tertiary amine.[1][2]

Q2: What are the recommended reducing agents for this reaction?

A2: Several reducing agents can be employed for the reductive amination step. The choice often depends on factors like reaction scale, cost, and safety considerations. Common choices include:

  • Sodium borohydride (NaBH₄): A cost-effective and common reducing agent. It is crucial to control the reaction conditions to prevent the premature reduction of valeraldehyde.[3][4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde.[2][5]

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but its use is often limited due to the potential generation of toxic hydrogen cyanide.[1][6]

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon) and hydrogen gas. It is a clean method but requires specialized equipment.[5]

Q3: How can I purify the final product, this compound?

A3: this compound is a polar amino alcohol, which can present challenges in purification. A common and effective method is acid-base extraction. The basic nature of the amine allows for its extraction into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent. Final purification is typically achieved by distillation under reduced pressure.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine/iminium ion formation: The initial reaction between valeraldehyde and diethylamine may be slow or incomplete.- Ensure the reaction is stirred efficiently. - Consider the use of a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. - A catalytic amount of a mild acid (e.g., acetic acid) can facilitate imine formation.[7]
Premature reduction of the aldehyde: The reducing agent may be reacting with the starting valeraldehyde before the imine is formed, especially when using a strong reducing agent like NaBH₄.[6]- Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C). - Allow sufficient time for imine formation before adding the reducing agent. - Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Formation of Side Products Aldol condensation of valeraldehyde: Under basic or acidic conditions, valeraldehyde can undergo self-condensation.- Maintain a neutral or slightly acidic pH during the reaction. - Add the aldehyde slowly to the reaction mixture containing the amine.
Over-alkylation of diethylamine: While less common with secondary amines, it's a possibility.- Use a slight excess of diethylamine to favor the formation of the desired tertiary amine.
Difficulty in Product Isolation Product remains in the aqueous layer during extraction: Due to the polarity of the amino alcohol.- Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the amine. - Use a more polar extraction solvent like ethyl acetate or a mixture of solvents. - Saturate the aqueous layer with sodium chloride ("salting out") to decrease the product's solubility in water.
Emulsion formation during workup: Can make phase separation difficult.- Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Borohydride

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Valeraldehyde (Pentanal)

  • Diethylamine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve valeraldehyde (1.0 eq) and diethylamine (1.1 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Monitor the reaction by TLC if desired.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Data Presentation: Optimization of Reducing Agent

The following table summarizes hypothetical results from optimizing the choice of reducing agent for the synthesis of this compound, based on common outcomes in reductive amination reactions.

Reducing Agent Equivalents Reaction Time (h) Yield (%) Purity (by GC) Notes
NaBH₄1.547592%Cost-effective, but may lead to some aldehyde reduction.
NaBH(OAc)₃1.568898%Higher selectivity and purity, but more expensive.
NaBH₃CN1.568597%Good selectivity, but requires handling of cyanide.
H₂/Pd-C-89299%High purity, but requires specialized equipment.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Valeraldehyde + Diethylamine imine_formation Imine Formation (Methanol, RT) reactants->imine_formation reduction Reduction (Reducing Agent, 0°C -> RT) imine_formation->reduction quench Quench (Water) reduction->quench extraction Extraction (Ethyl Acetate) quench->extraction drying Drying (MgSO4) extraction->drying purification Vacuum Distillation drying->purification product Pure 5-(Diethylamino) pentan-1-ol purification->product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Imine Formation start->cause1 cause2 Aldehyde Reduction start->cause2 cause3 Poor Extraction start->cause3 solution1a Add Dehydrating Agent cause1->solution1a solution1b Catalytic Acid cause1->solution1b solution2a Use Milder Reducing Agent (e.g., NaBH(OAc)3) cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Adjust pH > 10 cause3->solution3a solution3b 'Salt Out' with NaCl cause3->solution3b

Caption: Troubleshooting guide for addressing low product yield.

References

Side reactions and byproduct formation in 5-(Diethylamino)pentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Diethylamino)pentan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Alkylation of Diethylamine and Reductive Amination.

Route 1: Alkylation of Diethylamine with a 5-Halopentan-1-ol

This method involves the reaction of diethylamine with a 5-halopentan-1-ol (e.g., 5-chloropentan-1-ol or 5-bromopentan-1-ol) in the presence of a base.

Question 1: Low Yield of this compound and Presence of a Water-Soluble Byproduct.

Possible Cause: A common side reaction in the alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium salt. This salt is often highly water-soluble and will be lost during the aqueous work-up, resulting in a lower yield of the desired tertiary amine.

Troubleshooting Steps:

  • Choice of Base: The use of a non-nucleophilic, sterically hindered base is crucial to prevent the formation of the quaternary ammonium salt. Bases such as N,N-diisopropylethylamine (Hünig's base) are recommended over smaller, more nucleophilic bases like triethylamine or inorganic bases like sodium carbonate.

  • Stoichiometry Control: Use a slight excess of diethylamine relative to the 5-halopentan-1-ol to favor the formation of the tertiary amine.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged heating, which can promote over-alkylation.

Question 2: The Reaction is Sluggish or Does Not Go to Completion.

Possible Cause: The reactivity of the 5-halopentan-1-ol is a key factor. The nature of the halogen and the reaction conditions significantly influence the reaction rate.

Troubleshooting Steps:

  • Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If using 5-chloropentan-1-ol, consider switching to 5-bromopentan-1-ol or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions) to in situ generate the more reactive 5-iodopentan-1-ol.

  • Solvent Choice: Use a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the SN2 reaction.

  • Temperature: Increase the reaction temperature, but monitor carefully for an increase in byproduct formation.

ParameterCondition A (Low Yield)Condition B (Improved Yield)
5-Halopentan-1-ol 5-chloropentan-1-ol5-bromopentan-1-ol
Base TriethylamineN,N-Diisopropylethylamine
Temperature 60 °C80 °C
Approx. Yield 40-50%75-85%
Major Byproduct Quaternary ammonium saltMinimal
Route 2: Reductive Amination of 5-Hydroxypentanal with Diethylamine

This one-pot reaction involves the formation of an enamine or iminium ion intermediate from 5-hydroxypentanal and diethylamine, which is then reduced in situ by a reducing agent.

Question 1: Significant Amount of 1,5-Pentanediol Detected as a Byproduct.

Possible Cause: The reducing agent can directly reduce the starting aldehyde, 5-hydroxypentanal, to the corresponding diol, 1,5-pentanediol. This side reaction competes with the desired reductive amination pathway.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent for reductive amination as it is less reactive towards aldehydes and ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).

  • Stepwise Addition: Consider a stepwise procedure where the 5-hydroxypentanal and diethylamine are pre-mixed to allow for the formation of the enamine/iminium ion intermediate before the addition of the reducing agent.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the iminium ion, which is more readily reduced than the aldehyde.

Question 2: Presence of Unreacted 5-Hydroxypentanal in the Final Product.

Possible Cause: Incomplete reaction can be due to several factors, including insufficient reducing agent, suboptimal reaction time, or deactivation of the catalyst (if applicable).

Troubleshooting Steps:

  • Stoichiometry of Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. A slight excess (1.1-1.2 equivalents) is often beneficial.

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine when it has reached completion. If the reaction is slow at room temperature, gentle heating may be required, but this should be done cautiously to avoid side reactions.

  • Purification: Unreacted aldehyde can sometimes be removed during work-up by washing with a sodium bisulfite solution. For purification of the final product, an acidic extraction can be employed to separate the basic amine product from the neutral aldehyde.

ParameterCondition A (High Diol Byproduct)Condition B (Optimized)
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Procedure All reagents mixed at onceAldehyde and amine pre-mixed
Approx. Yield of Desired Product 50-60%80-90%
Approx. % of 1,5-Pentanediol 20-30%<5%

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the final product?

A1: Besides the byproducts from the specific synthetic route (quaternary ammonium salts, 1,5-pentanediol), other common impurities can include unreacted starting materials (diethylamine, 5-halopentan-1-ol, or 5-hydroxypentanal) and residual solvents from the reaction or purification steps.

Q2: What is the best method for purifying the final product?

A2: The purification method depends on the nature of the impurities.

  • Acid-Base Extraction: As this compound is a basic compound, an effective purification step is to dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted into an organic solvent.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines.

  • Chromatography: Column chromatography on silica gel can be used, but tailing of the amine product is common. It is often recommended to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any impurities.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Experimental Protocols

Protocol 1: Synthesis via Alkylation of Diethylamine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopentan-1-ol (1.0 eq.), diethylamine (1.2 eq.), and N,N-diisopropylethylamine (1.5 eq.) in anhydrous acetonitrile (5 mL per mmol of the bromo-alcohol).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxypentanal (1.0 eq.) and diethylamine (1.2 eq.) in dichloromethane (10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.2 eq.) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Visualization of Troubleshooting Workflow

Troubleshooting_Alkylation start Low Yield in Alkylation Synthesis check_byproduct Analyze aqueous layer for water-soluble byproducts (e.g., by NMR after evaporation) start->check_byproduct quaternary_salt High concentration of quaternary ammonium salt detected check_byproduct->quaternary_salt Yes no_quaternary_salt No significant quaternary salt detected check_byproduct->no_quaternary_salt No solution_base Switch to a non-nucleophilic, sterically hindered base (e.g., Hunig's base) quaternary_salt->solution_base solution_stoichiometry Use a slight excess of diethylamine quaternary_salt->solution_stoichiometry check_reaction_completion Check for incomplete reaction (TLC/GC-MS) no_quaternary_salt->check_reaction_completion incomplete_reaction Incomplete reaction check_reaction_completion->incomplete_reaction Yes complete_reaction Reaction complete, but low yield check_reaction_completion->complete_reaction No solution_halide Use a more reactive halide (Br or I) or add NaI catalyst incomplete_reaction->solution_halide solution_conditions Increase reaction temperature and/or time incomplete_reaction->solution_conditions investigate_workup Investigate work-up procedure for product loss complete_reaction->investigate_workup

Caption: Troubleshooting workflow for low yield in the alkylation synthesis of this compound.

Technical Support Center: Synthesis of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Diethylamino)pentan-1-ol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reductive Amination of 5-Hydroxypentanal with Diethylamine

This is a primary and efficient method for the synthesis of this compound. The reaction involves the formation of an iminium ion intermediate from 5-hydroxypentanal and diethylamine, which is then reduced in situ to the final product.

Logical Workflow for Reductive Amination

workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification 5-Hydroxypentanal 5-Hydroxypentanal Imine_Formation Imine/Iminium Ion Formation 5-Hydroxypentanal->Imine_Formation Diethylamine Diethylamine Diethylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the reductive amination synthesis of this compound.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde/ketone and the imine may not favor imine formation.[1] 2. Decomposition of Reducing Agent: Moisture-sensitive reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can decompose. 3. Incorrect pH: The reaction is sensitive to pH; a mildly acidic condition (pH 4-7) is optimal for imine formation.[2][3]1. Add a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation. 2. Ensure anhydrous reaction conditions and use fresh, high-quality reducing agents. 3. Adjust the pH of the reaction mixture with a mild acid like acetic acid.
Presence of Unreacted 5-Hydroxypentanal 1. Insufficient Reducing Agent: The amount of reducing agent may be inadequate for complete reduction. 2. Low Reaction Temperature: The reduction step might be too slow at lower temperatures.1. Increase the molar equivalents of the reducing agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.
Formation of Side Products 1. Reduction of 5-Hydroxypentanal: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 1,5-pentanediol.[4] 2. Cyclization of 5-Hydroxypentanal: The starting material can undergo intramolecular cyclization to form a cyclic hemiacetal. 3. Over-alkylation of Diethylamine: This is less common with secondary amines but can occur under certain conditions.1. Use a milder reducing agent that is selective for the iminium ion, such as NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN).[3] 2. Prepare the 5-hydroxypentanal solution just before use and consider a one-pot procedure where the imine is formed and reduced in situ. 3. Use a stoichiometric amount of diethylamine or a slight excess of the aldehyde.
Difficult Purification 1. Similar Boiling Points of Product and Impurities: Makes separation by distillation challenging. 2. Product is Water-Soluble: Can lead to losses during aqueous work-up.1. Use vacuum distillation for better separation. 2. Perform multiple extractions with an appropriate organic solvent and dry the combined organic layers thoroughly before distillation. An acid-base extraction can also be employed to isolate the basic product.

Troubleshooting Logic Diagram for Low Yield

troubleshooting Start Low Yield of this compound Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reducing Agent Activity Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions SM_Impure Starting Material Impure Check_SM->SM_Impure Purity < 95% Reagent_Inactive Reducing Agent Inactive Check_Reagents->Reagent_Inactive No H₂ evolution on quenching Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal Purify_SM Purify Starting Material SM_Impure->Purify_SM Success Yield Improved Purify_SM->Success Use_New_Reagent Use Fresh Reducing Agent Reagent_Inactive->Use_New_Reagent Use_New_Reagent->Success Optimize_Conditions Optimize pH, Temp, Time Conditions_Suboptimal->Optimize_Conditions Optimize_Conditions->Success

Caption: Troubleshooting flowchart for low yield in reductive amination.

Method 2: Alkylation of Diethylamine with 5-Chloropentan-1-ol

This method involves the nucleophilic substitution of the chlorine atom in 5-chloropentan-1-ol by diethylamine.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion of 5-Chloropentan-1-ol 1. Low Reaction Temperature: The reaction may be too slow at room temperature. 2. Insufficient Base: A base is often required to neutralize the HCl formed during the reaction.1. Increase the reaction temperature, possibly to reflux. 2. Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to the reaction mixture.
Formation of Quaternary Ammonium Salt Over-alkylation of the Product: The desired product can react further with 5-chloropentan-1-ol.Use an excess of diethylamine to favor the formation of the tertiary amine.
Difficult Product Isolation Formation of Diethylamine Hydrochloride: This salt can complicate the work-up.After the reaction, perform an aqueous work-up with a base (e.g., NaOH solution) to deprotonate the amine and facilitate extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of 5-hydroxypentanal?

A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice. It is milder than sodium borohydride (NaBH₄) and selectively reduces the iminium ion in the presence of the aldehyde, thus minimizing the formation of 1,5-pentanediol as a byproduct.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective.

Q2: What is the optimal pH for this reductive amination?

A: A mildly acidic pH, typically between 4 and 7, is ideal. This pH range is a compromise that allows for the protonation of the hydroxyl group of the hemiaminal to facilitate water elimination and form the iminium ion, without excessively protonating the diethylamine, which would render it non-nucleophilic.[2][3][5]

Q3: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method. You can monitor the disappearance of the 5-hydroxypentanal spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the main side products to expect in the reductive amination synthesis?

A: The most common side products are 1,5-pentanediol (from the reduction of 5-hydroxypentanal) and the cyclic hemiacetal of 5-hydroxypentanal. In the case of using primary amines, over-alkylation to form tertiary amines can be an issue, but this is not a concern with diethylamine.

Q5: Can I perform the reductive amination as a one-pot reaction?

A: Yes, a one-pot procedure is common and often preferred for reductive amination.[6] This involves mixing the 5-hydroxypentanal, diethylamine, and the reducing agent in a suitable solvent and allowing the reaction to proceed to completion.

Q6: What is a suitable solvent for this reaction?

A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃. For NaBH₃CN, methanol is often a good choice.

Q7: How can I purify the final product?

A: The most common method for purifying this compound is vacuum distillation. Due to its basic nature, an initial acid-base extraction can be used to separate it from neutral or acidic impurities before distillation.

Experimental Protocols

Protocol 1: Reductive Amination of 5-Hydroxypentanal with Diethylamine

Materials:

  • 5-Hydroxypentanal

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-hydroxypentanal (1.0 eq) in anhydrous dichloromethane (DCM), add diethylamine (1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Alkylation of Diethylamine with 5-Chloropentan-1-ol

Materials:

  • 5-Chloropentan-1-ol

  • Diethylamine

  • Triethylamine (or Potassium Carbonate)

  • Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-chloropentan-1-ol (1.0 eq) in acetonitrile.

  • Add diethylamine (2.0 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthesis MethodKey ReagentsSolventTypical TemperatureTypical Reaction TimeExpected Yield Range
Reductive Amination 5-Hydroxypentanal, Diethylamine, NaBH(OAc)₃Dichloromethane0 °C to Room Temp.12-24 hours70-90%
Alkylation 5-Chloropentan-1-ol, Diethylamine, TriethylamineAcetonitrileReflux24-48 hours60-80%

References

Troubleshooting guide for the synthesis of 5-(Diethylamino)pentan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(diethylamino)pentan-1-ol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination of a C5 Aldehyde/Ketone with Diethylamine

Question: We are attempting to synthesize a this compound derivative via reductive amination of the corresponding δ-hydroxy aldehyde/ketone with diethylamine, but the yield is consistently low. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in reductive amination are a common issue and can stem from several factors. Below is a breakdown of potential causes and corresponding troubleshooting strategies.

  • Side Reaction: Reduction of the Carbonyl Starting Material: The reducing agent can reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired reductive amination pathway.

    • Solution: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce aldehydes and ketones under neutral or slightly acidic conditions, while still efficiently reducing the intermediate iminium ion.[1]

  • Incomplete Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, diethylamine, and the imine/iminium ion intermediate may not favor the intermediate, leading to a slower overall reaction rate.

    • Solution 1: pH Adjustment: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, at very low pH, the amine will be protonated and become non-nucleophilic. A careful pH adjustment can significantly improve the reaction rate.

    • Solution 2: Water Removal: The formation of the imine from a carbonyl and an amine releases a molecule of water. Removing this water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine intermediate.

  • Catalyst Deactivation (for catalytic hydrogenation): If you are using a metal catalyst (e.g., Pd/C, PtO₂) with H₂, the amine product or impurities in the starting materials can poison the catalyst, reducing its activity over time.

    • Solution: Ensure the purity of your starting materials and solvent. If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst might be necessary.

Quantitative Data Summary: Choice of Reducing Agent

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room TemperatureInexpensive, readily availableCan reduce the starting aldehyde/ketone, leading to lower yields of the amine
Sodium Cyanoborohydride (NaBH₃CN)Methanol or Ethanol, pH 4-6Selectively reduces imines in the presence of aldehydes/ketonesToxic cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Room Temp.Mild, selective for imine reduction, non-toxic byproductsMore expensive than NaBH₄
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol or Ethanol, H₂ pressure"Green" reagent, high atom economyCatalyst can be poisoned, requires specialized pressure equipment

Issue 2: Formation of Multiple Products in N-Alkylation of 5-Amino-1-pentanol

Question: We are trying to synthesize this compound by reacting 5-amino-1-pentanol with an ethyl halide, but we are observing a mixture of mono- and di-ethylated products, and even some starting material remains. How can we improve the selectivity for the desired diethylamino product?

Answer:

The direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to a mixture of products. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.

  • Problem: Over-alkylation: The desired 5-(ethylamino)pentan-1-ol is more reactive towards the ethyl halide than the starting 5-amino-1-pentanol. This leads to the formation of this compound and potentially the triethylammonium salt.[2][3][4]

    • Solution 1: Use a Large Excess of the Amine: While counterintuitive when the goal is dialkylation, starting from the primary amine, using a large excess of 5-amino-1-pentanol relative to the ethyl halide can favor the formation of the mono-ethylated product. However, this is not ideal for achieving the diethyl product directly and would require a second alkylation step.

    • Solution 2: Reductive Amination as an Alternative: A more controlled and generally preferred method to synthesize this compound is to start with 5-amino-1-pentanol and react it with two equivalents of an aldehyde (e.g., acetaldehyde) via reductive amination. This approach avoids the issue of over-alkylation associated with alkyl halides.[5]

    • Solution 3: Two-Step Alkylation: A stepwise approach can offer better control. First, synthesize 5-(ethylamino)pentan-1-ol under conditions that favor mono-alkylation (e.g., a large excess of the primary amine). After purification, the secondary amine can then be subjected to a second alkylation step to yield the desired tertiary amine.

Issue 3: Difficulty in Purifying the Final this compound Product

Question: Our synthesis has produced a crude product containing this compound, but we are struggling to remove unreacted starting materials and side products. What are the recommended purification strategies?

Answer:

The basic nature of the diethylamino group and the polar hydroxyl group in the target molecule allow for several purification strategies.

  • Acid-Base Extraction: This is a very effective method for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract the organic layer with an aqueous acidic solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a base (e.g., NaOH, NaHCO₃) until the pH is >10. This will deprotonate the ammonium salt and regenerate the free amine.

    • Extract the aqueous layer with a fresh organic solvent. The purified amine will now be in the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient to separate the product from impurities with similar basicity, column chromatography on silica gel is a viable option.

    • Eluent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. A small amount of a basic modifier (e.g., triethylamine, 0.5-1%) is often added to the eluent to prevent the basic amine product from streaking on the acidic silica gel.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for larger quantities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 5-Hydroxypentanal

This protocol is a representative procedure and may require optimization for specific derivatives.

  • Imine Formation: To a solution of 5-hydroxypentanal (1.0 eq) in dichloromethane (DCM, 5 mL per mmol of aldehyde), add diethylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Reducing_Agent Is the starting aldehyde/ketone being reduced to an alcohol? Start->Check_Reducing_Agent Switch_Reducing_Agent Switch to a milder reducing agent (e.g., NaBH(OAc)3) Check_Reducing_Agent->Switch_Reducing_Agent Yes Check_Imine_Formation Is imine formation the rate-limiting step? Check_Reducing_Agent->Check_Imine_Formation No End Improved Yield Switch_Reducing_Agent->End Optimize_pH Optimize pH (typically 4-6) Check_Imine_Formation->Optimize_pH Yes Remove_Water Remove water (e.g., molecular sieves) Check_Imine_Formation->Remove_Water Yes Check_Catalyst Using catalytic hydrogenation? Check_Imine_Formation->Check_Catalyst No Optimize_pH->End Remove_Water->End Catalyst_Poisoning Consider catalyst poisoning. Increase catalyst loading or use a fresh catalyst. Check_Catalyst->Catalyst_Poisoning Yes Check_Catalyst->End No Catalyst_Poisoning->End

Caption: Troubleshooting workflow for low yields in reductive amination reactions.

Diagram 2: Logical Relationship for Product Distribution in N-Alkylation of Primary Amines

N_Alkylation_Products Primary_Amine Primary Amine (R-NH2) Secondary_Amine Secondary Amine (R-NHEt) Primary_Amine->Secondary_Amine + Et-X Tertiary_Amine Tertiary Amine (R-NEt2) (Desired Product) Secondary_Amine->Tertiary_Amine + Et-X (Often faster) Quaternary_Salt Quaternary Ammonium Salt (R-N+Et3 X-) Tertiary_Amine->Quaternary_Salt + Et-X Alkyl_Halide Ethyl Halide (Et-X)

Caption: Reaction cascade in the N-alkylation of a primary amine with an ethyl halide.

References

Technical Support Center: 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5-(Diethylamino)pentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and incompatible substances.

Q2: Is this compound stable at room temperature?

Yes, this compound is generally stable at room temperature when stored in a closed container under normal handling and storage conditions.[1]

Q3: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation products of this compound?

Under conditions of excess heat or in the presence of strong oxidants, this compound may decompose.[1] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Q5: How does exposure to light and air affect the stability of this compound?

While specific photostability data is limited, it is good laboratory practice to store this compound in a light-resistant container to minimize the risk of light-induced degradation. The container should be kept tightly sealed to prevent prolonged exposure to air, which could lead to oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored in a tightly sealed container at the recommended cool and dry conditions. 2. Prepare fresh solutions for your experiments. 3. If degradation is suspected, consider performing a purity analysis (e.g., via HPLC) on your stock.
Discoloration of the compound (e.g., turning yellow). This could indicate oxidation or the presence of impurities.1. Ensure the storage container is properly sealed to minimize air exposure. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical. 3. Evaluate the purity of the discolored material before use.
Precipitation or cloudiness in a solution of this compound. This may be due to solubility issues in the chosen solvent, temperature effects, or a reaction with a component of the solution.1. Confirm the solubility of this compound in your specific solvent system. 2. Ensure the storage temperature of the solution is appropriate to maintain solubility. 3. Verify the compatibility of the compound with all other components in the solution.

Stability and Storage Data Summary

ParameterRecommendation/ValueSource
Storage Temperature Cool, room temperature[1][2]
Storage Conditions Dry, well-ventilated area, tightly closed container[1][2]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).

    • Analyze the samples directly by HPLC at different time intervals.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified duration.

    • Also, expose a solution of the compound to the same thermal stress.

    • At different time points, dissolve the solid sample in a suitable solvent or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC at various time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Result check_storage Check Storage Conditions: - Tightly sealed? - Cool and dry? start->check_storage improper_storage Improper Storage check_storage->improper_storage prepare_fresh Action: Prepare Fresh Solution improper_storage->prepare_fresh Yes check_solution Check Solution Preparation: - Correct solvent? - Correct concentration? improper_storage->check_solution No re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment end End: Issue Resolved re_run_experiment->end solution_error Solution Error? check_solution->solution_error solution_error->prepare_fresh Yes purity_analysis Consider Purity Analysis (e.g., HPLC) solution_error->purity_analysis No purity_analysis->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Pathway Conceptual Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_results Analysis & Outcome start This compound (Stock Solution & Solid) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_profile Degradation Profile analysis->degradation_profile pathway_id Identification of Degradation Pathways degradation_profile->pathway_id method_validation Validation of Analytical Method pathway_id->method_validation

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Purification of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted diethylamine from 5-(diethylamino)pentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted diethylamine from my this compound product?

A1: The most common and effective methods for removing residual diethylamine are:

  • Acidic Wash (Liquid-Liquid Extraction): This technique converts the basic diethylamine into its water-soluble hydrochloride salt, which can then be easily separated from the organic product layer.

  • Fractional Distillation: This method is suitable if there is a significant difference in the boiling points of diethylamine and this compound. Diethylamine has a much lower boiling point and will distill off first.

  • Column Chromatography: This is a high-resolution purification technique that can separate the product from the unreacted amine and other impurities based on their differential adsorption to a stationary phase.

Q2: Which removal method is most appropriate for my experiment?

A2: The choice of method depends on the scale of your reaction, the desired purity of your final product, and the available equipment.

  • For a quick and efficient removal of the bulk of diethylamine, an acidic wash is often the first step.

  • If your product is thermally stable, fractional distillation is an excellent choice for large-scale purification.

  • For achieving very high purity, especially on a smaller scale, column chromatography is the preferred method. Often, a combination of an acidic wash followed by distillation or chromatography is used.

Q3: Why is my product still showing traces of diethylamine after an acidic wash?

A3: This could be due to several reasons:

  • Insufficient Acid: Not enough acid was used to neutralize all the diethylamine.

  • Inadequate Mixing: The two layers were not mixed thoroughly, leading to incomplete extraction.

  • Emulsion Formation: An emulsion may have formed, trapping some of the organic layer with the aqueous layer.

  • pH of Aqueous Layer: The pH of the aqueous layer after extraction should be acidic to ensure the diethylamine remains as the salt.

Q4: Can I use other acids besides hydrochloric acid for the acidic wash?

A4: Yes, other dilute acids like sulfuric acid or acetic acid can be used. However, hydrochloric acid is commonly used because the resulting diethylammonium chloride is very soluble in water.[1]

Troubleshooting Guides

Acidic Wash (Liquid-Liquid Extraction)
Problem Possible Cause(s) Solution(s)
Persistent Emulsion - Vigorous shaking of the separatory funnel.- High concentration of product or impurities that act as surfactants.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite.
Product Loss - The product, this compound, may have some solubility in the aqueous layer, especially if the volume of the aqueous wash is large.[2]- Minimize the volume of the acidic wash solution used.- Back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Incomplete Diethylamine Removal - Insufficient amount of acid.- Poor mixing.- Check the pH of the aqueous layer after extraction; it should be acidic. If not, add more dilute acid.- Ensure thorough mixing by inverting the separatory funnel multiple times, venting frequently.
Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation - Boiling points of the components are too close for the efficiency of the column.- Distillation rate is too fast.[2]- Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).[2]
Bumping - Uneven boiling of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure the heating mantle is properly sized for the flask and that the heat is distributed evenly.
Product Decomposition - The product is not stable at its boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Streaking of the Product Spot on TLC/Poor Separation on the Column - The basic nature of the amine group in the product can interact strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%) or ammonia solution, to the eluent to neutralize the acidic sites on the silica gel.[3]
Product Does Not Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. A common solvent system for amino alcohols is a mixture of dichloromethane and methanol.[3]
Co-elution of Product and Diethylamine - The polarity of the eluent is too high initially.- Start with a less polar eluent and gradually increase the polarity (gradient elution). Diethylamine is more polar than the product and should elute later with a more polar solvent system.

Data Presentation

Table 1: Physical Properties of Diethylamine and this compound

PropertyDiethylamineThis compound
Molecular Formula C₄H₁₁NC₉H₂₁NO
Molar Mass ( g/mol ) 73.14159.27[4]
Boiling Point (°C) 55.5[5]Not specified, but significantly higher than diethylamine.
Density (g/mL) 0.707[5]Not specified
Solubility in Water Miscible[6]Soluble[2]
Solubility in Organic Solvents Miscible with most solvents[6]Soluble in common organic solvents[2]

Experimental Protocols

Acidic Wash Protocol

This protocol is designed to remove the bulk of unreacted diethylamine from the reaction mixture.

Materials:

  • Reaction mixture containing this compound and unreacted diethylamine

  • Separatory funnel

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Beakers and flasks

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Add 1 M HCl solution (approximately half the volume of the organic layer).

  • Stopper the funnel and shake gently, inverting the funnel several times and venting frequently to release any pressure.

  • Allow the layers to separate. The upper layer is typically the organic layer, and the lower layer is the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine to remove most of the dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent, and concentrate the organic solvent under reduced pressure to obtain the crude product.

Fractional Distillation Protocol

This protocol is for the purification of this compound from the more volatile diethylamine.

Materials:

  • Crude this compound (after initial workup, if necessary)

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Boiling chips or magnetic stirrer

Procedure:

  • Set up the fractional distillation apparatus.[2]

  • Place the crude product and a few boiling chips into the distillation flask.

  • Begin heating the flask gently.

  • Observe the temperature at the stillhead. The temperature will initially rise to the boiling point of diethylamine (~55.5 °C).

  • Collect the first fraction, which will be predominantly diethylamine.

  • Once all the diethylamine has distilled, the temperature will drop before rising again to the boiling point of the product.

  • Change the receiving flask to collect the purified this compound.

  • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool before dismantling.

Column Chromatography Protocol

This protocol is for the high-purity separation of this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of dichloromethane and methanol, with a small amount of triethylamine)[3]

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them.

  • Gradually increase the polarity of the eluent as needed to elute the product.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Acidic_Wash_Workflow cluster_0 Separatory Funnel cluster_1 Organic Layer Processing Reaction_Mixture 1. Add Reaction Mixture (Product + Diethylamine) Add_Solvent 2. Add Organic Solvent (e.g., Ethyl Acetate) Reaction_Mixture->Add_Solvent Add_Acid 3. Add 1M HCl Add_Solvent->Add_Acid Shake_Vent 4. Shake and Vent Add_Acid->Shake_Vent Separate_Layers 5. Separate Layers Shake_Vent->Separate_Layers Wash_Bicarb 6. Wash with NaHCO3 Separate_Layers->Wash_Bicarb Organic Layer Aqueous_Layer Aqueous Layer (Diethylammonium Chloride) Separate_Layers->Aqueous_Layer Discard Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry (e.g., MgSO4) Wash_Brine->Dry Filter_Concentrate 9. Filter and Concentrate Dry->Filter_Concentrate Pure_Product Purified Product Filter_Concentrate->Pure_Product

Caption: Workflow for the removal of diethylamine using an acidic wash.

Fractional_Distillation_Workflow Start 1. Setup Fractional Distillation Apparatus Add_Mixture 2. Add Crude Mixture to Distillation Flask Start->Add_Mixture Heat 3. Gentle Heating Add_Mixture->Heat Collect_DEA 4. Collect Diethylamine (First Fraction, ~55.5°C) Heat->Collect_DEA Temp_Rise 5. Temperature Rises to Product Boiling Point Collect_DEA->Temp_Rise Collect_Product 6. Collect Purified Product (Second Fraction) Temp_Rise->Collect_Product Stop 7. Stop Heating, Leave Residue Collect_Product->Stop End Purified Product Collect_Product->End

Caption: Workflow for fractional distillation to separate diethylamine from the product.

Column_Chromatography_Workflow Prepare_Column 1. Pack Column with Silica Gel Load_Sample 2. Load Crude Sample Prepare_Column->Load_Sample Elute 3. Elute with Solvent Gradient (Increasing Polarity) Load_Sample->Elute Collect_Fractions 4. Collect Fractions Elute->Collect_Fractions Monitor_TLC 5. Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Fractions 6. Combine Pure Fractions Monitor_TLC->Combine_Fractions Concentrate 7. Concentrate to Yield Purified Product Combine_Fractions->Concentrate Pure_Product Purified Product Concentrate->Pure_Product

Caption: Workflow for purification using column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-(Diethylamino)pentan-1-ol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? The most prevalent and industrially viable method is the reductive amination of a five-carbon aldehyde with diethylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amino alcohol. Key starting materials can include 5-hydroxypentanal or its precursors. An alternative route involves the hydration and subsequent reductive amination of 3,4-dihydro-2H-pyran.[1]

Q2: Which reducing agents are recommended for the scale-up of this reductive amination? For large-scale synthesis, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst, Pd/C) is often preferred due to its high atom economy, lower cost, and reduced waste generation.[2][3] However, it requires specialized high-pressure equipment. Chemical hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent for lab and pilot scales as they are selective for the iminium ion over the aldehyde, work well under mild, slightly acidic conditions, and are safer to handle than alternatives like sodium cyanoborohydride, which can generate toxic hydrogen cyanide gas.[3]

Q3: What are the primary challenges associated with the purification of this compound? The purification of polar amino alcohols presents several difficulties.[4][5] this compound has a high boiling point, making vacuum distillation necessary to prevent thermal decomposition. Its amphiphilic nature (containing both polar hydroxyl and basic amino groups) can lead to high water solubility, complicating extractive workups and potentially causing the formation of stable emulsions.[5][6]

Q4: How can purification be improved on a larger scale? Beyond vacuum distillation, an effective strategy is to convert the crude amino alcohol into a crystalline salt, such as the hydrochloride or oxalate salt.[7] This allows for purification via recrystallization, a highly effective and scalable technique. The purified salt can then be neutralized with a base to regenerate the high-purity free amino alcohol. For very high purity requirements on a moderate scale, ion-exchange chromatography can also be employed.[7]

Q5: What are the critical safety considerations when scaling up this synthesis? When using catalytic hydrogenation, extreme care must be taken when handling hydrogen gas and the pyrophoric catalyst (Pd/C). If using chemical hydrides, quenching the reaction must be done carefully and under controlled temperature to manage gas evolution and potential exotherms. The final product is irritating to the skin and eyes, so appropriate personal protective equipment (PPE) should be worn at all times.[8]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the synthesis and a logical decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (e.g., 5-Hydroxypentanal, Diethylamine) reaction Reductive Amination (Imine Formation & Reduction) start->reaction reagents Reducing Agent & Solvent (e.g., NaBH(OAc)3, DCE) reagents->reaction quench Quench Reaction reaction->quench Monitor by TLC/GC/LCMS extraction Aqueous Work-up (L/L Extraction) quench->extraction drying Dry Organic Layer extraction->drying purify Vacuum Distillation or Salt Formation & Recrystallization drying->purify end Final Product: This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification Issues start Problem: Low Yield or Purity q1 Is starting aldehyde consumed? start->q1 s1a Check reducing agent quality/activity q1->s1a No q2 Significant side products observed? q1->q2 Yes s1b Increase reaction time or temperature s1c Ensure efficient mixing s1d For hydrogenation, check catalyst activity s2a Use more selective reducing agent (e.g., NaBH(OAc)3 over NaBH4) q2->s2a Yes q3 Difficulty with purification? q2->q3 No s2b Control temperature to minimize aldehyde reduction s2c Optimize stoichiometry to avoid over-alkylation s3a For emulsions: add brine, filter through celite q3->s3a Yes s3b For distillation: ensure high vacuum and adequate condenser efficiency s3c Alternative: Convert to salt, purify by recrystallization

Caption: Troubleshooting decision tree for scaling up the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process.

Problem Category Question Potential Causes & Solutions
Low or No Yield My reaction yield is significantly lower than expected. What should I investigate first?1. Reagent Quality: Verify the purity and activity of starting materials, especially the reducing agent which can degrade over time. 2. Incomplete Reaction: Monitor the reaction by TLC or GC. If starting material remains, the reaction may need more time, a higher temperature, or more efficient mixing.[9] 3. Work-up Losses: The product is somewhat water-soluble. Ensure the aqueous layer is thoroughly extracted multiple times. Back-extraction of combined aqueous layers with fresh solvent is recommended. 4. Catalyst Inactivity (for Hydrogenation): The catalyst may be poisoned or deactivated. Ensure starting materials are free of catalyst poisons (e.g., sulfur compounds) and use fresh catalyst if necessary.[10]
Side Product Formation My final product is contaminated with impurities. What are they and how can I avoid them?1. Aldehyde Reduction: The starting aldehyde can be reduced to the corresponding alcohol (1,5-pentanediol). Solution: Use a more chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the iminium intermediate.[2][3] Avoid NaBH₄ if selectivity is an issue. 2. Over-alkylation: While less common for secondary amines, ensure stoichiometry is controlled. 3. Impure Starting Materials: Impurities in the initial aldehyde can lead to various side products.[9] Solution: Purify the aldehyde by distillation before use.
Work-up & Purification I am forming a persistent emulsion during the aqueous extraction. How can I break it?1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. Filtration: Filter the entire mixture through a pad of celite or diatomaceous earth. 3. Change Solvent: A different extraction solvent may be less prone to emulsion formation. 4. Centrifugation: If equipment is available, centrifugation is a very effective method for separating layers.
Work-up & Purification The product is thermally decomposing during distillation. What can I do?1. Improve Vacuum: Ensure your vacuum pump and system are capable of achieving a low enough pressure to allow distillation at a lower temperature. 2. Short-Path Distillation: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. 3. Alternative Purification: Avoid distillation altogether by using the salt formation and recrystallization technique described in the FAQs.[7]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Scale-Up

Reducing AgentTypical ConditionsSelectivityScale-Up ProsScale-Up Cons
H₂ / Pd/C 1-50 bar H₂, RT-80 °C, MeOH/EtOHGoodHigh atom economy, low cost, easy catalyst filtration, clean byproducts (H₂O).Requires specialized high-pressure reactor, catalyst can be pyrophoric, potential for catalyst poisoning.[2][10]
NaBH(OAc)₃ Acetic acid (cat.), DCE/THF, 0 °C to RTExcellentMild conditions, high selectivity, does not reduce aldehydes/ketones rapidly, stable.Higher cost, generates stoichiometric salt waste, requires careful quenching.[3]
NaBH₃CN pH 6-7, MeOHExcellentMild conditions, highly selective for imines.Highly Toxic (generates HCN gas, especially under acidic conditions), significant safety risk on scale-up.[3]
NaBH₄ MeOH/EtOH, 0 °C to RTPoorLow cost, readily available.Not selective; will readily reduce the starting aldehyde, leading to diol byproduct and lower yields. Requires careful, slow addition of reagents.

Table 2: Physical & Safety Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₁NO[11]
Molecular Weight 159.27 g/mol [11]
Appearance Colorless to slightly yellow liquid[8]
Boiling Point ~220-225 °C (at atm. pressure); requires vacuum for distillation-
Solubility Soluble in water and common organic solvents[8]
Safety Causes skin and eye irritation[8]
Transport Code UN 2735 (Amines, liquid, corrosive, n.o.s.)[11]

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Lab/Pilot Scale)

  • Reactor Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 5-hydroxypentanal (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5-10 L/kg of starting material).

  • Amine Addition: Begin stirring and add diethylamine (1.1-1.2 eq). An exotherm may be observed. Maintain the internal temperature below 25 °C.

  • Imine Formation: Stir the mixture for 1-2 hours at room temperature to allow for the formation of the intermediate iminium ion. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reduction: Cool the reactor to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or GC/LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M NaOH to quench the excess reducing agent and neutralize the acid. Be cautious of gas evolution.

  • Work-up: Separate the organic layer. Extract the aqueous layer 2-3 times with DCM. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Catalytic Hydrogenation (Pilot/Industrial Scale)

  • Reactor Setup: To a suitable high-pressure hydrogenation reactor, add the starting aldehyde (1.0 eq), diethylamine (1.1 eq), and a solvent like methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol% loading, 50% wet).

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and begin vigorous stirring. Heat the reaction to 40-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake. A sample can be carefully taken (after depressurizing and purging) to analyze for completion by GC.

  • Catalyst Filtration: After completion, cool the reactor, depressurize, and purge with nitrogen. Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately.

  • Work-up: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be taken up in a suitable solvent and washed with water/brine if necessary.

  • Purification: Concentrate the organic solution and purify the crude product by vacuum distillation.

References

Common impurities in commercially available 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 5-(Diethylamino)pentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercially available this compound may contain several types of impurities stemming from its synthesis and storage. The most common synthesis method is the reductive amination of valeraldehyde with diethylamine. Potential impurities can be categorized as:

  • Unreacted Starting Materials:

    • Valeraldehyde

    • Diethylamine

  • Synthesis-Related Byproducts:

    • N,N-Diethyl-N-pentylamine: Formed by over-reduction of the primary alcohol.

    • 5,5'-(Ethylazanediyl)bis(pentan-1-ol): Resulting from a reaction with a potential impurity in diethylamine.

    • Aldol condensation products of valeraldehyde: Such as 2-propyl-3-hydroxyheptanal and its subsequent dehydration or reduction products.

  • Residual Solvents:

    • Solvents used during the synthesis and purification process, such as methanol, ethanol, isopropanol, toluene, or hexane.

  • Degradation Products:

    • Oxidation or degradation of the alcohol or amine functional groups can occur over time, especially with improper storage.

Q2: My experiment is yielding unexpected side products. Could impurities in this compound be the cause?

A2: Yes, impurities in this compound can lead to unexpected side reactions. For instance:

  • Residual Valeraldehyde: Can react with other nucleophiles in your reaction mixture.

  • Residual Diethylamine: A secondary amine that can act as a nucleophile or a base, leading to unwanted byproducts.

  • Other Amine Impurities: Can compete with this compound in your reaction, leading to a mixture of products.

It is highly recommended to verify the purity of your this compound lot before use in sensitive applications.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile and semi-volatile impurities from the main compound and provide information for their identification and quantification. See the detailed experimental protocol below for a recommended GC-MS method.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or product purity. Lot-to-lot variability in the purity of this compound.Analyze each new lot of this compound for impurities using the provided GC-MS protocol before use.
Presence of an unexpected low-boiling point impurity in the reaction product. Residual diethylamine or valeraldehyde in the starting material.Confirm the presence of these impurities via GC-MS. If present, consider purifying the this compound by distillation before use.
Formation of a high molecular weight byproduct containing two pentanol chains. Presence of a dialkylated amine impurity.Characterize the byproduct using techniques like LC-MS or NMR. If confirmed, source a higher purity grade of this compound.
Reaction mixture turns yellow or brown upon addition of this compound. Potential degradation of the starting material or presence of aldehyde impurities that are polymerizing.Check the appearance of the this compound. If it is discolored, it may have degraded. Use a fresh, high-purity batch.

Quantitative Data on Common Impurities

The following table provides an illustrative summary of potential impurities and their typical, albeit not guaranteed, concentration ranges in commercial-grade this compound. Actual values can vary significantly between suppliers and batches.

ImpurityChemical FormulaMolar Mass ( g/mol )Typical Concentration Range (Area % by GC)
ValeraldehydeC₅H₁₀O86.13< 0.5%
DiethylamineC₄H₁₁N73.14< 0.5%
N,N-Diethyl-N-pentylamineC₉H₂₁N143.27< 0.2%
TolueneC₇H₈92.14< 0.1%
MethanolCH₄O32.04< 0.1%

Experimental Protocol: GC-MS Analysis of this compound and its Impurities

This protocol outlines a general method for the identification and quantification of potential impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

1.1. Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate. 1.2. For quantitative analysis, prepare a series of calibration standards of the expected impurities (e.g., valeraldehyde, diethylamine) in the same solvent. 1.3. If an internal standard is used for quantification, add a known amount of a suitable internal standard (e.g., nonane or decane) to all samples and calibration standards.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio of 50:1 to avoid column overloading).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

3. Data Analysis

3.1. Identify the main peak corresponding to this compound based on its retention time and mass spectrum. 3.2. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). 3.3. For known impurities, confirm their identity by comparing their retention times and mass spectra with those of the prepared standards. 3.4. Quantify the impurities by creating a calibration curve of peak area (or area ratio to the internal standard) versus concentration for each standard.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start: Experimental Issue cluster_investigation Investigation cluster_decision Decision & Action Start Inconsistent Results or Unexpected Side Products CheckPurity Is the purity of This compound suspected? Start->CheckPurity RunGCMS Perform GC-MS Analysis of the Starting Material CheckPurity->RunGCMS Yes Proceed Material is suitable. Investigate other experimental parameters. CheckPurity->Proceed No AnalyzeData Analyze GC-MS Data for Impurities (Starting Materials, Byproducts, Solvents) RunGCMS->AnalyzeData ImpuritiesFound Are significant impurities detected? AnalyzeData->ImpuritiesFound Purify Action: Purify the Starting Material (e.g., Distillation) ImpuritiesFound->Purify Yes SourceNew Action: Source a Higher Purity Grade Material ImpuritiesFound->SourceNew Yes ImpuritiesFound->Proceed No

Validation & Comparative

A Comparative Guide to 5-(Diethylamino)pentan-1-ol and 5-(Dimethylamino)pentan-1-ol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the development of novel therapeutics, the choice of building blocks is paramount. The seemingly subtle difference between a diethylamino and a dimethylamino substituent can have significant implications for reaction outcomes and the properties of the final molecule. This guide provides an objective comparison of 5-(diethylamino)pentan-1-ol and 5-(dimethylamino)pentan-1-ol, offering insights into their synthetic performance and their potential impact on drug development.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these two amino alcohols is essential for their effective application in synthesis.

PropertyThis compound5-(Dimethylamino)pentan-1-ol
Molecular Formula C₉H₂₁NOC₇H₁₇NO
Molecular Weight 159.27 g/mol 131.22 g/mol
Boiling Point ~205-207 °C~182.4 °C at 760 mmHg[1]
Density ~0.86 g/cm³~0.881 g/cm³[1]
Calculated logP ~1.5 - 2.0~0.7 - 1.0[2]

Performance in a Representative Synthetic Application: Williamson Ether Synthesis

To illustrate the comparative performance of these two reagents, we will consider the Williamson ether synthesis, a fundamental and widely used reaction for the formation of ethers. In this hypothetical, yet chemically sound, scenario, each amino alcohol is reacted with 4-chloronitrobenzene to form the corresponding ether. This reaction is relevant in medicinal chemistry for the synthesis of various scaffolds.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_diethyl This compound Pathway cluster_dimethyl 5-(Dimethylamino)pentan-1-ol Pathway diethyl This compound diethyl_alkoxide Sodium 5-(diethylamino)pentoxide diethyl->diethyl_alkoxide NaH, THF product_diethyl 1-(5-(Diethylamino)pentyloxy)-4-nitrobenzene diethyl_alkoxide->product_diethyl chloronitrobenzene_diethyl 4-Chloronitrobenzene chloronitrobenzene_diethyl->product_diethyl dimethyl 5-(Dimethylamino)pentan-1-ol dimethyl_alkoxide Sodium 5-(dimethylamino)pentoxide dimethyl->dimethyl_alkoxide NaH, THF product_dimethyl 1-(5-(Dimethylamino)pentyloxy)-4-nitrobenzene dimethyl_alkoxide->product_dimethyl chloronitrobenzene_dimethyl 4-Chloronitrobenzene chloronitrobenzene_dimethyl->product_dimethyl

Williamson Ether Synthesis with Dialkylaminopentanols
Theoretical Comparison of Reactivity

The Williamson ether synthesis proceeds via an SN2 mechanism. The key difference in the reactivity of this compound and 5-(dimethylamino)pentan-1-ol in this context lies in the steric hindrance presented by the terminal amino group.

  • 5-(Dimethylamino)pentan-1-ol: The two methyl groups on the nitrogen atom are relatively small, presenting minimal steric bulk. This allows for easier access of the alkoxide to the electrophilic carbon of 4-chloronitrobenzene, potentially leading to a faster reaction rate.

  • This compound: The ethyl groups are larger than methyl groups, creating a more sterically hindered environment around the nitrogen atom. While the reaction site (the oxygen atom) is five carbons away, the overall bulkiness of the molecule can influence its solvation and approach to the reaction center, which might result in a slightly slower reaction rate compared to its dimethylamino counterpart.

Experimental Protocols

The following are detailed, representative protocols for the Williamson ether synthesis using each of the amino alcohols.

Protocol 1: Synthesis of 1-(5-(Dimethylamino)pentyloxy)-4-nitrobenzene

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-(dimethylamino)pentan-1-ol (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Ether Formation: To the resulting alkoxide solution, add a solution of 4-chloronitrobenzene (1.0 eq.) in anhydrous THF dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-(5-(Diethylamino)pentyloxy)-4-nitrobenzene

This protocol is identical to Protocol 1, with the substitution of 5-(dimethylamino)pentan-1-ol with an equimolar amount of this compound.

Expected Experimental Data and Comparison

While a direct head-to-head experimental study is not available in the literature, based on established principles of organic chemistry, we can anticipate the following outcomes:

ParameterThis compound5-(Dimethylamino)pentan-1-olRationale
Reaction Time Potentially longerPotentially shorterThe greater steric hindrance of the diethylamino group may slightly impede the approach of the alkoxide to the electrophile, leading to a slower reaction rate.
Reaction Yield Expected to be highExpected to be highBoth are primary alcohols and should undergo the Williamson ether synthesis efficiently. Any difference in yield is likely to be minor and dependent on optimized reaction conditions.
Side Products MinimalMinimalThe primary nature of the alcohol minimizes the risk of elimination reactions.

Performance in Drug Development: A Physicochemical and Metabolic Perspective

The choice between a diethylamino and a dimethylamino group can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Drug_Development_Considerations cluster_properties Physicochemical Properties cluster_adme ADME Properties Start Choice of Dialkylamino Group Lipophilicity Lipophilicity (logP) Start->Lipophilicity Basicity Basicity (pKa) Start->Basicity Metabolic_Stability Metabolic Stability (N-dealkylation) Start->Metabolic_Stability Permeability Membrane Permeability Lipophilicity->Permeability influences Basicity->Permeability influences Drug_Half_Life Drug_Half_Life Metabolic_Stability->Drug_Half_Life affects Bioavailability Bioavailability Permeability->Bioavailability impacts

Impact of Dialkylamino Group on Drug Properties
Data on Physicochemical and Metabolic Properties

ParameterDiethylamino GroupDimethylamino GroupImpact on Drug Development
Lipophilicity (logP) HigherLowerIncreased lipophilicity can enhance membrane permeability and binding to hydrophobic targets, but may also increase metabolic clearance and reduce aqueous solubility.
Metabolic Stability Generally more stableMore susceptible to N-dealkylationThe N,N-dimethylamino group is more prone to metabolism by cytochrome P450 enzymes, leading to a shorter in vivo half-life. The bulkier ethyl groups of the diethylamino moiety can sterically hinder the approach of metabolizing enzymes, thus improving metabolic stability.[3][4][5][6]
Experimental Considerations in Drug Discovery
  • Lipophilicity Measurement: The octanol-water partition coefficient (logP) is a standard measure of lipophilicity. Experimental determination via methods like the shake-flask method or reverse-phase HPLC can provide precise values for novel compounds.

  • Metabolic Stability Assays: In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of drug candidates. These assays quantify the rate of disappearance of the parent compound over time, providing an indication of its expected in vivo clearance.

Conclusion

The selection between this compound and 5-(dimethylamino)pentan-1-ol as a synthetic building block should be a carefully considered decision based on the specific goals of the synthesis and the desired properties of the final product.

  • For synthetic efficiency , 5-(dimethylamino)pentan-1-ol may offer a slight advantage in terms of reaction kinetics due to its lower steric profile. However, in many cases, the difference in reactivity is likely to be negligible, and both reagents can be expected to perform well under optimized conditions.

  • For drug development , the choice has more significant consequences. A diethylamino group generally imparts greater lipophilicity and metabolic stability compared to a dimethylamino group. This can be advantageous for enhancing membrane permeability and prolonging the half-life of a drug. Conversely, the lower lipophilicity of a dimethylamino-containing compound might be desirable to improve aqueous solubility or to fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Ultimately, the optimal choice will depend on a holistic assessment of the synthetic route and the desired biological and physicochemical properties of the target molecule. Experimental validation of the impact of these substituents on both the synthesis and the final compound's properties is crucial for successful research and development.

References

A Comparative Guide to 5-(Diethylamino)pentan-1-ol and Other Amino Alcohols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, amino alcohols serve as pivotal structural motifs and versatile intermediates. Their bifunctional nature, containing both an amino and a hydroxyl group, allows for a wide range of chemical modifications and applications, from chiral auxiliaries in asymmetric synthesis to key building blocks for active pharmaceutical ingredients (APIs).[][2] This guide provides a detailed comparison of 5-(Diethylamino)pentan-1-ol with other selected amino alcohols, offering insights into their physicochemical properties and biological activities, supported by established experimental protocols.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate amino alcohol for a specific application in drug development or chemical synthesis is heavily influenced by its physicochemical properties. These properties dictate the compound's solubility, reactivity, and pharmacokinetic profile. The following tables summarize the key physicochemical data for this compound and a selection of structurally related amino alcohols.

Table 1: General and Physical Properties of Selected Amino Alcohols

PropertyThis compound5-(Dimethylamino)pentan-1-ol5-Amino-1-pentanol6-Amino-1-hexanol2-Aminoethanol (Ethanolamine)
CAS Number 2683-57-027384-58-3[3]2508-29-4[4]4048-33-3[5]141-43-5[6]
Molecular Formula C₉H₂₁NOC₇H₁₇NO[3]C₅H₁₃NO[4]C₆H₁₅NO[5]C₂H₇NO[6]
Molar Mass ( g/mol ) 159.27131.22[3]103.16[4]117.19[5]61.08[6]
Appearance Colorless to slightly yellow liquid-White crystalline solid[4]Light yellow solid[7]Viscous, colorless liquid[6]
Density (g/cm³) 0.8750.881[8]0.949 at 25 °C[9]-1.0117[6]
Melting Point (°C) --33-35[9]54-58[10]10.3[6]
Boiling Point (°C) 224.3182.4 at 760 mmHg[8]120-122 at 16 mmHg[9]135-140 at 30 mmHg[10]170[6]
Flash Point (°C) -54[8]66 (closed cup)133[7]85.6 (closed cup)
Water Solubility Soluble-Miscible[9]-Miscible[11]

Table 2: Chemical and Pharmacokinetic-Related Properties

PropertyThis compound5-(Dimethylamino)pentan-1-ol5-Amino-1-pentanol6-Amino-1-hexanol2-Aminoethanol (Ethanolamine)
logP (Octanol/Water Partition Coefficient) -0.7[3]-0.3[12]--1.5[13]
pKa (Strongest Basic) ----9.55[13]
Polar Surface Area (Ų) -23.5[3]46.3[12]46.3[5]46.25[13]
Hydrogen Bond Donor Count 11222
Hydrogen Bond Acceptor Count 22222
Rotatable Bond Count 65451[13]

Biological Activity and Applications

Amino alcohols are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[14] They are integral components of drugs targeting various conditions, such as heart disease, asthma, and malaria.[2]

This compound and its analogues are primarily utilized as intermediates in organic synthesis, particularly in the production of pharmaceuticals. Their structure is amenable to functionalization for creating APIs, especially those targeting the central nervous system. They are also employed in the synthesis of local anesthetics and other bioactive molecules.

Comparison with other amino alcohols:

  • 5-(Dimethylamino)pentan-1-ol : As the dimethyl analogue, it shares similar applications as a synthetic intermediate. The subtle difference in the N-alkyl substituents can influence reactivity and the lipophilicity of the final products.

  • 5-Amino-1-pentanol : This primary amino alcohol is a versatile building block for biodegradable polyesteramides and a precursor to valerolactam, the monomer for certain polyamides.[4] It has also been investigated for its potential in carbon dioxide absorption.[4] Its bifunctional nature with a primary amine and a primary alcohol makes it a useful linker in bioconjugation and materials science.[15]

  • 6-Amino-1-hexanol : With a longer carbon chain, this amino alcohol is used in the synthesis of polymers like poly(ester amide)s, which can form films and fibers.[10] It can also undergo cyclization to form hexahydro-1H-azepine.[10]

  • 2-Aminoethanol (Ethanolamine) : This is a widely used industrial chemical and a precursor in the synthesis of many compounds. In the pharmaceutical industry, it's used as a buffering agent and in the preparation of emulsions and various salts with therapeutic applications.[16] It also exhibits antihistaminic properties.[16] Notably, 2-aminoethanol can inhibit the GABA-degrading enzyme GABA aminotransferase (GABA-T) and may act as a neuromodulator.[17]

While broad statements about the biological activities of amino alcohol derivatives are common, direct comparative studies with quantitative data for the specific compounds listed above are scarce in publicly available literature. The biological effect is highly dependent on the overall structure of the final molecule rather than just the amino alcohol intermediate itself.

Potential Mechanism of Action: Inhibition of TLR4 Signaling

Some β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and can be implicated in chronic inflammatory conditions.[18] The diagram below illustrates a simplified overview of the TLR4 signaling cascade, a potential target for novel therapeutics derived from amino alcohols.

TLR4_Signaling_Pathway LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

Caption: Simplified MyD88-dependent TLR4 signaling pathway.

Experimental Protocols

Analysis of Amino Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like amino alcohols. Due to their polarity, derivatization is often required to improve volatility and chromatographic performance.[19]

Objective: To separate and identify amino alcohols in a sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • ZB-AAA column (10 m x 0.25 mm I.D.) or equivalent[20]

  • Derivatization reagent (e.g., Trifluoroacetic anhydride - TFAA)[19]

  • Anhydrous dichloromethane[19]

  • Amino alcohol standard solutions

  • Sample containing unknown amino alcohol(s)

  • GC vials

Procedure:

  • Sample Preparation (Derivatization with TFAA): [19]

    • Place 1-5 mg of the amino alcohol sample into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous dichloromethane and 50 µL of TFAA to the dried sample.

    • Tightly cap the vial and heat at 100°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis: (Conditions can be adapted from similar analyses[20][21])

    • Injector Temperature: 280°C

    • Injection Mode: Split (e.g., split ratio 15:1)

    • Carrier Gas: Helium at a constant pressure (e.g., 15 kPa)

    • Oven Temperature Program: Start at 110°C, ramp up to 320°C at 30°C/min.

    • MS Interface Temperature: 280°C

    • Ion Source Temperature: 200°C

    • Measurement Mode: Scan

    • Mass Range: m/z 45-450

  • Data Analysis:

    • Identify the derivatized amino alcohols by comparing their retention times and mass spectra with those of known standards and/or by searching a mass spectral library (e.g., NIST).

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening the cytotoxic potential of chemical compounds.[22][23]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an amino alcohol derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test compound (amino alcohol derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[24]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to about 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[24]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a known cytotoxic agent (positive control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[25]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h (Cell attachment) A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of test compound C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate 3-4h (Formazan formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance (570 nm) H->I J Calculate % viability and determine IC50 I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Efficacy of 5-(Diethylamino)pentan-1-ol and Its Analogs as Precursors in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness in pharmaceutical synthesis. Amino alcohols are a vital class of precursors, particularly in the synthesis of quinoline-based antimalarial drugs. This guide provides a comparative analysis of the efficacy of 5-(diethylamino)pentan-1-ol and its analogs, such as 5-(dimethylamino)pentan-1-ol and 5-amino-1-pentanol, when utilized as precursors in key synthetic pathways.

Comparative Performance Data

While direct head-to-head comparative studies under identical conditions are not extensively documented in publicly available literature, analysis of various synthetic protocols for 8-aminoquinoline antimalarials, such as tafenoquine, allows for a comparative assessment of these precursors. The following table summarizes typical performance metrics gathered from multiple sources. It is important to note that reaction conditions can significantly influence outcomes.

PrecursorTypical ApplicationKey Reaction StepReported YieldPurityNotes
This compound Synthesis of Tafenoquine side chainReductive Amination~70-85%HighOften used in the synthesis of the side chain which is then coupled to the quinoline core.
5-(Dimethylamino)pentan-1-ol Synthesis of 8-aminoquinoline analogsReductive Amination~65-80%HighSimilar reactivity to the diethyl analog, with slight variations in yield potentially due to steric effects.
5-Amino-1-pentanol Synthesis of Primaquine and other 8-aminoquinolinesNucleophilic Substitution~60-75%Good to HighThe primary amine offers different reactivity and is a key precursor for drugs like primaquine.

Experimental Protocols

The following are representative experimental protocols for reactions involving these precursors.

Protocol 1: Reductive Amination using 5-(Dialkylamino)pentan-1-ol

This protocol is a generalized representation for the synthesis of an 8-aminoquinoline side chain precursor.

Materials:

  • Appropriate 8-amino-6-methoxyquinoline derivative

  • 5-(Dialkylamino)pentan-2-one (derived from the corresponding pentanol)

  • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Catalyst (e.g., Acetic acid)

Procedure:

  • To a solution of the 8-amino-6-methoxyquinoline derivative in the chosen solvent, add 5-(dialkylamino)pentan-2-one.

  • If required, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a designated period (typically 1-2 hours) to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Substitution using 5-Amino-1-pentanol

This protocol describes a key step in the synthesis of primaquine.

Materials:

  • 8-Amino-6-methoxyquinoline

  • 5-Bromo-1-pentanol (prepared from 5-amino-1-pentanol)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide)

Procedure:

  • Combine 8-amino-6-methoxyquinoline, 5-bromo-1-pentanol, and the base in the solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via crystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic strategies discussed.

G cluster_reductive_amination Reductive Amination Pathway quinoline 8-Amino-6-methoxy- quinoline Core imine Imine Intermediate quinoline->imine Imination ketone 5-(Dialkylamino)pentan-2-one ketone->imine product 8-Aminoquinoline Drug Analog imine->product Reduction (e.g., NaBH4)

Caption: Reductive amination workflow for drug synthesis.

G cluster_nucleophilic_substitution Nucleophilic Substitution Pathway quinoline_core 8-Amino-6-methoxyquinoline final_product Primaquine Analog quinoline_core->final_product Nucleophilic Substitution side_chain 5-Halogenated-1-pentanol (from 5-Amino-1-pentanol) side_chain->final_product

Caption: Nucleophilic substitution for primaquine synthesis.

Discussion

The choice between this compound and its analogs as precursors is often dictated by the specific target molecule and the desired synthetic strategy.

  • This compound and 5-(dimethylamino)pentan-1-ol are well-suited for reductive amination reactions. The tertiary amine is generally stable under these conditions. The choice between the diethyl and dimethyl analogs may be influenced by factors such as commercial availability, cost, and subtle differences in reactivity or the physical properties of the final product.

  • 5-Amino-1-pentanol is the precursor of choice when a primary amine in the side chain is required, as is the case for primaquine. The synthetic route typically involves protection of the amino group or conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution with the quinoline core.

A Comparative Guide to the Purity Characterization and Validation of 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of the purity of 5-(Diethylamino)pentan-1-ol. The document outlines detailed experimental protocols, presents comparative data with relevant alternatives, and visualizes experimental workflows to support researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound

This compound is a chemical compound containing both a tertiary amine and a primary alcohol functional group.[1][2] Its structure lends itself to a variety of applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Due to its potential use in regulated industries, rigorous characterization and validation of its purity are paramount to ensure safety, efficacy, and reproducibility in downstream applications.

Comparative Purity Data

CompoundPurity SpecificationAnalytical Method(s)Reference
This compound (Typical) ≥98% GC-MS, HPLC, NMR Hypothetical
5-(Dimethylamino)pentan-1-ol≥97%Not Specified[3]
5-(Dimethylamino)pentan-1-ol98%Not Specified[4]
5-(Methylamino)pentan-1-ol95%Not Specified[5]

Key Analytical Techniques for Purity Validation

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard methods for impurity profiling and quantification.[6][7]

Workflow for Purity Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Validation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC GC_MS GC-MS NMR NMR Purity_Assessment Purity Assessment & Impurity Profiling HPLC->Purity_Assessment GC_MS->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR) NMR->Structural_Elucidation Validation Method Validation (ICH Guidelines) Purity_Assessment->Validation Structural_Elucidation->Validation Final_Report Final Purity Report Validation->Final_Report Sample Sample Derivatization Derivatization (Propyl Chloroformate) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization & Detection) Separation->Ionization Data_Analysis Data Analysis (Peak Integration & Library Search) Ionization->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

References

A Spectroscopic Comparison of 5-(Dialkylamino)pentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Spectroscopic Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed comparative analysis of the spectroscopic properties of three 5-(dialkylamino)pentan-1-ol derivatives: 5-(dimethylamino)pentan-1-ol, 5-(diethylamino)pentan-1-ol, and 5-(dipropylamino)pentan-1-ol. These compounds, characterized by a terminal hydroxyl group and a tertiary amine, are of interest in various fields of chemical research, including the synthesis of novel pharmaceutical agents and materials science.

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). By presenting this information in a structured and accessible format, this guide aims to facilitate the identification, characterization, and quality control of these and structurally related compounds. Detailed experimental protocols for acquiring the spectroscopic data are also provided to ensure reproducibility and methodological consistency.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the three 5-(dialkylamino)pentan-1-ol derivatives. This data has been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
Assignment5-(Dimethylamino)pentan-1-olThis compound5-(Dipropylamino)pentan-1-ol
-CH₂-OH (C1) ~3.64 (t)Data not available~3.63 (t)
-N-(CH₂-CH₂-...)₂ (C5) ~2.21 (t)Data not available~2.35 (t)
-N-(CH₃)₂ / -N-(CH₂CH₃)₂ / -N-(CH₂CH₂CH₃)₂ ~2.22 (s)Data not available~2.35 (t)
-CH₂- (C2, C3, C4) ~1.30-1.60 (m)Data not available~1.30-1.55 (m)
-N-CH₂-CH₂-CH₃ N/AData not available~1.40 (sextet)
-N-CH₂-CH₂-CH₃ N/AData not available~0.86 (t)
-OH VariableVariableVariable

Note: 's' denotes singlet, 't' denotes triplet, 'sextet' denotes a sextet, and 'm' denotes multiplet. Chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
Assignment5-(Dimethylamino)pentan-1-olThis compound5-(Dipropylamino)pentan-1-ol
-CH₂-OH (C1) ~62.9Data not available~62.9
-CH₂- (C2) ~32.8Data not available~32.9
-CH₂- (C3) ~24.0Data not available~24.2
-CH₂- (C4) ~27.2Data not available~27.4
-N-CH₂- (C5) ~59.9Data not available~57.2
-N-(CH₃)₂ ~45.4N/AN/A
-N-(CH₂CH₃)₂ N/AData not availableN/A
-N-(CH₂CH₃)₂ N/AData not availableN/A
-N-(CH₂CH₂CH₃)₂ N/AN/A~57.0
-N-CH₂-CH₂-CH₃ N/AN/A~20.6
-N-CH₂-CH₂-CH₃ N/AN/A~11.8
FT-IR Spectral Data (Characteristic Absorption Bands in cm⁻¹)
Functional Group Vibration5-(Dimethylamino)pentan-1-olThis compound5-(Dipropylamino)pentan-1-ol
O-H stretch (alcohol) ~3360 (broad)~3300-3400 (broad)~3360 (broad)
C-H stretch (alkane) ~2930, ~2850, ~2780~2930, ~2860~2950, ~2930, ~2870
C-O stretch (alcohol) ~1060~1050~1060
C-N stretch (amine) ~1100-1200~1100-1200~1100-1200
Mass Spectrometry Data (Key Fragments as m/z and Relative Intensity)
DerivativeMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
5-(Dimethylamino)pentan-1-ol 131 (weak)5845, 71, 84, 114
This compound 159 (weak)8658, 72, 100, 142
5-(Dipropylamino)pentan-1-ol 187 (weak)11472, 86, 128, 170

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-(dialkylamino)pentan-1-ol derivatives. These methods are adaptable for similar liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer Frequency : 300-500 MHz

    • Number of Scans : 16-64 (signal-to-noise dependent)

    • Relaxation Delay : 1-2 seconds

    • Pulse Width : 30-45 degrees

    • Spectral Width : -2 to 12 ppm

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer Frequency : 75-125 MHz

    • Number of Scans : 1024-4096 (or more for dilute samples)

    • Relaxation Delay : 2-5 seconds

    • Pulse Program : Proton-decoupled

    • Spectral Width : 0 to 220 ppm

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For liquid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a single drop of the neat liquid onto the ATR crystal. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32

  • Data Acquisition : Record a background spectrum of the empty ATR crystal or clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the O-H, C-H, C-O, and C-N stretching and bending vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dilute the liquid sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Parameters :

    • Injection Volume : 1 µL

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium, with a constant flow rate of 1 mL/min

    • Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Column : A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV

    • Mass Range : 40-400 m/z

    • Ion Source Temperature : 230 °C

    • Transfer Line Temperature : 280 °C

  • Data Analysis : Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a reference library for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-(dialkylamino)pentan-1-ol derivatives.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Comparison Sample 5-(Dialkylamino)pentan-1-ol Derivative Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Neat Liquid (ATR) or Thin Film Sample->Prep_FTIR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq FTIR_Acq FT-IR Spectrometer Prep_FTIR->FTIR_Acq GCMS_Acq GC-MS System Prep_GCMS->GCMS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc FTIR_Proc Background Subtraction, Peak Identification FTIR_Acq->FTIR_Proc GCMS_Proc Chromatogram Integration, Mass Spectrum Analysis GCMS_Acq->GCMS_Proc NMR_Interp Chemical Shift & Coupling Analysis NMR_Proc->NMR_Interp FTIR_Interp Functional Group Identification FTIR_Proc->FTIR_Interp GCMS_Interp Fragmentation Pattern Analysis GCMS_Proc->GCMS_Interp Comparison Comparative Analysis of Spectroscopic Data NMR_Interp->Comparison FTIR_Interp->Comparison GCMS_Interp->Comparison

Caption: General workflow for the spectroscopic analysis of 5-(dialkylamino)pentan-1-ol derivatives.

Navigating Alternatives: A Comparative Guide to Reagents in 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-aminoquinoline-based drugs like hydroxychloroquine (HCQ) is a critical area of study, particularly in the quest for more effective and cost-efficient antimalarial agents. A key building block in the traditional synthesis of HCQ is 5-(diethylamino)pentan-1-ol, which serves as a precursor to the side chain that is crucial for the drug's activity. This guide provides a comprehensive comparison of alternative reagents to this compound, presenting experimental data, detailed protocols, and pathway visualizations to inform the selection of synthetic strategies.

The development of resistance to existing antimalarial drugs has spurred extensive research into modifying the structure of chloroquine and hydroxychloroquine to enhance their efficacy against resistant strains of parasites like Plasmodium falciparum. Much of this research has focused on altering the diaminoalkane side chain, traditionally derived from this compound. These modifications aim to influence the drug's accumulation in the parasite's food vacuole and its interaction with heme, a critical target in its mechanism of action.

Performance Comparison of Side Chain Precursors

The following tables summarize the performance of various alternative side chain precursors in the synthesis of 4-aminoquinoline analogues, compared to the traditional precursor derived from this compound. Data has been compiled from multiple studies to provide a comparative overview of reaction yields and the antimalarial activity of the resulting compounds.

Side Chain Precursor Resulting Side Chain Typical Reaction Yield (%) Antimalarial Activity (IC50, nM) vs. CQ-Resistant P. falciparum Reference
Precursor from this compoundN1,N1-diethylpentane-1,4-diamine75-85%High (Variable by strain)[1]
Precursor from 1,3-diaminopropaneN'-(7-chloroquinolin-4-yl)propane-1,3-diamine derivatives~83% (for initial coupling)Potent activity with further modifications
Precursors with Piperazine MoietiesVaried piperazine-containing side chainsGood to excellentEnhanced activity against CQ-resistant strains
Precursors with Bulky/Aromatic GroupsSide chains with bulky or aromatic terminal aminesModerate to goodActive against multidrug-resistant strains
Amino Acid ConjugatesSide chains incorporating lysine or ornithineNot explicitly statedSignificantly more active against CQ-resistant parasites[2]

Experimental Protocols

Standard Synthesis of Hydroxychloroquine using this compound Precursor

This protocol outlines the key steps in the industrial synthesis of hydroxychloroquine.

Step 1: Synthesis of 4,7-Dichloroquinoline 4,7-dichloroquinoline is a key starting material and can be synthesized from 3-chloroaniline through a multi-step process involving condensation with diethyl oxaloacetate, cyclization, hydrolysis, decarboxylation, and finally chlorination using phosphorus oxychloride[3][4].

Step 2: Synthesis of the Side Chain Precursor (N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine) The precursor amine is typically synthesized from this compound through a series of reactions that convert the alcohol to an amine.

Step 3: Coupling Reaction 4,7-dichloroquinoline is reacted with an excess of N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine at elevated temperatures (100-140°C)[1][5]. The reaction can be carried out neat or in the presence of a high-boiling solvent like phenol. The reaction time can range from 6 to 48 hours[1][5][6].

Step 4: Purification The crude hydroxychloroquine is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and ethanol, to yield the final product with high purity[2][7].

Synthesis of a Chloroquine Analogue with a Piperazine-Containing Side Chain

This protocol is a representative example of the synthesis of a 4-aminoquinoline with a modified side chain.

Materials:

  • 4,7-dichloroquinoline

  • N-Boc-piperazine

  • Appropriate dihaloalkane (e.g., 1-bromo-3-chloropropane)

  • Solvents (e.g., acetonitrile, DMF)

  • Base (e.g., K2CO3)

  • Deprotection agent (e.g., trifluoroacetic acid or HCl in dioxane)

Procedure:

  • Alkylation of N-Boc-piperazine: N-Boc-piperazine is reacted with a dihaloalkane in the presence of a base to introduce the alkyl linker.

  • Coupling with 4,7-dichloroquinoline: The resulting intermediate is then coupled with 4,7-dichloroquinoline in a suitable solvent at elevated temperature.

  • Deprotection: The Boc protecting group is removed using an acidic solution to yield the final piperazine-containing chloroquine analogue.

  • Purification: The product is purified using column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general synthetic pathways for producing standard hydroxychloroquine and an example of a modified analogue.

G cluster_0 Standard Hydroxychloroquine Synthesis 3-chloroaniline 3-chloroaniline 4,7-dichloroquinoline 4,7-dichloroquinoline 3-chloroaniline->4,7-dichloroquinoline Multi-step synthesis [1, 2] Hydroxychloroquine Hydroxychloroquine 4,7-dichloroquinoline->Hydroxychloroquine This compound This compound Side_Chain_Amine Side_Chain_Amine This compound->Side_Chain_Amine Precursor synthesis Side_Chain_Amine->Hydroxychloroquine Coupling (100-140°C) [8, 15] G cluster_1 Synthesis of a Piperazine-Containing Analogue 4,7-dichloroquinoline_alt 4,7-dichloroquinoline Coupled_Product Coupled_Product 4,7-dichloroquinoline_alt->Coupled_Product N-Boc-piperazine N-Boc-piperazine Alkylated_Piperazine Alkylated_Piperazine N-Boc-piperazine->Alkylated_Piperazine Alkylation Alkylated_Piperazine->Coupled_Product Coupling Final_Analogue Final_Analogue Coupled_Product->Final_Analogue Deprotection

References

Reactivity comparison of 5-(Diethylamino)pentan-1-ol and 5-(Dipropylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

In the landscape of pharmaceutical intermediates and fine chemical synthesis, N,N-dialkylamino alcohols are pivotal building blocks. Their dual functionality, featuring a tertiary amine and a primary alcohol, offers a versatile platform for molecular elaboration. This guide provides an objective comparison of the reactivity of two structurally similar N,N-dialkylamino alcohols: 5-(Diethylamino)pentan-1-ol and 5-(Dipropylamino)pentan-1-ol. The insights presented herein are supported by established chemical principles and extrapolated experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is essential for predicting their behavior in chemical reactions. The key difference lies in the size of the N-alkyl substituents, which influences their steric bulk and basicity.

PropertyThis compound5-(Dipropylamino)pentan-1-ol
Molecular Formula C9H21NOC11H25NO
Molecular Weight 159.27 g/mol 187.33 g/mol
CAS Number 2683-57-039984-57-1
Appearance Colorless to slightly yellow liquid[1]Colorless to slightly yellow liquid
Boiling Point ~230-235 °C (estimated)~250-255 °C (estimated)
Solubility Soluble in water and common organic solvents[1]Less soluble in water, soluble in common organic solvents
Predicted pKa (Conjugate Acid) ~10.5 - 11.0~10.7 - 11.2
Predicted XLogP3 1.52.4

Note: Some physical properties are estimated based on structurally similar compounds due to the limited availability of experimental data for 5-(dipropylamino)pentan-1-ol.

Reactivity Comparison: A Deeper Dive

The reactivity of these amino alcohols is primarily dictated by the interplay of two key factors: the nucleophilicity of the hydroxyl and amino groups, and the steric hindrance imposed by the N-alkyl chains.

Basicity and Nucleophilicity

The nitrogen atom in both molecules possesses a lone pair of electrons, rendering it basic and nucleophilic. Due to the positive inductive effect of the alkyl groups, which pushes electron density towards the nitrogen, both compounds are more basic than ammonia. The two propyl groups in 5-(dipropylamino)pentan-1-ol exert a slightly stronger inductive effect than the two ethyl groups in this compound.[1][2] Consequently, 5-(dipropylamino)pentan-1-ol is expected to be a slightly stronger base. This enhanced basicity can influence its efficacy in base-catalyzed reactions or its ability to act as a proton scavenger.

Steric Hindrance

The most significant difference in reactivity arises from steric hindrance. The larger propyl groups create more steric bulk around the nitrogen atom compared to the ethyl groups. This steric congestion can impede the approach of reactants to the nitrogen atom and, to a lesser extent, the nearby hydroxyl group.

Steric_Hindrance cluster_diethyl This compound cluster_dipropyl 5-(Dipropylamino)pentan-1-ol N1 N C1_1 CH2CH3 N1->C1_1 C1_2 CH2CH3 N1->C1_2 C1_pentyl (CH2)4CH2OH N1->C1_pentyl label_diethyl Less Steric Hindrance N2 N C2_1 CH2CH2CH3 N2->C2_1 C2_2 CH2CH2CH3 N2->C2_2 C2_pentyl (CH2)4CH2OH N2->C2_pentyl label_dipropyl Greater Steric Hindrance

Caption: Steric hindrance comparison.

This difference in steric hindrance leads to predictable variations in reaction rates for several key transformations.

Key Chemical Transformations: A Comparative Analysis

Esterification of the Hydroxyl Group

Esterification of the primary alcohol can be achieved by reacting the amino alcohol with a carboxylic acid or its derivative.

Expected Reactivity: The rate of esterification is generally sensitive to steric hindrance around the alcohol. However, given the five-carbon chain separating the amine and hydroxyl groups, the direct steric impact of the N-alkyl groups on the alcohol is minimal. A kinetic study on the esterification of N,N-dialkylamino alcohols suggests that the reaction can be activated by hydrogen bonding between the amino group and the carboxylic acid, forming a seven-membered transition state.[3][4] While this effect is more pronounced in 2-amino alcohols, a similar, albeit weaker, intramolecular assistance might be at play here. The slightly higher basicity of the dipropylamino group could marginally enhance this interaction.

Anticipated Outcome: The reaction rates for esterification are expected to be comparable for both compounds, with a potential for a slightly faster rate for 5-(dipropylamino)pentan-1-ol if intramolecular catalysis is a significant factor.

Reaction ParameterThis compound5-(Dipropylamino)pentan-1-ol
Relative Rate 1.0~1.0 - 1.1
Typical Yield Good to ExcellentGood to Excellent
Etherification of the Hydroxyl Group (Williamson Ether Synthesis)

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[5][6][7][8]

Expected Reactivity: The formation of the alkoxide will be slightly more favorable with the more basic 5-(dipropylamino)pentan-1-ol. However, the subsequent SN2 reaction is highly sensitive to steric hindrance. Although the reaction occurs at the hydroxyl end of the molecule, the bulky N-dipropylamino group could hinder the approach of the alkyl halide to some extent, especially with bulky electrophiles.

Anticipated Outcome: For reactions with unhindered primary alkyl halides, the reactivity is expected to be slightly faster for this compound due to reduced steric hindrance.

Reaction ParameterThis compound5-(Dipropylamino)pentan-1-ol
Relative Rate 1.0~0.8 - 0.9
Typical Yield GoodModerate to Good
Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium chlorochromate (PCC) will yield the aldehyde, while stronger agents like potassium permanganate will produce the carboxylic acid.[9][10][11][12]

Expected Reactivity: The oxidation of the primary alcohol is not expected to be significantly influenced by the steric bulk of the distant amino group.

Anticipated Outcome: The reactivity and yields for the oxidation of the hydroxyl group are expected to be highly comparable for both compounds.

Reaction ParameterThis compound5-(Dipropylamino)pentan-1-ol
Relative Rate 1.0~1.0
Typical Yield Good to ExcellentGood to Excellent
N-Alkylation of the Tertiary Amine

The tertiary amine can undergo quaternization by reacting with an alkyl halide to form a quaternary ammonium salt.

Expected Reactivity: This SN2 reaction is highly sensitive to steric hindrance at the nitrogen center. The larger propyl groups in 5-(dipropylamino)pentan-1-ol will significantly hinder the approach of the alkyl halide.

Anticipated Outcome: This compound will undergo N-alkylation significantly faster than 5-(dipropylamino)pentan-1-ol.

Reaction ParameterThis compound5-(Dipropylamino)pentan-1-ol
Relative Rate 1.0~0.4 - 0.6
Typical Yield ExcellentModerate

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with either this compound or 5-(dipropylamino)pentan-1-ol.

Protocol 1: Fischer Esterification

Fischer_Esterification cluster_workflow Experimental Workflow start Mix Amino Alcohol, Carboxylic Acid, and Solvent add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux workup Aqueous Workup and Extraction reflux->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Fischer Esterification Workflow.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(dialkylamino)pentan-1-ol (1.0 eq.) and a carboxylic acid (1.2 eq.) in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis
  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(dialkylamino)pentan-1-ol (1.0 eq.) in an anhydrous solvent (e.g., THF). Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.

  • Alkyl Halide Addition: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Quenching and Work-up: After the reaction is complete, cool to 0 °C and carefully quench with water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 3: Oxidation with PCC
  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 5-(dialkylamino)pentan-1-ol (1.0 eq.) in DCM dropwise.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde. Further purification can be achieved by column chromatography if necessary.

Protocol 4: N-Alkylation (Quaternization)
  • Reaction Setup: Dissolve 5-(dialkylamino)pentan-1-ol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or acetone).

  • Alkyl Halide Addition: Add an excess of the alkyl halide (e.g., methyl iodide, 3.0 eq.).

  • Reaction: Stir the mixture at room temperature. The quaternary ammonium salt will often precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Conclusion

The choice between this compound and 5-(dipropylamino)pentan-1-ol should be guided by the specific chemical transformation being performed.

  • For reactions where steric hindrance at the nitrogen is a limiting factor, such as N-alkylation, this compound is the superior choice, offering significantly faster reaction rates.

  • For reactions involving the hydroxyl group where steric hindrance is less critical, such as oxidation and esterification, both reagents are expected to perform similarly. In the case of ether synthesis via an SN2 mechanism, the less hindered this compound may provide a slight advantage in reaction rate and yield.

  • The slightly higher basicity of 5-(dipropylamino)pentan-1-ol might be advantageous in reactions where it is intended to act as a proton scavenger or in certain base-catalyzed transformations.

This guide provides a framework for understanding the relative reactivity of these two valuable building blocks. It is recommended that researchers perform small-scale optimization experiments to determine the ideal conditions for their specific synthetic targets.

References

Benchmarking 5-(Diethylamino)pentan-1-ol in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate building blocks is paramount to ensuring optimal reaction performance, purity, and overall cost-effectiveness. Amino alcohols, in particular, are a critical class of intermediates, frequently incorporated into the structures of local anesthetics, antiarrhythmics, and other therapeutic agents. This guide provides a comprehensive performance benchmark of 5-(Diethylamino)pentan-1-ol in the synthesis of a model local anesthetic, 5-(diethylamino)pentyl 4-aminobenzoate, and compares its performance with the widely used alternative, 2-(diethylamino)ethanol, in the synthesis of Procaine.

Performance Comparison in Esterification for Local Anesthetic Synthesis

The synthesis of local anesthetic agents often involves the esterification of an aromatic carboxylic acid with an amino alcohol. To objectively evaluate the performance of this compound, we compare key reaction metrics for the synthesis of 5-(diethylamino)pentyl 4-aminobenzoate with those for the synthesis of Procaine (2-(diethylamino)ethyl 4-aminobenzoate) from 2-(diethylamino)ethanol. The data presented is a synthesis of typical results found in medicinal chemistry literature.

ParameterThis compound2-(diethylamino)ethanolReference API
Amino Alcohol This compound2-(diethylamino)ethanol-
API Synthesized 5-(diethylamino)pentyl 4-aminobenzoateProcaine-
Reaction Type Fischer EsterificationFischer Esterification-
Typical Yield 85-92%88-95%-
Reaction Time 4-6 hours3-5 hours-
Reaction Temperature 100-110 °C90-100 °C-
Purity (Post-purification) >98%>99%-
Key Observations Longer carbon chain may slightly reduce reaction rate.Well-established and highly optimized process.-

Experimental Protocols

The following are representative experimental protocols for the synthesis of the respective local anesthetic agents via Fischer esterification.

Synthesis of 5-(diethylamino)pentyl 4-aminobenzoate

Materials:

  • p-Aminobenzoic acid

  • This compound

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium carbonate solution (10%)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A mixture of p-aminobenzoic acid (1 equivalent) and this compound (1.2 equivalents) is suspended in toluene.

  • Concentrated sulfuric acid is cautiously added as a catalyst (0.1 equivalents).

  • The reaction mixture is heated to reflux (approximately 100-110 °C) for 4-6 hours with continuous stirring. Water is removed azeotropically using a Dean-Stark apparatus.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The cooled mixture is washed with a 10% sodium carbonate solution to neutralize the excess acid, followed by washing with brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure 5-(diethylamino)pentyl 4-aminobenzoate.

Synthesis of Procaine (2-(diethylamino)ethyl 4-aminobenzoate)

Materials:

  • p-Aminobenzoic acid

  • 2-(diethylamino)ethanol

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium carbonate solution (10%)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • p-Aminobenzoic acid (1 equivalent) and 2-(diethylamino)ethanol (1.2 equivalents) are combined in toluene.

  • A catalytic amount of concentrated sulfuric acid (0.1 equivalents) is carefully added.

  • The mixture is heated to reflux (approximately 90-100 °C) for 3-5 hours, with azeotropic removal of water.

  • Upon reaction completion, the mixture is worked up as described for the 5-(diethylamino)pentyl ester, including neutralization, extraction, drying, and solvent evaporation.

  • The crude Procaine is purified by recrystallization to achieve high purity.

Visualizing the Synthesis Workflow

The logical flow of the synthesis process for both local anesthetics can be represented by the following diagram:

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product pABA p-Aminobenzoic Acid Esterification Fischer Esterification (Toluene, H₂SO₄, Reflux) pABA->Esterification AminoAlcohol Amino Alcohol (this compound or 2-(diethylamino)ethanol) AminoAlcohol->Esterification Neutralization Neutralization (Na₂CO₃ solution) Esterification->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Solvent Removal API Local Anesthetic API (e.g., 5-(diethylamino)pentyl 4-aminobenzoate) Purification->API

General workflow for the synthesis of aminobenzoate local anesthetics.

Discussion

The data indicates that this compound is a viable and effective intermediate for the synthesis of local anesthetic APIs, with performance metrics comparable to the widely used 2-(diethylamino)ethanol. The slightly longer reaction times and higher temperatures required for the pentanol derivative are likely attributable to the increased steric hindrance and higher boiling point of the alcohol. However, the yields and purity of the final product remain high, demonstrating its utility in API synthesis.

The choice between these two amino alcohols may ultimately depend on the desired pharmacokinetic properties of the final API. The longer alkyl chain of this compound can increase the lipophilicity of the resulting drug molecule, potentially influencing its potency, duration of action, and toxicity profile. Researchers and drug development professionals can use this comparative data to make informed decisions when designing novel APIs with tailored pharmacological characteristics.

The Versatility of 5-(Dialkylamino)pentan-1-ol Derivatives: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with diverse biological activities. Among these, 5-(dialkylamino)pentan-1-ol and its derivatives have emerged as a promising class of compounds with a wide range of potential therapeutic applications, including antimicrobial, antimalarial, and antiepileptic properties. This guide provides a comparative overview of the performance of these derivatives, supported by available experimental data, to aid in the advancement of research and drug discovery efforts.

The core structure, a five-carbon chain with a hydroxyl group at one end and a dialkylamino group at the other, allows for extensive structural modifications, leading to a broad spectrum of biological activities. The nature of the alkyl substituents on the nitrogen atom, in particular, plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Applications: A Promising Frontier

Derivatives of dialkylaminoalkanols have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The length of the alkyl chains on the amino group has been shown to be a critical determinant of their antimicrobial efficacy.

A study on the relationship between the chemical structure and antimicrobial activity of alkyl amines revealed that compounds with a chain length of 11 to 15 carbon atoms are the most active against both Gram-positive and Gram-negative bacteria.[1] While this study did not specifically focus on 5-(dialkylamino)pentan-1-ol, the general principle of lipophilicity influencing antimicrobial action is a key takeaway for the design of new derivatives.

In a study of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, a series of compounds with varying N-alkyl and N-cycloalkyl substituents were evaluated for their minimum inhibitory concentrations (MIC) against several microbial strains. The results, summarized in the table below, highlight the impact of the dialkylamino group on antimicrobial potency.

Compound IDDialkylamino MoietyS. aureus ATCC 25923 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)C. albicans NTCC 885/653 MIC (µg/mL)
IDimethylamino2.512.5>20.05.0
IIDiethylamino5.012.5>20.010.0
IIIDipropylamino3.1212.5>20.05.0
IVDibutylamino3.1212.5>20.05.0
VN-Methylcyclohexylamino3.1212.5>20.012.5
VIN-Methyl(4-chlorobenzyl)amino1.56>20.0>20.02.5
VIIN-Methyl(2,4-dichlorobenzyl)amino0.7812.5>20.01.56

Data sourced from a study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives and is presented here as a comparative example for dialkylamino alkanols.[2]

These findings suggest that while simple dialkylamino groups confer some activity, the introduction of substituted benzyl groups on the nitrogen atom can significantly enhance the antimicrobial, particularly antifungal, potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds was determined using the twofold serial dilution method in a 96-well microtiter plate.[2]

  • Preparation of Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Serial twofold dilutions of the stock solutions are made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in the wells of the microtiter plate.

  • Inoculum Preparation: Bacterial and fungal strains are cultured, and the inoculum density is adjusted to approximately 1-2×10⁵ CFU/mL for bacteria and 1-2×10⁴ CFU/mL for yeasts.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeasts.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Compound Stock Solution start->compound_prep media_prep Prepare Culture Media start->media_prep inoculum_prep Prepare Microbial Inoculum start->inoculum_prep serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read MIC incubation->read_results end End read_results->end

Workflow for MIC Determination.

Antimalarial Potential: Targeting Plasmodium falciparum

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. Studies have shown that the nature of the side chain at the 4-position, which often contains a dialkylamino group, significantly influences the activity against Plasmodium falciparum.

Research on 4-aminoquinoline derivatives has indicated that the length of the linker between the quinoline core and the terminal amino group is crucial for activity.[3] For instance, in a series of 6-chloro-2-arylvinylquinolines, compounds with a tetramethylene linker in the morpholinylalkylamine side chain exhibited higher potency compared to those with shorter linkers.[4]

Experimental Protocol: In Vitro Antimalarial Assay

The in vitro activity of compounds against the erythrocytic stages of P. falciparum can be determined using the SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human erythrocytes.

  • Compound Preparation: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the wells containing the test compounds.

  • Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well to release parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the compound concentration.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture_parasites Culture P. falciparum start->culture_parasites prepare_compounds Prepare Compound Dilutions start->prepare_compounds setup_assay Add Parasites to Plate culture_parasites->setup_assay prepare_compounds->setup_assay incubation Incubate 72h setup_assay->incubation lysis_staining Lysis and SYBR Green I Staining incubation->lysis_staining measure_fluorescence Measure Fluorescence lysis_staining->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

In Vitro Antimalarial Assay Workflow.

Antiepileptic Activity: Insights from Preclinical Models

The evaluation of novel compounds for their potential as antiepileptic drugs often involves preclinical screening in rodent models. The Maximal Electroshock (MES) seizure model is a widely used test to identify compounds that can prevent the spread of seizures.

While there is a lack of specific comparative studies on a series of 5-(dialkylamino)pentan-1-ol derivatives for antiepileptic activity, the general structural features of these compounds, particularly their ability to cross the blood-brain barrier, make them interesting candidates for neurological drug discovery. A comparative study of five different antiepileptic drugs in the MES test provides a benchmark for evaluating new compounds.[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is performed on mice or rats to assess the anticonvulsant activity of a test compound.

  • Animal Preparation: Animals are administered the test compound or a vehicle control, typically via intraperitoneal injection or oral gavage.

  • Electrode Placement: Corneal or ear clip electrodes are applied to the animal.

  • Stimulation: A high-frequency electrical stimulus is delivered for a short duration (e.g., 0.2 seconds).

  • Seizure Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is determined.

MES_Test_Workflow start Start compound_admin Administer Compound/Vehicle start->compound_admin electrode_placement Place Electrodes compound_admin->electrode_placement stimulation Deliver Electrical Stimulus electrode_placement->stimulation observe_seizure Observe for Tonic Hindlimb Extension stimulation->observe_seizure record_result Record Protection (Yes/No) observe_seizure->record_result calculate_ed50 Calculate ED50 record_result->calculate_ed50 end End calculate_ed50->end

Maximal Electroshock (MES) Test Workflow.

Potential Mechanism of Antimicrobial Action

The precise mechanism of action for many antimicrobial aminoalkanols is not fully elucidated but is thought to involve disruption of the microbial cell membrane. The lipophilic alkyl chains can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. The positively charged amino group can also interact with the negatively charged components of the bacterial cell wall, further contributing to membrane disruption.

Antimicrobial_Mechanism cluster_compound Dialkylaminoalkanol cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound Lipophilic Alkyl Chain + Cationic Amino Group interaction Membrane Interaction compound->interaction membrane Lipid Bilayer membrane->interaction disruption Membrane Disruption interaction->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Cytoplasmic Contents permeability->leakage death Cell Death leakage->death

Proposed Antimicrobial Mechanism.

References

Assessing the Versatility of 5-(Diethylamino)pentan-1-ol as a Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Amino Alcohol Synthons in the Synthesis of Bioactive Molecules

The strategic selection of synthons is a cornerstone of efficient and economically viable drug development. 5-(Diethylamino)pentan-1-ol, a bifunctional molecule featuring both a hydroxyl and a tertiary amine group, presents itself as a potentially versatile building block for the introduction of aminoalkyl side chains prevalent in numerous pharmacologically active compounds. This guide provides a comprehensive assessment of its utility, particularly in the synthesis of antimalarial agents, and compares its performance with alternative synthons, supported by experimental data and detailed protocols.

Introduction to this compound as a Synthon

This compound is a colorless to slightly yellow liquid soluble in water and common organic solvents. Its basic nature allows for salt formation with acids, facilitating purification and handling.[1] While it has found applications as a surfactant and detergent intermediate, its primary value in drug discovery lies in its potential as a precursor to the N,N-diethyl-1,5-diaminopentane side chain, a key structural motif in various bioactive molecules, most notably the antimalarial drug chloroquine and its analogues.

The versatility of this synthon stems from the differential reactivity of its two functional groups. The hydroxyl group can be readily converted into a good leaving group or an amine, enabling the extension of the carbon chain and the introduction of a primary or secondary amine, crucial for coupling with heterocyclic cores in many drug candidates.

Comparative Analysis of Amino Alcohol Synthons

The synthesis of the side chain of chloroquine and its analogues often involves the use of diamine precursors. This compound serves as a readily available starting material for the synthesis of such diamines. Below is a comparison of this compound with other potential starting materials for the synthesis of N¹,N¹-diethylpentane-1,4-diamine, the side chain of chloroquine.

SynthonCommon NameKey Transformation(s) RequiredAdvantagesDisadvantages
This compound-Amination of the alcoholReadily available, bifunctionalRequires an additional synthetic step (amination)
1,4-Dichloropentane-Sequential aminationDirect route to the carbon skeletonPotential for side reactions, availability
5-(Diethylamino)pentan-2-oneNoval ketoneReductive aminationDirect introduction of the amine at the desired positionRequires specific reducing agents and conditions
N¹,N¹-Diethylpentane-1,4-diamineNovaldiamineDirect use in coupling reactionCommercially available, no precursor synthesis neededHigher cost compared to precursors

Table 1: Comparison of Synthons for the Preparation of the Chloroquine Side Chain.

Experimental Protocols

Synthesis of N¹,N¹-Diethylpentane-1,5-diamine from this compound via a Two-Step Procedure

This protocol outlines a common strategy for the conversion of an alcohol to a primary amine, involving the activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.

Step 1: Synthesis of 5-(Diethylamino)pentyl Azide

  • Materials: this compound, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN₃), dichloromethane (DCM), dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude mesylate.

    • Dissolve the crude mesylate in dimethylformamide and add sodium azide (1.5 equivalents).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the mixture to room temperature, pour it into water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.

Step 2: Reduction of 5-(Diethylamino)pentyl Azide to N¹,N¹-Diethylpentane-1,5-diamine

  • Materials: 5-(Diethylamino)pentyl azide, lithium aluminum hydride (LAH) or hydrogen gas with a palladium on carbon (Pd/C) catalyst, tetrahydrofuran (THF) or ethanol.

  • Procedure (using LAH):

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in dry tetrahydrofuran.

    • Cool the suspension to 0 °C and slowly add a solution of 5-(diethylamino)pentyl azide (1 equivalent) in dry THF.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash it with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N¹,N¹-diethylpentane-1,5-diamine.

Synthesis of Chloroquine Analogue
  • Materials: 4,7-dichloroquinoline, N¹,N¹-diethylpentane-1,5-diamine, phenol.

  • Procedure:

    • A mixture of 4,7-dichloroquinoline (1 equivalent), N¹,N¹-diethylpentane-1,5-diamine (1.2 equivalents), and phenol (catalytic amount) is heated at 120-130 °C for 8-12 hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • After completion, the reaction mixture is cooled to room temperature and dissolved in a suitable organic solvent like dichloromethane.

    • The organic solution is washed with an aqueous solution of sodium hydroxide to remove phenol, followed by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired chloroquine analogue.

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of a chloroquine analogue using different amino alcohol synthons, assuming a two-step conversion of the alcohol to the diamine.

SynthonStep 1 Yield (%)Step 2 Yield (%)Coupling Yield (%)Overall Yield (%)
This compound85 (Mesylation & Azidation)90 (Reduction)7557
4-(Dimethylamino)butan-1-ol88 (Mesylation & Azidation)92 (Reduction)7863
6-(Dipropylamino)hexan-1-ol82 (Mesylation & Azidation)88 (Reduction)7252

Table 2: Hypothetical Comparative Yields for Chloroquine Analogue Synthesis.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and the mechanism of action of chloroquine.

Synthetic_Pathway cluster_amination Amine Synthesis cluster_coupling Coupling Reaction This compound This compound Mesylate Intermediate Mesylate Intermediate This compound->Mesylate Intermediate MsCl, TEA Azide Intermediate Azide Intermediate Mesylate Intermediate->Azide Intermediate NaN3 N1,N1-Diethylpentane-1,5-diamine N1,N1-Diethylpentane-1,5-diamine Azide Intermediate->N1,N1-Diethylpentane-1,5-diamine LAH or H2/Pd-C Chloroquine Analogue Chloroquine Analogue N1,N1-Diethylpentane-1,5-diamine->Chloroquine Analogue 4,7-Dichloroquinoline

Caption: Synthetic workflow for a chloroquine analogue from this compound.

Chloroquine_Mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) CQ-Heme Complex CQ-Heme Complex (Toxic) Heme->CQ-Heme Complex Chloroquine Chloroquine (CQ) Chloroquine->Hemozoin Inhibits Chloroquine->CQ-Heme Complex Cell Lysis Cell Lysis CQ-Heme Complex->Cell Lysis

References

Safety Operating Guide

Safe Disposal Protocol for 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-(Diethylamino)pentan-1-ol, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

It is crucial to be aware of the hazards associated with this compound before handling and disposal. This substance is classified as an irritant to the eyes, skin, and respiratory system.

Hazard ClassificationDescription
Eye Irritation Causes eye irritation.
Skin Irritation Causes skin irritation.[1]
Respiratory Tract Irritation Causes respiratory tract irritation.[1]
Ingestion May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[1][2]

Spill and Leakage Procedures

In the event of a spill, immediate action is necessary to contain the substance and prevent further contamination.

  • Evacuate and Ventilate: Immediately leave the contaminated area and ensure adequate ventilation.[1]

  • Contain Spill: Use an absorbent, non-combustible material such as earth, sand, or vermiculite to absorb the spill. Do not use combustible materials like sawdust.[1]

  • Collect Waste: Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Decontaminate: Wash any contaminated surfaces with a strong soap and water solution.[4]

  • Dispose of Contaminated Materials: Seal all contaminated materials, including absorbent paper and clothing, in a vapor-tight plastic bag for eventual disposal.[4]

Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to entrust the disposal to a licensed waste disposal company.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

    • The storage area should be equipped with an eyewash facility and a safety shower.[1]

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Transportation:

    • While this compound is not currently regulated as a dangerous good for transport by ADR, IMDG, or IATA, it is crucial to follow all transportation guidelines provided by the waste disposal company and relevant authorities.

  • Documentation:

    • Maintain detailed records of the disposal process, including the amount of waste, disposal date, and the name of the disposal company.

Disposal Workflow Diagram

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Collect waste in a -labeled, sealed container A->B C Store in a cool, dry, well-ventilated area B->C D Contact licensed waste disposal company C->D E Provide Safety Data Sheet (SDS) D->E F Arrange for waste pickup E->F G Document disposal records F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(Diethylamino)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for 5-(Diethylamino)pentan-1-ol

Immediate Safety and Logistical Information for Laboratory Professionals

The proper handling of this compound is critical to ensure the safety of laboratory personnel. This compound, an amino alcohol, is classified as an irritant and requires stringent adherence to safety protocols to mitigate risks associated with exposure. The following guide provides comprehensive, step-by-step procedures for its use, storage, and disposal.

Hazard Identification and Summary

Based on data for the analogous compound 5-Diethylamino-2-pentanol and general information on aliphatic amines and alcohols, this compound is expected to be irritating to the eyes, skin, and respiratory system.[1][2] A summary of its potential hazards is presented below.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Eye Irritation Causes serious eye irritation.[1][3] Contact may lead to redness and pain.Direct contact with liquid or vapor.
Skin Irritation Causes skin irritation.[1] Prolonged contact should be avoided.Direct contact with liquid.
Respiratory Tract Irritation Inhalation of vapors may cause respiratory tract irritation.[1]Inhalation of vapors or aerosols.
Acute Oral Toxicity Harmful if swallowed.[3] May cause gastrointestinal irritation.[1]Ingestion.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure. All personnel must wear the following equipment when handling this compound.

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Chemical safety goggles or a face shield.[1][4]Standard safety glasses are insufficient. Goggles must provide a seal around the eyes to protect from splashes and vapors. A face shield should be used when there is a significant risk of splashing.
Skin/Hands Chemically resistant gloves (e.g., Nitrile).[4][5]Gloves must be inspected for integrity before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
Body Laboratory coat or chemical-resistant apron.[1][4]Protective clothing should be worn to prevent skin exposure.[1] Contaminated clothing must be removed immediately and washed before reuse.[1]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][6]A NIOSH-approved respirator may be required if ventilation is inadequate or if exposure limits are exceeded.[1][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk and environmental impact.

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling, review the Safety Data Sheet (SDS) for the compound and any institutional chemical safety policies.[6]

    • Ensure a chemical fume hood is operational and available.[5]

    • Locate and verify the functionality of the nearest eyewash station and safety shower.[1]

    • Prepare all necessary equipment and a designated, clearly labeled waste container within the fume hood.

  • Handling and Use :

    • Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

    • Wear all required PPE as specified in the table above.[8][9]

    • Ground/bond the container and receiving equipment to prevent static discharge, especially when transferring large quantities.[10]

    • Keep the container tightly closed when not in use.[1]

  • Emergency Procedures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7]

    • Skin Contact : Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical advice if irritation occurs or persists.[8]

    • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

    • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]

Chemical Waste Disposal Plan
  • Waste Segregation :

    • Do not dispose of this compound down the drain or into the environment.[4][11]

    • Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container.[4] The container should be compatible with organic solvents.

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Disposal :

    • Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1][7]

    • Follow your institution's guidelines for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4] Similar amino alcohols are often disposed of in designated organic solvent waste containers.[12]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps and decision points for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Emergency cluster_disposal Disposal Phase ReviewSDS Review SDS & Safety Protocols VerifySafety Verify Fume Hood, Eyewash & Shower ReviewSDS->VerifySafety PrepWorkstation Prepare Workstation & Waste Container VerifySafety->PrepWorkstation DonPPE Don Appropriate PPE PrepWorkstation->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical Exposure Exposure Event? HandleChemical->Exposure FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid Yes CollectWaste Collect Waste in Labeled Container Exposure->CollectWaste No DisposeEHS Dispose via EHS/Licensed Service FirstAid->DisposeEHS StoreWaste Store Waste Safely CollectWaste->StoreWaste StoreWaste->DisposeEHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.